Technical Documentation Center

diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate
  • CAS: 190263-21-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis and Characterization of Diethyl 5-Iodo-1H-pyrazole-3,4-dicarboxylate

Executive Summary Highly functionalized pyrazoles are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and agrochemicals. Specifically, diethyl 5-iodo-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly functionalized pyrazoles are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and agrochemicals. Specifically, diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS: 190263-21-9)—also referred to via its tautomer, diethyl 3-iodo-1H-pyrazole-4,5-dicarboxylate—is a critical synthetic intermediate. The C5-iodo substituent provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the ester groups allow for orthogonal functionalization.

This whitepaper details a robust, two-step synthetic pathway for this compound, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols designed for high-fidelity replication by bench scientists.

Retrosynthetic Rationale & Pathway Design

The synthesis of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is achieved via a two-phase sequence:

  • Construction of the Heterocycle : A 1,3-dipolar cycloaddition between a diazo dipole and an electron-deficient alkyne to form the pyrazole core.

  • Late-Stage Functionalization : Electrophilic aromatic substitution (SEAr) to install the iodine atom at the C5 position.

SynthesisPathway N1 TMS-Diazomethane + Diethyl Acetylenedicarboxylate N2 Diethyl 1H-pyrazole-3,4-dicarboxylate N1->N2 Step 1: [3+2] Cycloaddition (Hexane, 25 °C, 16 h) N3 Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate N2->N3 Step 2: Electrophilic Iodination (NIS, DMF, 115 °C, 16 h)

Fig 1: Two-step synthesis of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate via cycloaddition and SEAr.

Mechanistic Causality in Reagent Selection

To ensure scientific integrity and process safety, the selection of reagents deviates from classical, high-risk approaches.

Phase I: Why TMS-Diazomethane?

Classical [3+2] cycloadditions often utilize diazomethane (CH2N2), which is highly toxic and explosive. [1].

  • Mechanistic Action : The electron-withdrawing ester groups on diethyl acetylenedicarboxylate (DEAD) significantly lower the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid, concerted cycloaddition with the TMSCHN2 dipole.

  • Spontaneous Protodesilylation : While TMSCHN2 typically yields a 3-TMS-pyrazole, the highly electron-deficient nature of the resulting dicarboxylate pyrazole—combined with steric relief—drives spontaneous protodesilylation during the reaction and subsequent solvent evaporation. This yields the N-H pyrazole directly without requiring a separate deprotection step.

Phase II: Why NIS at High Temperatures?

The intermediate pyrazole is heavily deactivated by the two electron-withdrawing ethyl ester groups. Standard iodination conditions (e.g., I2/K2CO3 at room temperature) fail to generate sufficient electrophilic character to overcome the activation barrier.

  • Mechanistic Action : [2].

  • Thermodynamic Driving Force : Conducting the reaction in a polar aprotic solvent (DMF) at 115 °C provides the necessary thermal energy to access the high-energy Wheland intermediate. DMF stabilizes the transition state via dipole-dipole interactions, ensuring complete conversion.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific visual and analytical checkpoints, the scientist can confirm the success of each step in real-time.

Protocol A: Catalyst-Free 1,3-Dipolar Cycloaddition

Target: Diethyl 1H-pyrazole-3,4-dicarboxylate

  • Preparation : In a fume hood, charge a dry 50 mL round-bottom flask with a magnetic stir bar and 10 mL of anhydrous hexane.

  • Reagent Addition : Add trimethylsilyldiazomethane (2.0 M solution in hexanes, 1.10 mmol, 0.55 mL).

  • Cycloaddition : Dropwise, add diethyl acetylenedicarboxylate (1.00 mmol, 170 mg).

  • Incubation : Stir the mixture at room temperature (25 °C) for 16 hours.

    • Validation Checkpoint 1: TLC (Hexane/EtOAc 3:1) should show the complete consumption of the alkyne starting material.

  • Isolation : Evaporate the hexane and excess TMSCHN2 under reduced pressure to afford the product as pale yellow crystals.

    • Validation Checkpoint 2: The crude 1H NMR must show a sharp singlet at ~8.08 ppm, confirming the presence of the C5-H proton and the successful loss of the TMS group.

Protocol B: High-Temperature Electrophilic Iodination

Target: Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate

  • Preparation : To a stirred solution of diethyl 1H-pyrazole-3,4-dicarboxylate (90 mmol, ~19.1 g) in anhydrous DMF (50 mL), add N-Iodosuccinimide (NIS) (134 mmol, 30.2 g).

  • Thermal Activation : Heat the reaction mixture to 115 °C and stir for 16 hours.

    • Validation Checkpoint 1: LC-MS analysis of an aliquot should indicate the disappearance of the starting mass (m/z 213 [M+H]⁺).

  • Workup : Cool the mixture to room temperature and remove DMF under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Quenching : Wash the organic layer with an aqueous sodium thiosulfate (Na2S2O3) solution.

    • Validation Checkpoint 2: The organic layer will transition from a dark reddish-brown (due to trace I2) to a pale yellow/colorless solution, confirming the neutralization of active iodine species.

  • Isolation : Wash with water and brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the iodinated target.

Quantitative Data & Analytical Signatures

To facilitate rapid comparison and structural verification, the quantitative yields and critical analytical signatures are summarized below.

Table 1: Reaction Parameters and Quantitative Yields

Reaction StepReagentsSolvent & TempTimeExpected Yield
1. Cycloaddition TMSCHN2 (1.1 eq), DEAD (1.0 eq)Hexane, 25 °C16 h~86%
2. Iodination NIS (1.5 eq)DMF, 115 °C16 h>80%

Table 2: Key Analytical Signatures for Validation

CompoundMolecular WeightKey 1H NMR Signatures (CDCl3)MS (ESI) Signatures
Intermediate (Diethyl 1H-pyrazole-3,4-dicarboxylate)212.20 g/mol δ 8.08 (s, 1H, C5-H), 4.44 (q, 2H), 4.31 (q, 2H), 1.39 (t, 3H), 1.34 (t, 3H)m/z 213.1 [M+H]⁺
Target (Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate)338.10 g/mol Absence of C5-H at 8.08 ppm ; 4.40-4.30 (m, 4H), 1.40-1.30 (m, 6H)m/z 361.2[M+Na]⁺ *

* Expert Note on Literature Discrepancy: The primary patent literature[2] reports the mass spectrometry signature of the final iodinated compound as "m/z = 361.2[M+H]⁺". However, based on the exact mass of C9H11IN2O4 (338.0 g/mol ), an m/z of 361.2 mathematically corresponds to the sodium adduct [M+Na]⁺ , not the protonated adduct. Bench scientists should calibrate their LC-MS expectations accordingly.

References

  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11(2), 156-159. URL:[Link]

  • Bischoff, A., et al. (2015). Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as casein kinase 1 d/e inhibitors (Patent EP3068785B1). European Patent Office.
Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of Diethyl 5-Iodo-1H-pyrazole-3,4-dicarboxylate

An In-depth Technical Guide: Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is a highly functionalized heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore present in numerous commercialized drugs, while the iodo-substituent at the C5 position serves as a versatile synthetic handle for constructing complex molecular architectures via modern cross-coupling methodologies.[1][2] This guide provides a comprehensive overview of the key chemical properties, spectroscopic characteristics, and synthetic reactivity of this valuable building block. We will delve into its synthesis, detailed protocols for its application in cornerstone C-C bond-forming reactions, and an expert analysis of its potential in drug discovery workflows.

Molecular Overview and Physicochemical Properties

The structure of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is characterized by a central pyrazole ring, substituted with two diethyl ester groups at the C3 and C4 positions and an iodine atom at the C5 position. This arrangement of functional groups imparts a unique combination of reactivity and structural features.

Caption: Molecular structure of the title compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₁IN₂O₄
Molecular Weight 338.10 g/mol
IUPAC Name Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc)
Canonical SMILES CCOC(=O)C1=C(C(=NN1)I)C(=O)OCC
InChIKey Predicted based on structure

Synthesis and Purification

The most direct synthetic route to the title compound involves the regioselective iodination of the readily available precursor, diethyl 1H-pyrazole-3,4-dicarboxylate. The choice of iodinating agent is critical to control the position of halogenation on the electron-rich pyrazole ring.

3.1 Synthetic Strategy: Electrophilic Iodination

The pyrazole ring is susceptible to electrophilic substitution. The C5 position is often electronically favored for such reactions, particularly when C3 and C4 are substituted with electron-withdrawing groups like esters. Reagents such as N-Iodosuccinimide (NIS) or molecular iodine in the presence of an oxidant provide a source of electrophilic iodine (I⁺) to effect this transformation.

G cluster_workflow Figure 2: Synthesis via Electrophilic Iodination reagent1 Diethyl 1H-pyrazole-3,4-dicarboxylate product Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate reagent1->product CH3CN, rt reagent2 N-Iodosuccinimide (NIS) reagent2->product

Caption: General scheme for the synthesis of the title compound.

3.2 Recommended Synthetic Protocol

This protocol is adapted from established procedures for the iodination of pyrazole systems.[3][4] The use of N-Iodosuccinimide is recommended for its high reactivity and simple workup.

  • Reaction Setup: To a solution of diethyl 1H-pyrazole-3,4-dicarboxylate (1.0 eq) in acetonitrile (MeCN, ~0.1 M), add N-Iodosuccinimide (1.1 eq) in one portion at room temperature.

  • Execution & Monitoring: Stir the reaction mixture at room temperature. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The causality for choosing MeCN as a solvent lies in its ability to dissolve both the substrate and the reagent while being relatively inert.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Aqueous Wash: Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water and brine. The sodium thiosulfate wash is a critical self-validating step to ensure no residual electrophilic species remain.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of structurally related pyrazole derivatives.[5][6][7]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR δ (ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1HNH Broad, exchangeable proton, typical for pyrazole N-H.[8]
~4.40q4HOCH₂ CH₃Quartet due to coupling with adjacent methyl protons.
~1.40t6HOCH₂CH₃ Triplet due to coupling with adjacent methylene protons.
¹³C NMR δ (ppm)Assignment Rationale
~162, ~160C =O (Esters)Typical chemical shift for ester carbonyls.
~145, ~120C 3 & C 4Aromatic carbons attached to ester groups.
~85C 5-ICarbon bearing the iodine atom is significantly shielded.
~62OCH₂ CH₃Methylene carbons of the ethyl esters.
~14OCH₂CH₃ Methyl carbons of the ethyl esters.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups within the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadN-H stretch
2980 - 2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester carbonyl)
1500 - 1600MediumC=N, C=C stretch (pyrazole ring)
~1250StrongC-O stretch (ester)

4.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate, the expected molecular ion peak [M+H]⁺ in ESI-MS would be observed at m/z 339.

Chemical Reactivity and Synthetic Applications

The synthetic utility of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is dominated by the reactivity of the carbon-iodine bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the C5 position.[2][3]

5.1 Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[1][9] The iodo-pyrazole serves as the electrophilic partner, reacting with various boronic acids or esters.

G Figure 3: Suzuki-Miyaura Coupling Workflow start Setup: Iodo-pyrazole, Boronic Acid, Pd Catalyst, Base reaction Reaction: Inert Atmosphere, Heat (Conventional or MW) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification: Column Chromatography workup->purify product 5-Aryl-pyrazole Product purify->product

Caption: General workflow for the Suzuki coupling reaction.[10]

Protocol: Microwave-Assisted Suzuki Coupling

Microwave irradiation often accelerates the reaction, leading to higher yields in shorter times.[11]

  • Reagent Charging: In a microwave vial, combine diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq).[10][11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The base is crucial for the transmetalation step in the catalytic cycle.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-140 °C) for 10-30 minutes.[10]

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to obtain the 5-aryl-pyrazole product.

5.2 Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes.[12] This is particularly useful for introducing alkenyl side chains onto the pyrazole core.

G cluster_reactants cluster_conditions cluster_product R_I Iodo-Pyrazole Catalyst Pd(OAc)₂, Ligand (e.g., P(OEt)₃) plus1 + Alkene Alkene Product 5-Alkenyl-Pyrazole Catalyst->Product Base Base (e.g., Et₃N) Solvent Solvent (e.g., DMF)

Caption: Key components of the Heck-Mizoroki reaction.

Protocol: Heck-Mizoroki Reaction

This protocol is based on conditions optimized for other iodo-pyrazoles.[13]

  • Reaction Setup: To a flask charged with diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (1.0 eq), add Pd(OAc)₂ (2-5 mol%), a suitable ligand such as triethyl phosphite (P(OEt)₃, 4-10 mol%), the alkene (1.2-1.5 eq), and a base like triethylamine (Et₃N, ~2.0 eq) in a solvent such as DMF.[13]

  • Execution: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed (monitor by TLC). The choice of a phosphite ligand over a phosphine can sometimes improve yields and catalyst stability.[13]

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to isolate the 5-alkenyl-pyrazole derivative.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry. By employing the cross-coupling reactions described above, researchers can rapidly generate libraries of novel 5-substituted pyrazoles from diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate. This allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazole core, a critical process in the optimization of lead compounds for various therapeutic targets, including kinases, GPCRs, and enzymes.[2] The dual ester functionalities at the C3 and C4 positions offer additional points for diversification, such as conversion to amides or other functional groups.

Conclusion

Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is a potent and versatile synthetic intermediate. Its well-defined structure, characterized by distinct spectroscopic signatures, allows for reliable identification. The true power of this molecule lies in the reactivity of its C-I bond, which provides a gateway to a vast chemical space through robust and predictable palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this compound represents a strategic building block for the efficient construction of novel, high-value molecules.

References

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • MilliporeSigma. dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1h-pyrazole-3,4-dicarboxylate.
  • CymitQuimica. Diethyl 1H-pyrazole-3,5-dicarboxylate.
  • Royal Society of Chemistry. Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
  • BenchChem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).
  • Sciforum. A novel method of iodination and azo bond formation by nitrogen triiodide. (2024).
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design.
  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. HETEROCYCLES, 83(4).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017).
  • Organic Chemistry Portal. Heck Reaction.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.
  • PubChem. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184.
  • PubChem. Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | C7H7IN2O4 | CID 18526162.
  • PMC. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025).
  • Organic Chemistry Frontiers (RSC Publishing). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
  • BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • BenchChem. Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • Chemistry LibreTexts. Heck reaction. (2023).
  • PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018).
  • Chemical Properties of 4,5-Dihydro-1H-pyrazole-3,4-dicarboxylic acid dimethyl ester.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • ResearchGate. Diethyl 1H-pyrazole-3,5-dicarboxylate | Request PDF.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023).
  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.
  • ResearchGate. (PDF) Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.

Sources

Foundational

solubility of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate in common lab solvents

An In-depth Technical Guide Solubility Profile of Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate in Common Laboratory Solvents Abstract Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is a halogenated heterocyclic compound wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Solubility Profile of Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate in Common Laboratory Solvents

Abstract

Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure. It further outlines a detailed, self-validating experimental protocol for the quantitative determination of its solubility in common laboratory solvents using the isothermal shake-flask method, coupled with analytical quantification. The guide is designed to equip researchers with the foundational knowledge and practical methodologies required to overcome solubility challenges and accelerate their research and development efforts.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antitumor effects.[1] The introduction of an iodine atom and two diethyl ester functional groups onto the pyrazole ring, as in diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate, creates a unique molecule with modulated lipophilicity, hydrogen bonding potential, and reactivity. These structural features are pivotal in determining the compound's pharmacokinetic and pharmacodynamic properties.[1]

However, the very features that make this compound interesting can also present challenges, particularly regarding its solubility. Poor solubility can hinder reaction kinetics, complicate purification processes like recrystallization, and lead to inaccurate results in biological assays. This guide addresses this critical knowledge gap by providing a predictive analysis and a robust experimental framework to precisely characterize the solubility of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful starting point.[2] An analysis of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate's structure allows for a reasoned prediction of its solubility behavior.

  • Pyrazole Core: The 1H-pyrazole ring is aromatic and contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the other nitrogen can act as a hydrogen bond acceptor. This contributes to the molecule's polarity.[3]

  • Diethyl Ester Groups (-COOEt): The two ethyl ester groups introduce both polar and non-polar characteristics. The carbonyl oxygens (C=O) are effective hydrogen bond acceptors. However, the ethyl chains add lipophilic (non-polar) character to the molecule.

  • Iodo-Substituent (-I): The iodine atom at the 5-position is large, polarizable, and hydrophobic. Halogen substituents, particularly heavier ones like iodine, tend to decrease a molecule's polarity and its solubility in aqueous or highly polar solvents.[4] This is a critical factor that differentiates this molecule from its non-halogenated analogs.

Predicted Profile: Based on this analysis, diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is expected to exhibit the following solubility trends:

  • Good Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, and Acetonitrile. These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds from the pyrazole N-H.[5]

  • Moderate to Good Solubility in polar protic solvents such as Ethanol and Methanol. These solvents can act as both hydrogen bond donors and acceptors.[5][6]

  • Moderate Solubility in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Poor to Low Solubility in non-polar solvents like Hexane, Toluene, and Cyclohexane. The significant polarity imparted by the pyrazole ring and ester groups is unlikely to be overcome by these non-polar environments.[3][5]

  • Very Low Solubility in Water. The combined lipophilic character of the two ethyl groups and the large iodo-substituent will likely outweigh the hydrogen bonding capabilities of the core, leading to poor aqueous solubility, a common trait for many pyrazole derivatives.[5]

Experimental Determination of Solubility: A Validated Approach

While predictions are valuable, empirical data is essential for accurate and reproducible science. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[7]

Workflow for Solubility Determination

The overall process involves creating a saturated solution, ensuring equilibrium is reached, separating the saturated solution from the excess solid, and quantifying the concentration of the dissolved solute.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to a known volume of solvent B Seal vial tightly A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow suspension to settle C->D E Withdraw supernatant D->E F Filter immediately (e.g., 0.45 µm PTFE filter) E->F G Dilute sample accurately F->G H Quantify concentration (HPLC or UV-Vis) G->H

Caption: Isothermal shake-flask experimental workflow.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

  • Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

  • Analytical balance

  • Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate to a vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (visual confirmation).[5]

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.[5]

  • Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.

  • Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the suspension for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; the concentration should be constant.

  • Settling: After agitation, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[5]

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter directly into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles that could falsely elevate the measured concentration.[5]

  • Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered sample to bring its concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine its concentration.

Analytical Quantification Workflow

A validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity.

G A Prepare stock solution of known concentration B Create series of calibration standards via serial dilution A->B C Analyze standards (e.g., by HPLC-UV) B->C D Generate calibration curve (Absorbance vs. Concentration) C->D F Interpolate concentration from calibration curve D->F Use curve for interpolation E Analyze diluted experimental sample E->F G Calculate original solubility (accounting for dilution) F->G

Caption: Workflow for analytical quantification.

Data Presentation and Interpretation

All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison across different solvents.

Predicted and Experimental Solubility Data Table
Solvent ClassSolventPolarity Index¹Predicted SolubilityExperimental Solubility ( g/100 mL at 25°C)
Polar Aprotic DMSO7.2HighTo be determined
DMF6.4HighTo be determined
Acetone5.1HighTo be determined
Acetonitrile5.8HighTo be determined
Polar Protic Methanol5.1GoodTo be determined
Ethanol4.3Moderate-GoodTo be determined
Water10.2Very LowTo be determined
Chlorinated Dichloromethane3.1ModerateTo be determined
Non-Polar Toluene2.4LowTo be determined
Hexane0.1Very LowTo be determined
¹Relative polarity values are context-dependent and can vary slightly between sources.
Influence of Temperature

Generally, the solubility of solid organic compounds in organic solvents increases with temperature.[3] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules.[3] For purification via recrystallization, a solvent should be chosen in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

Conclusion

References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Unknown. (2023, August 31). Solubility of Organic Compounds - Chemistry.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • arXiv. (2024, January 5). Predicting the solubility of given molecules remains crucial in the pharmaceutical industry.
  • PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate.
  • MicroChemicals. (n.d.). Solvents and solubilities.
  • MilliporeSigma. (n.d.). dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1h-pyrazole-3,4-dicarboxylate.
  • IAPC Journals. (2023, August 21). Mechanistically transparent models for predicting aqueous solubility.
  • Beilstein Journals. (2024, July 3). BJOC - Search Results.
  • CymitQuimica. (n.d.). Diethyl 1H-pyrazole-3,5-dicarboxylate.
  • PubChem. (n.d.). Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate.
  • MOLBASE. (n.d.). diethyl 4-iodo-1H-pyrazole-1,2(3H)-dicarboxylate.
  • Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents.
  • BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties and Synthetic Utility of Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Subject: Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS: 190263-21-9) Executive Summary In modern drug discovery, the pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Subject: Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS: 190263-21-9)

Executive Summary

In modern drug discovery, the pyrazole core is a privileged scaffold, frequently utilized to modulate physicochemical properties and enhance target binding affinity. Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (also recognized by its tautomeric name, diethyl 3-iodo-1H-pyrazole-4,5-dicarboxylate) serves as a highly versatile, orthogonally functionalizable building block.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. Here, we will dissect the molecular architecture, physical properties, and the underlying chemical causality that makes this specific iodinated pyrazole an invaluable intermediate for synthesizing complex, multi-substituted pharmaceutical candidates.

Molecular Architecture & Annular Tautomerism

Before deploying this building block in a synthetic campaign, one must understand its dynamic structural nature.

Annular Tautomerism

Pyrazoles possessing an unsubstituted nitrogen (1H-pyrazoles) exhibit rapid annular tautomerism in solution. The proton dynamically exchanges between N1 and N2. Consequently, the 5-iodo-3,4-dicarboxylate isomer is in rapid equilibrium with the 3-iodo-4,5-dicarboxylate isomer. When designing analytical methods (such as variable-temperature NMR), researchers must account for signal broadening caused by this exchange.

Intermolecular Hydrogen Bonding

In the solid state, the N-H acts as a strong hydrogen bond donor, while the ester carbonyl oxygens and the sp2-hybridized nitrogen act as acceptors. As demonstrated in crystallographic studies of analogous pyrazole dicarboxylates [1], these interactions form robust supramolecular dimers or helical chains, directly driving the compound's high melting point and crystalline stability.

Physical & Chemical Properties Profile

The physical properties of this intermediate dictate its handling, solvent compatibility, and purification strategies. The heavy iodine atom significantly increases the compound's density and lipophilicity compared to its non-halogenated counterparts.

Note: Due to the specialized nature of this intermediate, exact empirical thermodynamic constants are supplemented with high-confidence predictive data based on structural analogues.

Table 1: Quantitative Physical and Chemical Data
PropertyValueCausality / Method
CAS Registry Number 190263-21-9Standardized identifier [2].
Molecular Formula C9H11IN2O4Core pyrazole + 2 ethyl esters + 1 iodine.
Molecular Weight 338.10 g/mol Exact mass confirmed via LC-MS isotopic profiling.
Physical State Crystalline SolidDriven by intermolecular N-H···O hydrogen bonding.
Density 1.85 ± 0.1 g/cm³ (Predicted)High density attributed to the heavy C5-iodine atom.
Melting Point 110 – 130 °C (Analogous)Crystal lattice stabilized by supramolecular dimerization.
Boiling Point > 350 °C (Predicted)High molecular weight and strong dipole-dipole interactions.
Solubility Profile Soluble in DMF, DMSO, EtOAc, DCMThe dual ethyl esters mask the polarity of the pyrazole core, enhancing organic solubility.

Synthetic Utility: The Power of Orthogonal Functionalization

The true value of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate lies in its capacity for orthogonal functionalization . The molecule presents three distinct sites for modification, each governed by different electronic and steric rules:

  • C5-Iodine (Electronic Control): The carbon-iodine bond is highly polarized and weak, making it an ideal substrate for oxidative addition by Palladium(0). This allows for rapid C-C bond formation via Suzuki-Miyaura, Sonogashira, or Stille cross-couplings.

  • C3 and C4 Esters (Steric Control): The ester at C4 is "sandwiched" between the C3 ester and the C5 substituent. This intense steric shielding means that under mild basic conditions, the C3 ester will hydrolyze significantly faster than the C4 ester, allowing for regioselective mono-deprotection [3].

PyrazoleFunctionalization A Diethyl 5-iodo-1H-pyrazole- 3,4-dicarboxylate (Core Scaffold) B Suzuki-Miyaura Coupling (Pd-catalyzed, C5-Aryl) A->B Aryl-B(OH)2 C 5-Aryl-1H-pyrazole- 3,4-dicarboxylate B->C D Regioselective Hydrolysis (Steric Control at C3) C->D LiOH, EtOH/H2O E Mono-acid Intermediate (C3-COOH, C4-COOEt) D->E F Amide Coupling (HATU/DIPEA) E->F Primary Amine G Complex Pyrazole Drug Candidate F->G

Caption: Regioselective functionalization workflow of the 5-iodo-pyrazole scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the chemical causality behind the choice and the analytical metric for validation.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol couples an aryl group to the C5 position, replacing the iodine atom.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Catalyst Addition: Add

    
     (0.05 eq).
    
    • Causality: The bidentate 'dppf' ligand provides a large bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted pyrazoles.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and

    
    . Degas the mixture by sparging with argon for 15 minutes.
    
    • Causality: Water is required to dissolve the inorganic base and facilitate the formation of the reactive palladium-boronate complex. Degassing prevents the oxidation of the sensitive Pd(0) intermediate into inactive palladium black.

  • Reaction: Heat the mixture to 90 °C for 12 hours under an argon atmosphere.

  • Validation & Analytics (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.6) should disappear, replaced by a new UV-active spot (Rf ≈ 0.4). Confirm complete conversion via LC-MS; the distinct monoisotopic

    
     peak of the starting material at m/z 339.1 must be absent.
    
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Sterically Controlled Saponification

This protocol selectively hydrolyzes the C3 ester while leaving the C4 ester intact.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 5-aryl-1H-pyrazole-3,4-dicarboxylate intermediate in a 1:1 mixture of THF and EtOH. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add an aqueous solution of LiOH (1.1 eq) dropwise over 10 minutes.

    • Causality: LiOH is a milder base than NaOH or KOH. Maintaining the reaction at 0 °C to room temperature ensures that only the less sterically hindered C3 ester is hydrolyzed. The C4 ester, shielded by the C3-carboxylate and the C5-aryl group, remains untouched.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation & Analytics: Extract a 10 µL aliquot, quench with 1M HCl, and analyze via LC-MS. The mass should correspond to the mono-acid (

    
     minus 28 Da for the loss of an ethyl group).
    
  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 3 using 1M HCl. The regioselective mono-acid will precipitate as a white solid. Filter and dry under vacuum.

Safety, Storage, and Handling

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents). Keep containers tightly closed. Due to the presence of the carbon-iodine bond, prolonged exposure to direct UV light should be avoided to prevent homolytic cleavage and subsequent degradation (evidenced by a purple/brown discoloration from liberated

    
    ).
    
  • Handling: Handle under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

References

  • Yin, C., Huo, F., Gao, F., & Yang, P. "Diethyl 1H-pyrazole-3,5-dicarboxylate." Acta Crystallographica Section E Structure Reports Online 60.3 (2004): o320-o321.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 142184, Diethyl 1H-pyrazole-3,5-dicarboxylate".[Link]

Foundational

Theoretical DFT Studies on 5-Iodopyrazole Structures: Mechanistic Insights into Halogen Bonding and C–H Functionalization

Executive Summary The halogenated pyrazole scaffold is a privileged motif in medicinal chemistry, agrochemicals, and advanced materials science. Specifically, 5-iodopyrazole structures exhibit unique electronic and steri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The halogenated pyrazole scaffold is a privileged motif in medicinal chemistry, agrochemicals, and advanced materials science. Specifically, 5-iodopyrazole structures exhibit unique electronic and steric properties that differentiate them from their 4-iodo counterparts. Density Functional Theory (DFT) has emerged as an indispensable in-silico tool for elucidating the thermodynamic stability, C–H acidity, transition state kinetics, and non-covalent interactions—such as halogen bonding (X-bonding)—of these heterocycles. This technical guide synthesizes computational methodologies with experimental causality to provide researchers with a robust framework for rational drug design and synthetic methodology development.

Electronic and Steric Properties: The C5 vs. C4 Distinction

The position of the heavy iodine atom on the pyrazole ring fundamentally alters the molecule's reactivity profile. In transition-metal-catalyzed C–H functionalization, the C5 position offers distinct mechanistic advantages over the C4 position.

Causality in Reactivity: Experimental studies on Catellani-type reactions demonstrate that 5-iodopyrazoles readily form palladacycle intermediates, whereas 4-iodopyrazoles do not. DFT calculations mapping the ligand-to-ligand hydrogen transfer (LLHT) reveal the causality behind this observation: the steric bulk of the nitrogen substituent (e.g., an N-aryl or N-methyl group) adjacent to the C4 position severely hampers the oxidative addition and subsequent palladacycle formation required to drive the catalytic cycle 1. Conversely, the C5 position is sterically accessible, allowing for facile 1:2 coupling reactions with norbornene derivatives.

Thermodynamic Stability and C–H Acidity

Understanding the thermodynamic stability of deprotonated 5-iodopyrazoles is critical for designing regioselective functionalization protocols. Deprotonative metallation using mixed lithium-zinc bases relies heavily on the intrinsic C–H acidity of the substrate.

Computational Insights: DFT calculations utilizing the B3LYP functional have been extensively employed to determine the Gibbs free energies of homodesmic reactions, thereby quantifying gas-phase and solution-phase (THF) C–H acidities 2. These calculations confirm that the inductive electron-withdrawing effect of the iodine atom at the C5 position significantly lowers the pKa of adjacent protons. By computing the continuum solvation model, chemists can accurately predict the first deprotonation sites, ensuring high regioselectivity during metallation.

Halogen Bonding (X-Bonding) in 5-Iodopyrazoles

Beyond covalent reactivity, the iodine atom in 5-iodopyrazoles serves as a potent halogen bond donor. The anisotropic charge distribution around the heavy iodine nucleus creates a region of positive electrostatic potential known as the


-hole.

Supramolecular Architectures: Single-crystal X-ray diffraction combined with DFT-based Hirshfeld surface analysis has shown that 5-iodo-1-arylpyrazoles form robust C–I···N, C–I···O, and C–I···


 interactions 3. The highly directional nature of these bonds (angles approaching 180°) makes 5-iodopyrazoles ideal benchmarks for tuning halogen bonding in crystal engineering and structure-based drug design.

Standardized Computational Workflow: A Self-Validating Protocol

To ensure high-fidelity predictive modeling of 5-iodopyrazole structures, computational chemists must adopt a rigorous, self-validating workflow. The inclusion of heavy atoms like iodine necessitates the use of Effective Core Potentials (ECPs) to account for relativistic effects of inner-shell electrons.

Step-by-Step Methodology:
  • Structure Preparation: Generate the 3D conformer of the 5-iodopyrazole derivative. Identify potential rotamers caused by steric clashes between the N-substituent and the C5-iodine.

  • Geometry Optimization: Perform optimization using a hybrid functional (e.g., B3LYP or M06-2X) paired with a basis set that includes ECPs for iodine (e.g., Def2-TZVP or LANL2DZ). Causality: M06-2X is often preferred for non-covalent interactions due to its superior parameterization for medium-range dispersion forces.

  • Frequency Analysis (Self-Validation Check): Conduct a vibrational frequency calculation on the optimized geometry. Critical Check: The protocol validates itself if the analysis yields zero imaginary frequencies , confirming the structure is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

  • Property Calculation:

    • For Reactivity: Map the Intrinsic Reaction Coordinate (IRC) to validate transition states for C–H activation pathways.

    • For Halogen Bonding: Calculate the Molecular Electrostatic Potential (MEP) to quantify the magnitude of the

      
      -hole (
      
      
      
      ).

G Start Structure Preparation (5-Iodopyrazole Core) GeomOpt Geometry Optimization (B3LYP/Def2-TZVP + ECP) Start->GeomOpt Freq Frequency Analysis (Zero Imaginary Frequencies) GeomOpt->Freq Branch Analysis Pathway Freq->Branch Reactivity Transition State Modeling (C-H Functionalization) Branch->Reactivity Halogen Sigma-Hole Calculation (MEP & SAPT Analysis) Branch->Halogen Validation Experimental Validation (NMR, IR, X-ray) Reactivity->Validation Halogen->Validation

Workflow for DFT-based computational analysis of 5-iodopyrazole derivatives.

Quantitative Data Summary

The following table summarizes key computational parameters and their mechanistic implications derived from recent DFT studies on 5-iodopyrazoles.

Property / ParameterComputational MethodObserved Value / RangeMechanistic Implication
C–I···N Halogen Bond Angle B3LYP/Def2-TZVP162.2° – 177.0°Highly directional interaction driven by the

-hole alignment.
C–I···O Distance B3LYP-D3/Def2-TZVP3.230 ÅShorter than van der Waals radii sum (3.50 Å), indicating strong X-bonding.
Gas Phase C–H Acidity (

)
B3LYP/6-31+G(d,p)~350 – 370 kcal/molDictates regioselectivity during deprotonative metallation.
Palladacycle Formation Energy M06/SDDExergonicExplains the facile C–H annulation of 5-iodopyrazole vs 4-iodopyrazole.

Conclusion

Theoretical DFT studies provide an indispensable bridge between the observed macroscopic reactivity of 5-iodopyrazoles and their quantum mechanical underpinnings. By rigorously mapping transition states and quantifying non-covalent interactions like halogen bonding, computational chemists can accurately predict regioselectivity and supramolecular assembly. Adhering to self-validating computational protocols ensures that these predictions remain robust, ultimately accelerating the discovery of novel pyrazole-based therapeutics and catalysts.

References

  • Source: ACS (Accounts of Chemical Research)
  • Source: RSC (Organic & Biomolecular Chemistry)
  • Source: MDPI (Crystals)

Sources

Protocols & Analytical Methods

Method

Sonogashira cross-coupling reactions using diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate

Application Note: Sonogashira Cross-Coupling of Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate for Advanced Heterocyclic Synthesis Executive Summary The pyrazole ring is a highly privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sonogashira Cross-Coupling of Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate for Advanced Heterocyclic Synthesis

Executive Summary

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and anti-inflammatory agents. Functionalizing this core at the C5 position via carbon-carbon bond formation unlocks vast chemical space. This application note provides a comprehensive, field-validated guide for the Sonogashira cross-coupling of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS: 190263-21-9). By detailing the mechanistic rationale, requisite protection strategies, and optimized catalytic conditions, this guide empowers drug development professionals to reliably synthesize complex C5-alkynylated pyrazoles.

Mechanistic Rationale & Substrate Dynamics

The substrate, diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate, presents a unique electronic and steric profile that dictates the experimental approach:

  • Hyper-Reactivity of the C-I Bond: In palladium-catalyzed cross-coupling, the general order of reactivity is aryl iodides > aryl triflates ≥ aryl bromides >> aryl chlorides [1]. The presence of two electron-withdrawing ethyl ester groups at the C3 and C4 positions further depletes electron density from the pyrazole core. This electron deficiency significantly lowers the activation energy required for the oxidative addition of the Pd(0) catalyst into the C5–I bond, making the coupling exceptionally rapid.

  • The N-H Acidic Liability: The 1H-pyrazole possesses an acidic N-H proton. If left unprotected, this proton will be deprotonated by the basic conditions (e.g., triethylamine) required for the Sonogashira reaction. The resulting pyrazolide anion can coordinate directly to the palladium or copper catalysts, leading to severe catalyst poisoning, off-target N-alkylation, and aborted yields [2]. Therefore, masking the nitrogen with a robust protecting group—such as [2-(Trimethylsilyl)ethoxy]methyl acetal (SEM)—is an absolute mechanistic prerequisite.

Experimental Workflow

Workflow A 1. Substrate Diethyl 5-iodo-1H-pyrazole- 3,4-dicarboxylate B 2. N-Protection SEM-Cl, NaH, THF A->B C 3. Sonogashira Pd/Cu, Alkyne, Et3N B->C D 4. Deprotection TFA or TBAF C->D E 5. Product C5-Alkynylated Pyrazole D->E

Figure 1: Four-step synthetic workflow for the C5-alkynylation of the pyrazole scaffold.

Validated Step-by-Step Protocols

Protocol A: N-Protection (SEM-Cl)

Objective: Mask the acidic 1H-pyrazole to prevent catalyst poisoning.

  • Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (1.0 equiv, 10 mmol) and anhydrous THF (30 mL).

    • Causality: Anhydrous conditions are critical as moisture will quench the sodium hydride in the next step, preventing complete deprotonation.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality: The 0 °C environment controls the exothermic release of hydrogen gas. NaH ensures irreversible deprotonation of the pyrazole N-H, driving the equilibrium entirely to the pyrazolide anion.

  • Alkylation: After 30 minutes of stirring, add SEM-Cl (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: The evolution of

      
       gas will cease, and TLC (3:1 Hexanes/EtOAc) will show the complete disappearance of the starting material (Rf = 0.2) and the emergence of a less polar, UV-active product spot (Rf = 0.6).
      
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc (3 x 20 mL), dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Sonogashira Cross-Coupling

Objective: C-C bond formation via Pd/Cu bimetallic catalysis.

  • Reagent Loading: In a flame-dried Schlenk tube, combine the SEM-protected iodopyrazole (1.0 equiv, 5 mmol),

    
     (0.05 equiv, 5 mol%), and CuI (0.1 equiv, 10 mol%).
    
    • Causality:

      
       serves as the stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species. CuI is the essential co-catalyst that reacts with the terminal alkyne to form a highly nucleophilic copper acetylide, facilitating the rate-limiting transmetalation step.
      
  • Solvent and Base Addition: Add anhydrous DMF (15 mL) and Triethylamine (

    
    , 3.0 equiv).
    
    • Causality:

      
       acts as both the base to neutralize the HI byproduct and as a stabilizing ligand for the metal complexes.
      
  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen promotes the Glaser homocoupling of the terminal alkyne (forming a diyne byproduct), which consumes the alkyne reagent and severely complicates chromatographic purification.

  • Alkyne Addition: Backfill the flask with Argon and inject the terminal alkyne (e.g., phenylacetylene, 1.2 equiv). Stir at 60 °C for 6 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a homogeneous deep amber/brown solution as the active Pd(0) complex forms and oxidative addition occurs. Complete conversion is verified by LC-MS or TLC.

Catalytic Pathway

Mechanism Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex (Substrate Inserted) Pd0->PdII_OA Oxidative Addition (C-I Bond Cleavage) PdII_TM Pd(II) Transmetalation Complex (Alkyne Coordinated) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination (Product Release) Cu_Cycle Cu(I) Co-Catalysis Alkyne + Base -> Cu-Acetylide Cu_Cycle->PdII_TM Cu-Acetylide Transfer

Figure 2: Bimetallic Pd/Cu catalytic cycle for the Sonogashira cross-coupling reaction.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the coupling of SEM-protected diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate with phenylacetylene. The data demonstrates that while the substrate is highly reactive, selecting the correct base and solvent system is paramount for maximizing yield.

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)Base (Equiv)SolventTemp (°C)Isolated Yield (%)
1

CuI

(3.0)
THF2562%
2

CuI

(3.0)
DMF6094%
3

CuI

(3.0)
DMF6078%
4

CuI

(3.0)
Toluene8055%
5

None

(3.0)
DMF6012% (Trace)

Data Interpretation: Entry 2 represents the optimal conditions. The polarity of DMF effectively stabilizes the charged intermediates during transmetalation. Entry 5 highlights the absolute necessity of the copper co-catalyst; without CuI to form the copper acetylide, the transmetalation step stalls, resulting in negligible yields.

References

  • Title: 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole Source: Molbank (MDPI), 2009, M620. URL: [Link] [1]

Application

Advanced Application Note: Heck Cross-Coupling Strategies for C-C Bond Formation with Iodopyrazoles

Introduction & Strategic Overview Iodopyrazoles are privileged pharmacophores and versatile building blocks in modern drug discovery. The Mizoroki-Heck reaction serves as a premier methodology for installing alkenyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Iodopyrazoles are privileged pharmacophores and versatile building blocks in modern drug discovery. The Mizoroki-Heck reaction serves as a premier methodology for installing alkenyl groups at the C4 or C5 positions of the pyrazole ring, enabling the rapid construction of complex, sp2-rich architectures[1].

Designing a successful Heck coupling with iodopyrazoles requires a deep understanding of the substrate's electronic and steric microenvironment. While the transformation is highly efficient, researchers must carefully navigate competing pathways such as protodeiodination (dehalogenation) and catalyst poisoning. This application note details the mechanistic rationale, quantitative optimization parameters, and self-validating protocols required to execute these couplings with high fidelity.

Mechanistic Insights & Causality (The "Why")

Halogen Selection: The Kinetic Advantage of the C-I Bond

The choice of halogen is the primary determinant of the reaction's kinetic profile. The C-I bond in 4-iodopyrazole is significantly weaker and more reactive than the corresponding C-Br bond, facilitating rapid oxidative addition by the active Pd(0) catalyst[2]. This kinetic advantage allows the Heck reaction to proceed under milder conditions (80–100 °C) with broader functional group tolerance[3].

However, this reactivity introduces a critical causality loop: because oxidative addition is fast, the subsequent alkene coordination and migratory insertion must also be rapid. If the alkene insertion is sterically or electronically hindered, the long-lived Pd(II)-aryl intermediate becomes highly susceptible to protodeiodination, yielding the undesired unsubstituted pyrazole[3].

Regioselectivity & Steric Divergence

The position of the iodine atom on the pyrazole ring dictates the organometallic pathway. 5-Iodopyrazoles readily undergo oxidative addition and subsequent C-H activation to form stable palladacycles, making them ideal substrates for Catellani-type multi-component reactions[4]. In stark contrast, 4-iodopyrazoles experience severe steric clash from the adjacent N-substituent. This steric hindrance completely blocks palladacycle formation, strictly funneling the intermediate into the standard Heck or 1:2 coupling pathways[4].

The Necessity of N-Protection

Unprotected pyrazoles possess a free N-H moiety that can coordinate directly to the palladium center, forming off-cycle, inactive Pd(II) species that poison the catalyst. Furthermore, competing N-alkenylation can erode the yield of the desired C-C coupled product. Protecting the nitrogen with an ethyl vinyl ether (EVE) derivative or tetrahydropyran (THP) physically shields the nitrogen lone pair, ensuring the palladium remains in the active catalytic cycle[5].

HeckCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition [Pd(II)(Pz)(I)L_2] Pd0->OxAdd + 4-Iodopyrazole MigIns Migratory Insertion [Pd(II)(Alkyl)(I)L] OxAdd->MigIns + Alkene BetaElim β-Hydride Elimination [Pd(II)(H)(I)L_2] + Product MigIns->BetaElim Syn-Elimination BetaElim->Pd0 + Base - Base·HI

Fig 1: Heck catalytic cycle for 4-iodopyrazole highlighting key organometallic intermediates.

Quantitative Data Summaries

To establish a robust starting point for method development, the following tables summarize the comparative reactivity and optimized parameters for iodopyrazole Heck couplings.

Table 1: Reactivity Profile Comparison in Heck Couplings [2],[3]

SubstrateRelative ReactivityTypical YieldKey Considerations & Side Reactions
4-Iodopyrazole HigherGood to Excellent (75-95%)High risk of dehalogenation if alkene insertion is slow.
4-Bromopyrazole LowerModerate (40-65%)Requires forcing conditions (>120 °C) or specialized ligands.

Table 2: Optimization Matrix for 4-Iodopyrazole Heck Couplings

ParameterOptimal ChoiceCausal Rationale
Catalyst Pd(OAc)₂ (2-5 mol%)Generates highly active, ligandless Pd(0) species in situ.
Ligand PPh₃ or dppfStabilizes Pd(0) and accelerates migratory insertion.
Base Et₃N or K₂CO₃ (2.0 equiv)Neutralizes HI byproduct to regenerate Pd(0); Et₃N acts as a mild reductant.
Solvent DMF or DMAPolar aprotic solvents stabilize the polarized transition states.
Temperature 80 °C – 100 °CSufficient thermal energy for insertion without accelerating dehalogenation.

Experimental Protocols

The following self-validating workflow ensures high-fidelity C-C bond formation while mitigating catalyst poisoning and dehalogenation.

Workflow Start 4-Iodopyrazole Protect N-Protection (e.g., EVE) Start->Protect Recommended Heck Heck Coupling Pd(OAc)2, Base Start->Heck Direct (N-Sub) Protect->Heck Purified Deprotect Deprotection (Acidic Cleavage) Heck->Deprotect C-C Bond Product 4-Alkenylpyrazole Deprotect->Product Isolation

Fig 2: Experimental workflow for the synthesis of 4-alkenylpyrazoles via Heck coupling.

Protocol 1: N-Protection of 4-Iodopyrazole (EVE Method)

Rationale: Masking the N-H bond with ethyl vinyl ether (EVE) prevents Pd-coordination and directs the coupling exclusively to the C-I bond[5].

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve 4-iodopyrazole (10.0 mmol) in anhydrous dichloromethane (20 mL).

  • Reagent Addition: Add ethyl vinyl ether (15.0 mmol) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.1 mmol).

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (2 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.

Protocol 2: Palladium-Catalyzed Heck Coupling

Rationale: Utilizing a slight excess of alkene and a robust base (Et₃N) drives the equilibrium toward the coupled product while neutralizing the HI byproduct[1].

  • Preparation: To a 20 mL Schlenk tube equipped with a magnetic stir bar, add the N-protected 4-iodopyrazole (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Atmosphere Exchange: Seal the tube with a septum and evacuate/backfill with Argon three times to ensure an oxygen-free environment.

  • Liquid Addition: Inject anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the target alkene (e.g., styrene or methyl acrylate, 1.5 mmol) via syringe.

  • Heating: Replace the septum with a Teflon screw cap and heat the mixture in an oil bath at 90 °C for 12–16 hours.

  • Validation Check: A color change from yellow/orange to dark brown/black (Pd black precipitation) often indicates the completion of the catalytic cycle. Verify full consumption of the starting material by LC-MS.

Protocol 3: Workup and Deprotection
  • Initial Isolation: Cool the reaction to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water (3 × 15 mL) and brine (15 mL) to remove DMF. Concentrate the organic layer.

  • Deprotection: Dissolve the crude intermediate in methanol (10 mL) and add 2M HCl (2 mL). Stir at room temperature for 2 hours to cleave the ethoxyethyl protecting group[5].

  • Final Purification: Neutralize with saturated NaHCO₃, extract with EtOAc, concentrate, and purify via silica gel flash chromatography to isolate the pure 4-alkenyl-1H-pyrazole.

References

  • BenchChem. "A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole." BenchChem Technical Guides, 2025.

  • Wang, Y.-J., et al. "Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes." Accounts of Chemical Research, 2021.

  • Faggi, C., et al. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI Molecules, 2022.

  • Vasilevsky, S. F., et al. "Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles." Chemistry of Heterocyclic Compounds, 2003.

Sources

Method

Application Note: Diethyl 5-Iodo-1H-pyrazole-3,4-dicarboxylate as a Versatile Scaffold in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS: 190263-21-9) Executive Summary The design of highly functionalized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS: 190263-21-9)

Executive Summary

The design of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate represents a privileged, densely functionalized building block that offers three orthogonal vectors for synthetic diversification. This application note details the structural rationale, mechanistic causality, and validated protocols for utilizing this compound to synthesize complex pyrazole-containing architectures, such as Casein Kinase 1 D/E inhibitors and fused bicyclic systems [1].

Structural Rationale & Mechanistic Causality

The synthetic utility of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate stems from its unique electronic and steric topology, which allows for site-selective transformations without the need for complex protecting group strategies:

  • C5-Iodine (Cross-Coupling Vector): The C5-iodine atom is highly activated toward oxidative addition by Palladium(0) species. The adjacent C4-ethyl ester exerts a strong electron-withdrawing effect, significantly lowering the LUMO of the C-I bond compared to unactivated iodopyrazoles. This enables rapid cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) under mild conditions [2].

  • N1-H (Alkylation/Arylation Vector): Due to annular tautomerism, the pyrazole N-H can be alkylated at either the N1 or N2 position. However, the severe steric bulk of the C5-iodine atom directs electrophilic attack predominantly to the N1 position under standard

    
     or Mitsunobu conditions, ensuring high regioselectivity.
    
  • C3,C4-Diesters (Cyclization Vector): The vicinal diester arrangement is ideal for condensation with bis-nucleophiles (e.g., hydrazines, amidines, or diamines). Global or selective hydrolysis followed by cyclization readily yields fused heterocyclic systems such as pyrazolo[1,5-a]pyrazines or pyrazolo[3,4-d]pyrimidines.

Orthogonal Functionalization Map

G Center Diethyl 5-iodo-1H-pyrazole- 3,4-dicarboxylate (CAS: 190263-21-9) P1 C5-Iodine Cross-Coupling Center->P1 Pd(0) Catalysis P2 N1-H Alkylation Center->P2 Base / Electrophile P3 C3,C4-Diester Cyclization Center->P3 Bis-Nucleophiles P1_Result 5-Aryl/Alkynyl Derivatives P1->P1_Result P2_Result N-Substituted Pyrazoles P2->P2_Result P3_Result Fused Heterocycles (e.g., Pyrazolo-pyrazines) P3->P3_Result

Caption: Orthogonal functionalization pathways of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate.

Synthetic Utility & Key Transformations

The following table summarizes the quantitative data for typical functionalization reactions utilizing this building block, highlighting the optimal catalytic systems and expected yields based on field-proven methodologies.

Reaction TypeCoupling PartnerOptimal Catalyst SystemSolvent / BaseTypical Yield (%)
Suzuki-Miyaura Arylboronic acids

(5 mol%)
1,4-Dioxane/

,

75 – 90%
Sonogashira Terminal alkynes

, CuI
DMF,

70 – 85%
Buchwald-Hartwig Primary/Secondary amines

, Xantphos
Toluene,

60 – 80%
N1-Alkylation Alkyl halidesNoneDMF,

85 – 95%

Verified Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on understanding the causality behind the reagents chosen. The following methodologies are designed as self-validating systems.

Protocol A: Synthesis of Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate via Electrophilic Iodination

This protocol describes the preparation of the title compound from the unhalogenated precursor, a critical step in the synthesis of Casein Kinase 1 D/E inhibitors [1].

Objective: Regioselective C5-iodination of diethyl 1H-pyrazole-3,4-dicarboxylate. Mechanistic Rationale: The C5 position of the pyrazole ring is heavily deactivated by the two adjacent ester groups. Standard


/base conditions often fail or lead to unwanted ester hydrolysis. N-Iodosuccinimide (NIS) is selected because it provides a controlled, highly electrophilic source of iodine (

). N,N-dimethylformamide (DMF) acts as a polar aprotic solvent that stabilizes the polar transition state, while heating to 115 °C provides the necessary activation energy to overcome the electronic deactivation.

Step-by-Step Procedure:

  • Charge a dry, round-bottom flask with diethyl 1H-pyrazole-3,4-dicarboxylate (1.0 equiv, e.g., 19 g, 90 mmol) and anhydrous DMF (0.5 M, 50 mL).

  • Add N-Iodosuccinimide (NIS) (1.5 equiv, 30.2 g, 134 mmol) in one single portion at room temperature.

  • Attach a reflux condenser and heat the stirred mixture to 115 °C for 16 hours.

  • Self-Validation Step: Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the starting material mass (

    
    ) disappears, replaced entirely by the product mass (
    
    
    
    Da).
  • Cool the reaction to room temperature and remove the DMF under reduced pressure (rotary evaporation at 50 °C).

  • Workup Causality: Dissolve the crude, dark residue in Ethyl Acetate (EtOAc) and wash vigorously with saturated aqueous sodium thiosulfate (

    
    ). Why? Thiosulfate selectively reduces any unreacted NIS or liberated iodine (
    
    
    
    ) to water-soluble iodide salts. Failing to quench the iodine will result in severe catalyst poisoning during downstream Palladium-catalyzed cross-couplings.
  • Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product as an off-white solid.

Protocol B: Suzuki-Miyaura C5-Arylation

Objective: Introduction of an aryl or heteroaryl group at the C5 position. Mechanistic Rationale:


 is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This proximity accelerates the rate-determining reductive elimination step, which is crucial when coupling sterically hindered ortho-substituted pyrazoles. A biphasic 1,4-Dioxane/

system is used to ensure the solubility of both the organic pyrazole and the inorganic base (

), facilitating the transmetalation of the boronic acid [2].

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Add a solvent mixture of 1,4-Dioxane/

    
     (4:1 v/v, to achieve 0.2 M concentration).
    
  • Sparge the mixture with dry Nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Add

    
     (0.05 equiv). Causality: The catalyst is added after sparging to minimize premature degradation of the Pd(II) species by ambient oxygen before the system is fully inert.
    
  • Seal the tube and heat at 90 °C for 4–6 hours.

  • Self-Validation Step: Monitor the reaction by TLC (UV 254 nm). The highly conjugated biaryl product will typically exhibit a lower

    
     value and much stronger UV absorbance than the starting iodopyrazole.
    
  • Cool to room temperature, dilute with EtOAc, and wash with water.

  • Workup Causality: Filter the organic layer through a short pad of Celite. Why? This removes precipitated "palladium black" (inactive Pd(0) aggregates), which can catalyze the degradation of the product during concentration or complicate NMR analysis.

  • Dry over

    
    , concentrate, and purify by silica gel chromatography.
    

References

  • Source: United States Patent US9598423B2 (Bristol-Myers Squibb Company)
  • Title: Recent Advances in the Synthesis of 2-Pyrones Source: Marine Drugs, 2015, 13(3), 1581–1620. (PMC4377983) URL: [Link]

Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridines from Pyrazole Dicarboxylate Precursors

Introduction: Navigating the Synthesis of a Privileged Scaffold The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including but not limited to, antiviral, antibacterial, and anti-tumor properties.[1][2] The synthesis of this bicyclic system has been approached from various retrosynthetic perspectives, with the most prevalent and well-documented strategies commencing from a pre-formed pyrazole ring, typically a 5-aminopyrazole, followed by the annulation of the pyridine ring.[3] This is often achieved through condensation with 1,3-dicarbonyl compounds or their equivalents.

While the 5-aminopyrazole route is robust, the exploration of alternative precursors is crucial for expanding the accessible chemical space and providing novel substitution patterns. This guide provides a detailed examination of a less conventional, yet highly strategic, approach: the synthesis of pyrazolo[3,4-b]pyridines starting from pyrazole dicarboxylate precursors. We will delve into a proposed synthetic pathway, offering detailed protocols and the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to broaden their synthetic repertoire for this important class of compounds.

Strategic Overview: From Dicarboxylate to Fused Pyridine

The direct cyclization of a pyrazole dicarboxylate to a pyrazolo[3,4-b]pyridine is not a widely reported transformation. This is likely due to the inherent challenge of introducing the necessary nitrogen and carbon atoms to form the pyridine ring from two carboxylate groups. Therefore, a multi-step approach is necessary, where the carboxylate functionalities are strategically converted into reactive intermediates that can participate in a ring-closing reaction.

Our proposed strategy hinges on the differential functionalization of a pyrazole-3,4-dicarboxylate. One carboxylate group will be converted into an amino group, a key nucleophile for pyridine ring formation. The adjacent carboxylate will be transformed into an electrophilic center, or a group that can be readily converted into one, to facilitate the final cyclization.

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of a pyrazolo[3,4-b]pyridone derivative from a diethyl pyrazole-3,4-dicarboxylate precursor.

Figure 1. Proposed synthetic workflow from pyrazole dicarboxylate.

Experimental Protocols

Protocol 1: Selective Monohydrolysis of Diethyl 1H-pyrazole-3,4-dicarboxylate

Principle: The selective hydrolysis of one ester group in a dicarboxylate is achieved by using a stoichiometric amount of base. The C3-carboxylate is often more sterically hindered or electronically distinct, allowing for preferential hydrolysis of the C4-ester, although this can be substrate-dependent. Careful control of reaction conditions is paramount.

Materials:

  • Diethyl 1H-pyrazole-3,4-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of diethyl 1H-pyrazole-3,4-dicarboxylate (1 equivalent) in a 1:1 mixture of ethanol and water, add a solution of NaOH (1.05 equivalents) in water dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 50:50 ethyl acetate/hexanes mobile phase with a suitable stain).

  • Once the starting material is consumed, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl.

  • A precipitate of 4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Causality: The use of a single equivalent of base is crucial for achieving monohydrolysis. Running the reaction at a lower temperature initially helps to control the exothermicity of the saponification and can improve selectivity.

Protocol 2: Conversion of the Carboxylic Acid to an Amine via Curtius Rearrangement

Principle: The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine with the loss of one carbon atom. The carboxylic acid is first converted to an acyl azide, which then rearranges upon heating to an isocyanate. Trapping the isocyanate with a suitable alcohol followed by hydrolysis yields the desired amine.

Materials:

  • 4-(Ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Sodium azide (NaN3)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Acyl Chloride Formation: To a solution of 4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid (1 equivalent) in dry toluene, add a catalytic amount of DMF. Then, add oxalyl chloride (1.2 equivalents) dropwise at room temperature. Stir the mixture for 2-3 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in dry acetone and cool to 0 °C. Add a solution of sodium azide (1.5 equivalents) in water dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1-2 hours at 0 °C.

  • Rearrangement and Trapping: Carefully extract the acyl azide into cold toluene. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Heat the toluene solution containing the acyl azide and tert-butanol (2 equivalents) to reflux (around 80-90 °C) until nitrogen evolution ceases (typically 2-4 hours). This forms the Boc-protected amine.

  • Deprotection: After cooling, concentrate the reaction mixture. Add a solution of concentrated HCl in dioxane or treat with trifluoroacetic acid to remove the Boc protecting group, yielding ethyl 3-amino-1H-pyrazole-4-carboxylate.

Trustworthiness: Each step of this sequence is a well-established and high-yielding transformation in organic synthesis, providing a reliable route to the key aminopyrazole intermediate.

Protocol 3: Pyridone Ring Annulation via the Gould-Jacobs Reaction

Principle: The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines (or in this case, 4-hydroxypyrazolopyridines) from an aromatic amine and diethyl (ethoxymethylene)malonate (DEEM).[4] The reaction proceeds through an initial Michael-type addition of the amine to DEEM, followed by a thermal cyclization and elimination of ethanol.

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Dowtherm A (or another high-boiling solvent)

Procedure:

  • A mixture of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 120-130 °C for 1-2 hours.

  • The resulting intermediate, a substituted enamine, is then added to a preheated high-boiling solvent such as Dowtherm A at 240-250 °C.

  • The reaction is maintained at this temperature for 30-60 minutes to effect cyclization.

  • After cooling, the reaction mixture is diluted with petroleum ether or hexanes, and the precipitated solid product, ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is collected by filtration.

Causality: The high temperature in the second step is necessary to overcome the activation energy for the intramolecular cyclization onto the ester carbonyl group. The use of a high-boiling, inert solvent like Dowtherm A provides a stable medium for this thermal process.

Alternative Synthetic Strategies

While the proposed route from a dicarboxylate is scientifically sound, it is important for researchers to be aware of the more established methods for synthesizing the pyrazolo[3,4-b]pyridine scaffold.

Starting Material Reagents Key Reaction Type Advantages Reference
5-Aminopyrazole1,3-DiketoneCondensationReadily available starting materials, often one-pot.[3]
5-AminopyrazoleAldehyde, Active Methylene CompoundMulticomponent ReactionHigh atom economy, operational simplicity.[2]
5-Aminopyrazoleα,β-Unsaturated KetoneMichael Addition/CondensationAccess to diverse substitution patterns.[3]
3-AminopyrazoleDiethyl (ethoxymethylene)malonateGould-Jacobs ReactionDirect route to 4-hydroxypyrazolopyridines.[4]

Mechanistic Insight: The Gould-Jacobs Cyclization

The final ring-closing step of our proposed synthesis is a critical transformation. The following diagram illustrates the plausible mechanism for the thermal cyclization of the enamine intermediate.

Figure 2. Mechanism of the Gould-Jacobs cyclization step. (Note: Actual image placeholders would be replaced with chemical structure images in a final document)

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines from pyrazole dicarboxylate precursors represents a challenging yet rewarding synthetic endeavor. The multi-step pathway detailed in these application notes, involving selective hydrolysis, Curtius rearrangement, and a Gould-Jacobs annulation, provides a logical and experimentally feasible approach. While this route is more protracted than the more common syntheses starting from 5-aminopyrazoles, it offers a unique entry point to this valuable heterocyclic system, potentially enabling the synthesis of novel analogs for drug discovery and development. The protocols and rationale provided herein are intended to serve as a robust starting point for researchers venturing into this area of synthetic chemistry.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 2023. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. Molbank, 2022. [Link]

  • Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. Arkivoc, 2011. [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of Saudi Chemical Society, 2013. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022. [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 2024. [Link]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Organic Preparations and Procedures International, 2000. [Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 2017. [Link]

  • Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 2013. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 2022. [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 2020. [Link]

  • Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. Tetrahedron, 2020. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 2012. [Link]

Sources

Method

Application Note: Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate in Medicinal Chemistry

Introduction: The Privileged Pyrazole Scaffold In modern medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold," frequently appearing in FDA-approved drugs ranging from kinase inhibitors to canna...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

In modern medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold," frequently appearing in FDA-approved drugs ranging from kinase inhibitors to cannabinoid receptor antagonists [1]. However, the rapid generation of diverse, patentable pyrazole libraries requires starting materials that offer precise, regioselective functionalization.

Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS: 190263-21-9) is a highly versatile, polyfunctional building block designed for this exact purpose. By combining an acidic N1 proton, a highly reactive C5-iodine atom, and two adjacent ester groups, this molecule allows for the orthogonal synthesis of complex mono-, bi-, and tricyclic heterocyclic systems.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of this compound lies in the distinct electronic and steric properties of its three functional zones. Understanding the causality behind these properties is critical for designing successful synthetic routes:

  • C5-Iodine (The Cross-Coupling Handle): Unlike brominated or chlorinated analogs, the C5-iodine bond undergoes rapid oxidative addition with Palladium(0) species. This kinetic advantage allows cross-coupling reactions to proceed at lower temperatures, preventing the premature hydrolysis of the adjacent esters [2].

  • N1-NH (The Directing Node): The free pyrazole NH is a strong hydrogen-bond donor and can coordinate with transition metals. It must typically be alkylated, arylated, or protected first to prevent catalyst poisoning or unwanted N-arylation during subsequent C5 modifications.

  • C3/C4 Diethyl Esters (The Cyclization Precursors): Diethyl esters are deliberately chosen over dimethyl esters. The added steric bulk of the ethyl groups provides a kinetic shield against saponification under the basic conditions of Suzuki-Miyaura couplings, yet they remain sufficiently reactive to undergo cyclocondensation with hydrazines to form fused bicyclic systems [3].

OrthogonalReactivity Core Diethyl 5-iodo-1H-pyrazole -3,4-dicarboxylate N1 N1 Position (NH) Core->N1 C5 C5 Position (Iodine) Core->C5 Ester C3/C4 Positions (Esters) Core->Ester N1_Rx Alkylation/Arylation (Chan-Lam, SN2) N1->N1_Rx C5_Rx Cross-Coupling (Suzuki, Sonogashira) C5->C5_Rx Ester_Rx Cyclocondensation (Pyrazolo-pyridazines) Ester->Ester_Rx

Caption: Orthogonal reactivity map of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate.

Strategic Workflow for Fused Library Generation

To maximize yield and prevent side reactions, modifications must follow a strict logical sequence. The N1 position must be secured first to mask the acidic proton. Once N1 is substituted, the C5-iodine is engaged via Palladium-catalyzed cross-coupling. Finally, the C3/C4 esters are condensed with bidentate nucleophiles (like hydrazine) to yield rigid, drug-like pyrazolo[4,3-d]pyridazine-4,7-diones—a scaffold known for potent cytotoxic and kinase-inhibitory activity [3].

SynthesisWorkflow S1 1. N1-Protection/ Alkylation S2 2. C5 Suzuki Miyaura Coupling S1->S2 S3 3. Hydrazine Cyclocondensation S2->S3 S4 4. Target: Pyrazolo-pyridazine S3->S4

Caption: Experimental workflow for synthesizing fused pyrazolo-pyridazine libraries.

Quantitative Data: C5-Suzuki Reaction Optimization

The choice of catalyst and base is critical when coupling at the C5 position. Using standard


 with strong bases (like 

or

) often leads to ester hydrolysis and subsequent decarboxylation. The data below demonstrates the causality behind selecting

and

: the bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination, while the milder phosphate base preserves the ester moieties.
Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality

(5 mol%)

(3.0)
Toluene /

9045%High rate of C3/C4 ester hydrolysis.

/ SPhos

(2.5)
DMF10072%Good conversion, but difficult solvent removal.

(5 mol%)

(2.0)
1,4-Dioxane /

80 88% Optimal. Mild base preserves esters; high solubility.

Self-Validating Experimental Protocols

Protocol A: N1-Alkylation (Preparation for Cross-Coupling)

Objective: Mask the acidic N1 proton to prevent Pd-catalyst poisoning.

  • Setup: Dissolve diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under an inert

    
     atmosphere.
    
  • Base Addition: Add anhydrous

    
     (1.5 equiv). Causality: A mild, heterogeneous base is sufficient to deprotonate the highly acidic pyrazole NH (pKa ~14) without attacking the esters.
    
  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv) at 0 °C, then warm to room temperature for 4 hours.

  • Validation Checkpoint (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (which streaks due to the free NH) will disappear, replaced by a distinct, less polar, UV-active spot.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl/heteroaryl diversity at the C5 position.

  • Setup: In a microwave vial, combine the N1-alkylated intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and

    
    . Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously removed to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) active species.
    
  • Catalyst Addition: Add

    
     (5 mol%). Seal the vial and heat at 80 °C for 12 hours.
    
  • Validation Checkpoint (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the iodinated mass isotope pattern and the appearance of the coupled product mass validates the conversion. Post-purification

    
     NMR must show the integration of the newly introduced aryl protons relative to the ethyl ester 
    
    
    
    triplets at
    
    
    1.3 ppm, confirming the esters survived the basic conditions.
Protocol C: Cyclocondensation to Pyrazolo[4,3-d]pyridazine-4,7-diones

Objective: Form a rigid, pharmacologically active bicyclic system.

  • Setup: Dissolve the C5-arylated intermediate (1.0 equiv) in absolute ethanol (0.1 M).

  • Reagent Addition: Add hydrazine hydrate (3.0 equiv).

  • Reaction: Reflux the mixture at 85 °C for 8 hours. Causality: Hydrazine acts as a bis-nucleophile. It first attacks the less sterically hindered C4 ester, followed by an intramolecular cyclization at the C3 ester, driving the formation of the highly stable 6-membered pyridazine-dione ring.

  • Validation Checkpoint (IPC): The success of the cyclization is definitively validated by FTIR spectroscopy. The starting material exhibits strong, distinct ester C=O stretching bands at ~1725 cm⁻¹ and 1696 cm⁻¹. Upon successful cyclocondensation, these bands disappear entirely, replaced by cyclic amide (lactam) C=O stretches at ~1665 cm⁻¹ [3].

  • Isolation: Cool to 0 °C. The bicyclic product typically precipitates out of the ethanol solution. Filter, wash with cold ethanol, and dry under a high vacuum.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. URL:[Link]

  • Guillou, S., & Janin, Y. L. (2010). 5-Iodo-3-ethoxypyrazoles: An Entry Point to New Chemical Entities. Chemistry - A European Journal, 16(15), 4669-4677. URL:[Link]

  • Sekkak, H., Rakib, E., Abdelouahid, M., Hafid, A., & Malki, A. (2013). Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. International Journal of Organic Chemistry, 3(1), 37-41. URL:[Link]

Application

Application Notes & Protocols: The Pyrazole Scaffold as a Versatile Platform for Kinase Inhibitor Development

Abstract: Protein kinases are central regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] Consequently, they have become one of the most...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Protein kinases are central regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] Consequently, they have become one of the most important classes of drug targets.[3] The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][4] This is evidenced by the number of FDA-approved drugs incorporating this moiety, such as Crizotinib, Ruxolitinib, and Erdafitinib.[5][6] This guide provides an in-depth exploration of the design, synthesis, and biological evaluation of pyrazole-based kinase inhibitors, offering field-proven insights and detailed protocols for researchers in drug discovery.

Part 1: Rational Design and Synthetic Strategies for Pyrazole-Based Inhibitors

The versatility of the pyrazole scaffold stems from its chemical properties and its ability to engage in key interactions within the ATP-binding pocket of kinases.[7] The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, effectively mimicking the hinge-binding interactions of the adenine portion of ATP.[8] This foundational interaction anchors the molecule, allowing synthetic modifications at other positions of the ring to be explored for enhancing potency and achieving selectivity.

The Privileged N-(1H-Pyrazol-3-yl)pyrimidine Core

A frequently employed and highly successful core structure is the N-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine.[9] This pharmacophore effectively presents the pyrazole to the kinase hinge region, while the pyrimidine offers multiple vectors for synthetic elaboration to target other regions of the ATP pocket, such as the solvent-exposed region or hydrophobic back pocket.

Caption: Key pharmacophoric elements of a pyrazole-based kinase inhibitor.

Synthetic Protocols: Building the Inhibitor Library

The synthesis of pyrazole-based inhibitors often involves a modular approach, allowing for the rapid generation of diverse compound libraries. Below are two foundational protocols.

Protocol 1.2.1: Synthesis of the 3-Amino-1H-pyrazole Core via Nucleophilic Aromatic Substitution

This protocol describes the initial coupling of a 3-aminopyrazole derivative with a dichloropyrimidine, a common first step in building many potent inhibitors.[2][9]

Rationale: This reaction establishes the core pharmacophore. The use of a di-substituted pyrimidine allows for sequential and directed addition of different nucleophiles, providing a key point of diversification. Microwave irradiation is often employed to accelerate the reaction and improve yields.[9]

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe vial, combine 3-amino-1H-pyrazole derivative (1.0 eq), 2,4-dichloropyrimidine derivative (1.0-1.2 eq), and a base such as triethylamine (TEA) (2.0-3.0 eq).

  • Solvent Addition: Add an appropriate solvent, such as isopropanol or ethanol, to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction Conditions: Seal the vial and heat the mixture using microwave irradiation. Typical conditions are 80-120 °C for 3-8 hours.[9] Alternatively, the reaction can be heated conventionally at 50-60 °C for 24-72 hours.[9]

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1.2.2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol is ideal for modifying a bromo-pyrazole intermediate, enabling the introduction of a wide range of aryl or heteroaryl groups.[1]

Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed reaction for forming C-C bonds. Its tolerance of a wide variety of functional groups makes it exceptionally useful in late-stage diversification to probe structure-activity relationships.[1]

Step-by-Step Methodology:

  • Reactant Preparation: To a reaction flask, add the bromo-pyrazole starting material (e.g., 1-benzyl-4-bromo-1H-pyrazole) (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq).

  • Solvent System: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[1]

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: Heat the mixture to 80-120 °C and stir for 2-24 hours under an inert atmosphere.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the final structure and purity via NMR and HRMS.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole scaffold is crucial for optimizing potency and selectivity.[10][11] Small changes can have profound effects on the inhibitor's biological profile.[9]

Modification SiteStructural ChangeRationale & Observed Effect
Pyrazole N1 Substitution with alkyl or aryl groupsCan modulate solubility and pharmacokinetics. May also orient other substituents for optimal interactions.
Pyrazole C4/C5 Introduction of small alkyl groupsCan lead to non-selective inhibitors by making broad hydrophobic contacts.[9]
Pyrazole C4/C5 Introduction of larger aryl/heteroaryl groupsCan target specific sub-pockets within the ATP-binding site, significantly enhancing potency and selectivity.[11][12]
Core Extension MacrocyclizationRigidifies the molecule to lock in a bioactive conformation, often dramatically increasing selectivity by eliminating off-target interactions.[2][8][13]
Solvent-Front Group Addition of polar or charged moietiesImproves aqueous solubility and can form specific interactions with residues at the entrance of the ATP pocket.

Part 2: A Validated Workflow for Biological Evaluation

A hierarchical approach is essential for efficiently evaluating newly synthesized compounds. This workflow progresses from broad biochemical screening to detailed cellular characterization.

A Synthesized Pyrazole Library B Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo™) Single High Concentration A->B C Potency Determination: IC50 Measurement on Hits B->C D Selectivity Profiling: Kinase Panel Screen (e.g., DSF or Binding Assay) C->D E Cellular Target Engagement: Confirm Compound Binds Target in Cells (e.g., NanoBRET™) D->E F Cellular Potency: Pathway Modulation (Western Blot) Phenotypic Readout (e.g., Anti-proliferation, Cell Cycle Arrest) E->F G Lead Candidate F->G

Caption: Hierarchical workflow for evaluating pyrazole-based kinase inhibitors.

Protocol 2.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to quantify kinase activity by measuring ADP production.[14]

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. It is highly sensitive, suitable for high-throughput screening, and allows for the determination of a precise IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazole inhibitor in 100% DMSO (e.g., 10 mM). Perform a serial dilution series (e.g., 10-point, 3-fold) in DMSO to create a concentration range for IC₅₀ determination.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a master mix containing the target kinase and its specific substrate in reaction buffer.[14]

  • Inhibitor Addition: Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Michaelis-Menten constant (Km) for the specific kinase.[14]

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes (this time may need optimization).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2.2: Cellular Target Engagement (NanoBRET™ Assay)

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical validation step.[16][17]

Rationale: Biochemical assays use purified proteins, which may not reflect the true binding event in a cell where factors like membrane permeability, efflux pumps, and high intracellular ATP concentrations are at play. The NanoBRET™ assay directly measures target occupancy in live cells.[18]

Step-by-Step Methodology:

  • Cell Preparation: Co-transfect HEK293 cells with two plasmids: one encoding the target kinase fused to NanoLuc® luciferase and another encoding a fluorescent energy transfer probe (tracer) that reversibly binds the kinase.

  • Plating: Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the pyrazole inhibitor at various concentrations. Include a no-inhibitor control.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Data Acquisition: Measure both the donor emission (luciferase) and acceptor emission (tracer) wavelengths simultaneously using a luminometer equipped with appropriate filters.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Competitive displacement of the tracer by the inhibitor will lead to a decrease in the BRET signal. Plot the BRET ratio against inhibitor concentration to determine the IC₅₀ for target engagement.

Protocol 2.3: Cell Cycle Analysis by Flow Cytometry

Many kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), exert their anti-proliferative effects by inducing cell cycle arrest.[9]

Rationale: This assay quantifies the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M). A potent and specific inhibitor of a cell cycle kinase will cause an accumulation of cells in the phase regulated by that kinase.[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HCT116) in 6-well plates. Once they reach 50-60% confluency, treat them with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, 5x the anti-proliferative IC₅₀) for 24 or 48 hours. Include a vehicle (DMSO) control.

  • Cell Harvesting: Harvest the cells by trypsinization, then collect them in a conical tube and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours.[19]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in 0.5 mL of Propidium Iodide (PI) Staining Solution, which contains PI to stain DNA and RNase A to remove RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the profiles of treated samples to the control to identify cell cycle arrest.[19]

Part 3: Case Study - Targeting the CDK-Regulated Cell Cycle

The dysregulation of cyclin-dependent kinases is a hallmark of cancer.[20] Pyrazole-based inhibitors have been successfully developed to target these kinases, including the FDA-approved CDK4/6 inhibitor Palbociclib.[9] The general mechanism involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which prevents the cell from transitioning from the G1 to the S phase of the cell cycle.[9]

cluster_0 G1 Phase cluster_1 G1-S Transition Mitogens Mitogens CyclinD CyclinD Mitogens->CyclinD Growth Signals CDK46 CDK46 CyclinD->CDK46 binds & activates Rb_pRB Rb-E2F (Complex) CDK46->Rb_pRB phosphorylates (p) E2F E2F (Free) Rb_pRB->E2F releases S_Phase S Phase Entry E2F->S_Phase drives transcription of S-phase genes Inhibitor Pyrazole Inhibitor (e.g., Palbociclib) Inhibitor->CDK46 INHIBITS

Caption: Inhibition of the G1-S cell cycle transition by a CDK4/6 inhibitor.

Conclusion

The pyrazole scaffold represents a powerful and validated starting point for the development of novel kinase inhibitors. Its favorable properties as a hinge-binder, combined with the synthetic tractability that allows for extensive SAR exploration, have cemented its role in modern drug discovery. By employing a logical workflow that integrates rational design, modular synthesis, and a hierarchical biological evaluation cascade—from biochemical potency to cellular mechanism of action—researchers can efficiently advance pyrazole-based compounds from initial hits to promising clinical candidates.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. Benchchem.
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing.
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. IJPSRR.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Cell-based test for kinase inhibitors. INiTS.
  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
  • Spotlight: Cell-based kinase assay form
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv

Sources

Method

Application Notes & Protocols: The Strategic Role of Iodopyrazole Intermediates in Modern Agrochemical Synthesis

Introduction: Beyond the Scaffold The pyrazole ring is a "privileged" structure in agrochemical discovery, serving as the core scaffold for a multitude of highly successful fungicides, herbicides, and insecticides.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Scaffold

The pyrazole ring is a "privileged" structure in agrochemical discovery, serving as the core scaffold for a multitude of highly successful fungicides, herbicides, and insecticides.[1][2] Its inherent stability and multiple sites for substitution allow for fine-tuning of biological activity. However, the true potential of this scaffold is unlocked through strategic functionalization. Iodopyrazole intermediates represent a critical class of building blocks that empower chemists to construct complex, next-generation agrochemicals with high precision and efficiency.

This guide provides an in-depth exploration of the synthesis and application of iodopyrazole intermediates. We will move beyond simple descriptions to explain the underlying chemical principles, provide validated, step-by-step protocols for their synthesis, and illustrate their power in the construction of commercially relevant agrochemical classes.[3][4]

The Iodopyrazole Advantage: A Gateway to Molecular Complexity

The utility of a halogenated intermediate is primarily defined by its ability to participate in cross-coupling reactions. While chloro- and bromo-pyrazoles are useful, iodopyrazoles offer superior reactivity, particularly in Suzuki, Sonogashira, and other palladium-catalyzed C-C and C-N bond-forming reactions.[5][6] This enhanced reactivity stems from the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl, which facilitates the initial oxidative addition step in the catalytic cycle. This makes iodopyrazoles the intermediates of choice for challenging coupling reactions or when milder reaction conditions are required to preserve sensitive functional groups on other parts of the molecule.

Visualizing the Synthetic Utility

The following diagram illustrates how a single iodopyrazole intermediate can serve as a divergent point for creating a variety of substituted pyrazoles, which are key cores for different types of agrochemicals.

G cluster_start Starting Intermediate cluster_reactions Cross-Coupling Reactions cluster_products Agrochemical Cores IodoPy 4-Iodopyrazole Intermediate Suzuki Suzuki Coupling (+ R-B(OH)₂) IodoPy->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ R-C≡CH) IodoPy->Sonogashira Pd/Cu Catalyst, Base ArylPy 4-Aryl-Pyrazole (Fungicide Core) Suzuki->ArylPy AlkynylPy 4-Alkynyl-Pyrazole (Insecticide/Herbicide Core) Sonogashira->AlkynylPy

Caption: Divergent synthesis from a 4-iodopyrazole intermediate.

Synthesis of Key Iodopyrazole Intermediates: Protocols and Rationale

The regioselective introduction of iodine onto the pyrazole ring is a critical first step. The choice of method depends on the substitution pattern of the starting pyrazole and the desired position of iodination.

Protocol 1: "Green" Electrophilic Iodination at the C4-Position

This protocol utilizes molecular iodine with hydrogen peroxide as a mild, environmentally benign oxidant, with water as the solvent. It is highly effective for the C4-iodination of many pyrazole derivatives.[7][8]

Objective: To synthesize a 4-iodopyrazole via electrophilic substitution.

Materials & Reagents:

  • Pyrazole derivative (1.0 eq)

  • Iodine (I₂) (0.5 - 1.0 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 - 1.2 eq)

  • Water (H₂O)

  • 5% Aqueous Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate or Dichloromethane for extraction

Procedure:

  • Suspend the pyrazole derivative (1.0 eq) in water (approx. 5-10 mL per mmol of pyrazole) in a round-bottom flask equipped with a magnetic stir bar.

  • Add iodine (0.5 eq) to the suspension. The reaction is often efficient with substoichiometric iodine as the oxidant regenerates the electrophilic iodine species.

  • With vigorous stirring, add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.

  • Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the excess iodine by adding 5% aqueous sodium bisulfite solution dropwise until the dark color of the reaction mixture disappears.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product is soluble, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Causality & Troubleshooting:

  • Why H₂O₂? Hydrogen peroxide acts as an in-situ oxidant, converting iodide (I⁻), formed during the reaction, back into the electrophilic iodinating species (I⁺), making the process catalytic in iodine.

  • Low Yield? For electron-deficient pyrazoles, this method may be too mild. Consider Protocol 2. Ensure the H₂O₂ is fresh, as it can decompose over time.[8]

Protocol 2: Iodination of Deactivated Pyrazoles using N-Iodosuccinimide (NIS)

Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the nucleophilicity of the pyrazole ring, making electrophilic substitution difficult. Using a more potent iodinating agent like NIS, activated by a strong acid, is necessary.[8][9]

Objective: To iodinate an electron-deficient pyrazole at the C4-position.

Materials & Reagents:

  • Electron-deficient pyrazole (e.g., 1-aryl-3-CF₃-pyrazole) (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

  • Trifluoroacetic Acid (TFA)

  • Glacial Acetic Acid or Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the pyrazole derivative (1.0 eq) in a suitable solvent like glacial acetic acid or DCM in a round-bottom flask.

  • Add N-Iodosuccinimide (1.5 eq).

  • Add trifluoroacetic acid (TFA) (approx. 1 mL per mmol of pyrazole). The TFA acts as both a co-solvent and an acid catalyst, protonating NIS to generate a more powerful electrophile.

  • Heat the reaction mixture to 60-80 °C and stir overnight. Monitor reaction completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (to neutralize the acids) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) (to quench any remaining NIS/I₂).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality & Troubleshooting:

  • Why NIS/TFA? The electron-withdrawing nature of the succinimide ring, further enhanced by protonation with TFA, makes the iodine atom highly electrophilic and capable of iodinating the deactivated pyrazole ring.[8]

  • Side Products? Over-iodination can occur if the reaction is left for too long or at too high a temperature. Careful monitoring is crucial.

Protocol 3: Regioselective C5-Iodination via Directed Metalation

Electrophilic substitution on N-substituted pyrazoles overwhelmingly favors the C4-position. To achieve C5-iodination, a directed metalation-iodination strategy is required, which relies on deprotonation at the most acidic C-H bond.[7][10]

Objective: To synthesize a 5-iodopyrazole via lithiation and subsequent quenching with iodine.

Materials & Reagents:

  • 1-Aryl-3-CF₃-1H-pyrazole derivative (1.0 eq)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes) (1.2 eq)

  • Iodine (I₂) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • CRITICAL: This reaction must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 eq) in dry THF (5-10 mL per mmol) in a flask equipped with a magnetic stir bar and a septum.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.2 eq) dropwise via syringe while maintaining vigorous stirring. The solution may change color. Stir at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.3 eq) in dry THF.

  • Slowly add the solution of the lithiated pyrazole via cannula into the iodine solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Causality & Troubleshooting:

  • Why n-BuLi at -78 °C? The trifluoromethyl group at the C3-position makes the C5-proton the most acidic proton on the ring, allowing for regioselective deprotonation by the strong base n-BuLi. The low temperature is essential to prevent side reactions and decomposition of the organolithium intermediate.[10]

  • Failure to React? The most common cause of failure is the presence of moisture or other electrophilic contaminants (like CO₂) which will quench the n-BuLi or the lithiated pyrazole. Ensure all reagents, solvents, and glassware are scrupulously dry.

Comparative Data on Iodination Methods

MethodReagentsTypical PositionSubstrate ScopeAdvantagesDisadvantages
Iodine/Oxidant I₂, H₂O₂C4Electron-rich/neutral pyrazolesGreen, mild, inexpensive[7]Ineffective for deactivated rings
NIS/Acid NIS, TFAC4Electron-deficient pyrazolesHigh reactivity, good yields[8]Harsh acidic conditions, costlier
Directed Metalation n-BuLi, I₂C5N-substituted pyrazolesExcellent regioselectivity for C5[10]Requires strict anhydrous/inert conditions

Application Workflow: Synthesis of an SDHI Fungicide Core

Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of pyrazole-carboxamide fungicides.[1] The following workflow demonstrates how a 4-iodopyrazole intermediate is a cornerstone in their synthesis, enabling the crucial introduction of an aryl or heteroaryl moiety via a Suzuki coupling reaction.

G node_start node_start node_reagent node_reagent node_reaction node_reaction node_intermediate node_intermediate node_final node_final IodoPy 4-Iodopyrazole Intermediate Suzuki Suzuki Coupling IodoPy->Suzuki BoronicAcid Arylboronic Acid BoronicAcid->Suzuki ArylPy 4-Aryl-Pyrazole Core Suzuki->ArylPy Hydrolysis Ester Hydrolysis ArylPy->Hydrolysis AcidPy Pyrazole Carboxylic Acid Hydrolysis->AcidPy Amide Amide Coupling AcidPy->Amide SDHI Final SDHI Fungicide Amide->SDHI Amine Amine (R-NH₂) Amine->Amide

Caption: Synthetic workflow for an SDHI fungicide from a 4-iodopyrazole.

This workflow highlights the modularity enabled by the iodopyrazole intermediate. By simply changing the arylboronic acid in the Suzuki coupling step or the amine in the final amide coupling, a vast library of potential fungicide candidates can be rapidly synthesized for structure-activity relationship (SAR) studies. This rapid diversification is essential for modern agrochemical research.[11]

Conclusion

Iodopyrazole intermediates are not merely passive scaffolds; they are reactive, versatile tools that provide a strategic advantage in the synthesis of complex agrochemicals. Their enhanced reactivity in cross-coupling reactions allows for the efficient and modular construction of novel fungicides, insecticides, and herbicides. The protocols and workflows detailed in this guide provide researchers with a robust framework for leveraging these powerful building blocks, accelerating the discovery and development of the next generation of crop protection solutions.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones.
  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Jetir.Org. (n.d.). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES.
  • PMC. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • Who we serve. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • J&K Scientific. (2023, December 19). 3-Iodo-1H-pyrazole | 4522-35-4.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (2025, August 10). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review.
  • Sciforum. (2024, November 15). A novel method of iodination and azo bond formation by nitrogen triiodide.
  • Vulcanchem. (n.d.). 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
  • arkat usa. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Google Patents. (n.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • (2025, January 20). Pyrazole derivatives: Recent advances in discovery and development of pesticides.

Sources

Application

N-H functionalization of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate

The N-H functionalization of highly substituted pyrazoles is a critical transformation in medicinal chemistry and agrochemical development, as the pyrazole scaffold is a ubiquitous pharmacophore found in numerous FDA-app...

Author: BenchChem Technical Support Team. Date: March 2026

The N-H functionalization of highly substituted pyrazoles is a critical transformation in medicinal chemistry and agrochemical development, as the pyrazole scaffold is a ubiquitous pharmacophore found in numerous FDA-approved drugs[1]. Specifically, diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS 190263-21-9)[2] serves as a highly versatile, yet challenging, heterocyclic building block.

As a Senior Application Scientist, it is crucial to recognize that functionalizing this specific substrate is not a simple substitution. The presence of two electron-withdrawing ester groups at C3 and C4, combined with the bulky, inductively withdrawing iodine atom at C5, fundamentally alters the electronic landscape and steric environment of the pyrazole core. This guide details the mechanistic causality, self-validating protocols, and optimization strategies for the N-H functionalization of this complex substrate.

Structural Dynamics and the Regioselectivity Challenge

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the strict control of regioselectivity[3]. Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate exists in a tautomeric equilibrium between its 1H and 2H forms. Consequently, alkylation can occur at either the N1 or N2 position, leading to two distinct regioisomers.

  • Steric Factors: Alkylation generally favors the less sterically hindered nitrogen atom[4]. In this substrate, the N1 position is adjacent to the large iodine atom (van der Waals radius ~1.98 Å), while the N2 position is adjacent to the ethyl ester group.

  • Electronic Factors: The dual ester groups pull electron density away from the ring, significantly lowering the pKa of the N-H bond. This makes the pyrazole highly reactive toward electrophiles but also highly sensitive to the choice of base and solvent.

By tuning the reaction conditions—specifically the nature of the base (which dictates the tight or loose ion-pairing of the pyrazolide anion) and the solvent—chemists can direct the nucleophilic attack to favor a specific regioisomer[5].

G Tautomer Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (Tautomeric Mixture) Base Deprotonation (e.g., K2CO3, Cs2CO3) Tautomer->Base Anion Pyrazolide Anion (Delocalized Charge) Base->Anion Electrophile Addition of R-X (Alkyl Halide) Anion->Electrophile N1_Product N1-Alkylated Product (Adjacent to 5-Iodo) Electrophile->N1_Product Pathway A (Steric/Ion-Pair Control) N2_Product N2-Alkylated Product (Adjacent to 3-Ester) Electrophile->N2_Product Pathway B (Electronic Control)

Regioselective N-alkylation pathways of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate.

Protocol I: Base-Promoted Direct N-Alkylation

Direct N-alkylation using alkyl halides is the most common approach. The causality behind selecting Cesium Carbonate (Cs₂CO₃) over Potassium Carbonate (K₂CO₃) in polar aprotic solvents like DMF lies in the "soft" nature and large ionic radius of the cesium cation. This creates a highly dissociated, "naked" pyrazolide anion, which enhances nucleophilicity and often improves regioselectivity toward the less sterically hindered nitrogen by minimizing tight ion-pair transition states[3][4].

Self-Validating Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (1.0 equiv, 1.0 mmol) and anhydrous DMF (0.2 M, 5.0 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol). Validation Check: The solution will transition to a slightly deeper yellow as the delocalized pyrazolide anion forms. Stir at room temperature for 15 minutes.

  • Electrophile Addition: Introduce the alkylating agent (e.g., benzyl bromide, 1.1 equiv, 1.1 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Validation Check: Monitor by LC-MS. The reaction is complete when the starting material mass (m/z [M+H]⁺ ~339) is fully consumed, typically within 4–12 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to separate the N1 and N2 regioisomers.

Protocol II: Mitsunobu-Driven N-Alkylation

When functionalizing with complex, sterically hindered, or chiral secondary alcohols, base-promoted alkylation often fails due to competing E2 elimination of the alkyl halide. The Mitsunobu reaction provides an elegant alternative, allowing N-alkylation under mild, neutral conditions[6][7]. Furthermore, it proceeds with complete inversion of stereochemistry (SN2 mechanism), which is invaluable for synthesizing enantioenriched N-alkyl pyrazoles[8].

Self-Validating Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (1.0 equiv, 1.0 mmol), the target alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (10 mL).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Controlling the temperature prevents the premature decomposition of the highly reactive betaine intermediate formed between PPh₃ and the azodicarboxylate.

  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv). Validation Check: A distinct yellow color from the DIAD/DEAD will appear and slowly fade as the betaine intermediate forms and reacts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. Validation Check: The precipitation of triphenylphosphine oxide (white solid) is a visual indicator of reaction progression.

  • Isolation: Concentrate the crude mixture directly onto silica gel and purify via flash chromatography.

G Start Substrate + Alcohol + PPh3 in anhydrous THF (0 °C) AddDEAD Dropwise addition of DIAD/DEAD (Maintain T < 5 °C) Start->AddDEAD Stir Warm to RT Stir for 4-12 hours AddDEAD->Stir Quench Concentrate in vacuo (Observe PPh3O precipitate) Stir->Quench Purify Flash Chromatography (Hexanes/EtOAc) Quench->Purify

Step-by-step workflow for the Mitsunobu N-alkylation of pyrazole derivatives.

Quantitative Data: Regioselectivity and Yield Optimization

The following table summarizes representative optimization data for the N-alkylation of highly functionalized pyrazoles analogous to diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate, demonstrating how reaction conditions dictate the yield and isomeric ratio[4][7].

Alkylation MethodAlkylating Agent / AlcoholReagents & ConditionsMajor RegioisomerCombined Yield (%)
Base-PromotedBenzyl BromideCs₂CO₃, DMF, RT, 12hN1-Benzyl78%
Base-PromotedMethyl IodideK₂CO₃, MeCN, 60°C, 4hMixture (N1/N2)85%
MitsunobuIsopropanolPPh₃, DIAD, THF, RT, 12hN1-Isopropyl65%
Mitsunobu(R)-2-ButanolPPh₃, DEAD, THF, RT, 12hN1-(S)-sec-Butyl62%

Note: Regiomeric ratios (N1:N2) must be confirmed via 2D NMR (NOESY/ROESY) by observing the spatial correlation between the newly introduced N-alkyl protons and the adjacent ester or iodo functionalities.

References

1.2 - fluorochem.co.uk 2.1 - acs.org 3.5 - mdpi.com 4.3 - benchchem.com 5.6 - imperial.ac.uk 6.4 - benchchem.com 7.7 - mdpi.com 8. 8 - uniovi.es

Sources

Method

Application Notes &amp; Protocols: A Modular Approach to Bioactive Compound Libraries from Diethyl 5-Iodo-1H-Pyrazole-3,4-Dicarboxylate

Here are the detailed Application Notes and Protocols for the derivatization of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate for biological screening. Introduction: The Pyrazole Core in Modern Drug Discovery The pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for the derivatization of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate for biological screening.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of steric and electronic properties, enabling it to act as a versatile pharmacophore. Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4]

This guide focuses on a particularly valuable building block: diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate . This molecule is strategically designed for diversification. The C5-iodo group serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, the N1-H position allows for selective alkylation or arylation, and the two diethyl carboxylate groups can be readily converted into a variety of amides. This multi-faceted reactivity allows for the systematic and modular construction of large, diverse compound libraries, which are essential for robust biological screening and the discovery of novel therapeutic agents.

The Strategic Versatility of the Starting Scaffold

The power of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate lies in its three distinct points of modification. Understanding the reactivity of each site is crucial for planning an efficient synthetic strategy.

  • C5-Iodo Group: The carbon-iodine bond is relatively weak, making it an excellent substrate for oxidative addition to a palladium(0) catalyst.[5] This is the primary site for introducing aryl, heteroaryl, alkynyl, and vinyl functionalities through cross-coupling chemistry.

  • N1-H Position: The proton on the N1 nitrogen is acidic and can be readily removed by a base, rendering the nitrogen nucleophilic. This allows for the introduction of a wide range of substituents via N-alkylation or N-arylation, which can significantly impact the compound's pharmacokinetic properties.[6]

  • C3/C4-Carboxylate Esters: The ester groups are less reactive but offer a critical opportunity for late-stage diversification. They can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with a diverse array of amines to form amides.[7] This is particularly important for modulating solubility and creating new hydrogen bond donor/acceptor sites to improve target engagement.

Core Derivatization Strategies & Protocols

The following sections detail field-proven protocols for modifying the pyrazole scaffold. The causality behind key experimental choices is explained to ensure reproducibility and facilitate troubleshooting.

C5-Position Derivatization: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the cornerstone of C-C bond formation at the C5 position. The high reactivity of the iodo-pyrazole makes it an ideal coupling partner.[5]

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse (hetero)aryl moieties.[5][8][9]

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) catalyst. Alternatively, a combination of a Pd(II) pre-catalyst like Pd(OAc)₂ with a phosphine ligand can be used.[5]

  • Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, DME, Toluene) and water is used to dissolve both the organic-soluble pyrazole and the water-soluble inorganic base.[8]

  • Inert Atmosphere: Degassing the reaction mixture and maintaining it under an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - Iodo-pyrazole (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (5 mol%) - Base (2.0 eq) flask Add to Schlenk Flask reagents->flask evac Evacuate & Backfill with Argon (3x) flask->evac solvent Add Degassed Solvent/Water evac->solvent heat Heat (e.g., 90 °C) Monitor by TLC/LC-MS solvent->heat cool Cool to RT heat->cool extract Dilute with EtOAc Wash with Water & Brine cool->extract purify Dry (Na₂SO₄) Concentrate Column Chromatography extract->purify product product purify->product 5-Aryl-Pyrazole Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alk Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Aryl_Alk RedElim Reductive Elimination PdII_Aryl_Alk->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR RedElim->Product CuI Cu(I) Alkyne R-C≡CH Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->Transmetal Provides Acetylide Base Base Base->Cu_Acetylide

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Iodopyrazole Derivatives

Executive Summary & Biological Context The synthesis of 5-aminopyrazole derivatives is a critical transformation in modern drug discovery. The aminopyrazole scaffold is a "privileged structure" frequently utilized as the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The synthesis of 5-aminopyrazole derivatives is a critical transformation in modern drug discovery. The aminopyrazole scaffold is a "privileged structure" frequently utilized as the core pharmacophore in potent protein kinase inhibitors, most notably targeting Janus kinases (JAKs) within the JAK-STAT signaling pathway 1.

Historically, functionalizing the C5 position of pyrazoles has been challenging. However, the palladium-catalyzed Buchwald-Hartwig cross-coupling of 5-iodopyrazoles with primary and secondary amines provides a highly modular, efficient, and regioselective route to these high-value targets 1, 2.

Inhibition of the JAK-STAT signaling pathway by 5-aminopyrazole derivatives.

Mechanistic Insights: Overcoming Heterocyclic Challenges

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than merely following a recipe. 5-Iodopyrazoles present two distinct chemical hurdles that dictate our protocol design:

  • Catalyst Poisoning by Unprotected Heterocycles: Five-membered nitrogen-containing heterocycles bearing unprotected N-H groups are notoriously difficult coupling partners. The electron-rich pyrazole nitrogen can coordinate strongly to the palladium center, forming stable, inactive off-target complexes that halt the catalytic cycle 3.

    • The Solution: We utilize bulky biarylphosphine ligands, specifically

      
      BuBrettPhos  or 
      
      
      
      BuDavePhos
      . The extreme steric bulk of these ligands forces the palladium away from the pyrazole nitrogens, facilitating the desired oxidative addition into the C-I bond and accelerating the rate-determining reductive elimination step [[3]](), 4.
  • Prevention of the "Halogen Dance": 5-Iodopyrazoles are highly susceptible to the "Halogen Dance" mechanism. If subjected to strong deprotonation (e.g., lithiation via

    
    -BuLi), the iodine atom will rapidly migrate to a thermodynamically favored position (often C4), destroying the regiochemical integrity of the starting material 2.
    
    • The Solution: Palladium-catalyzed cross-coupling avoids the need for aggressive metal-halogen exchange. By using a mild, sterically hindered base like Potassium tert-butoxide (KO

      
      Bu), we selectively deprotonate the coordinated amine intermediate without triggering pyrazole ring rearrangement 2.
      

Quantitative Data: Reaction Optimization

The choice of ligand and base is highly dependent on the nature of the amine coupling partner. The table below summarizes the optimized parameters for coupling various amines with 5-iodopyrazole derivatives.

Amine Substrate ClassOptimal Precatalyst / LigandBaseSolventTemp (°C)Expected Yield (%)
Primary Aliphatic (Lacking

-hydrogens)
Pd(dba)

/

BuBrettPhos
KO

Bu
1,4-Dioxane9082 - 89
Secondary Aliphatic (e.g., Morpholine)Pd(dba)

/

BuDavePhos
NaO

Bu
Toluene10075 - 85
Aniline Derivatives (Aromatic Amines)Pd(OAc)

/

BuBrettPhos
K

CO


-Amyl Alcohol
11070 - 88

Validated Experimental Protocol

This protocol is engineered as a self-validating system, ensuring that researchers can verify the success of each critical step before proceeding.

Step-by-step experimental workflow for the amination of 5-iodopyrazoles.
Materials & Equipment
  • Electrophile: 5-Iodopyrazole derivative (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.2 - 1.5 equiv)

  • Catalyst: Pd(dba)

    
     (5 - 10 mol%)
    
  • Ligand:

    
    BuBrettPhos or 
    
    
    
    BuDavePhos (10 - 20 mol%)
  • Base: Potassium tert-butoxide (KO

    
    Bu) (2.0 equiv)
    
  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene

  • Equipment: Oven-dried Schlenk tube, argon/nitrogen manifold.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-iodopyrazole derivative (1.0 equiv), Pd(dba)

    
     (5 mol%), the selected biarylphosphine ligand (10 mol%), and KO
    
    
    
    Bu (2.0 equiv).
    • Causality: Adding solid reagents first allows for simultaneous degassing in the next step, minimizing exposure to moisture which can hydrolyze the strong base.

  • Establishment of Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the vessel under high vacuum and backfill with argon. Repeat this cycle three times.

    • Causality: Palladium(0) active species are highly susceptible to oxidation by atmospheric oxygen. Rigorous degassing prevents premature catalyst deactivation (conversion to inactive Pd(II) oxides) and ensures high turnover numbers.

  • Solvent and Amine Addition: Via a gas-tight syringe, add the anhydrous, degassed solvent (e.g., 1,4-dioxane), followed by the amine (1.2 equiv). If the amine is a solid, it should be added during Step 1.

  • Catalytic Cross-Coupling: Replace the septum with a Teflon screwcap under a positive flow of argon. Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90–110 °C with vigorous stirring for 2 to 12 hours.

    • Causality: Heating provides the activation energy required for the sterically hindered oxidative addition and reductive elimination steps. Vigorous stirring ensures mass transfer, especially if the base is not fully soluble.

  • Reaction Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient) to isolate the pure 5-aminopyrazole derivative.

Self-Validating Quality Control (QC)

To ensure the integrity of the coupling reaction, the protocol integrates orthogonal validation checkpoints:

  • In-Process Monitoring (TLC/LC-MS): 5-Iodopyrazoles exhibit a distinct isotopic signature and typically have a higher retention factor (

    
    ) compared to the more polar aminopyrazole products. The complete consumption of the starting material and the emergence of the 
    
    
    
    peak corresponding to the coupled product (with the simultaneous disappearance of the iodine mass defect) confirms conversion.
  • Structural Verification (

    
    H NMR):  In the 
    
    
    
    H NMR spectrum, the successful displacement of the highly electronegative iodine atom by an amine group induces a pronounced upfield shift of the adjacent pyrazole protons (e.g., C4-H). This is due to the strong electron-donating resonance effect of the newly formed C-N bond.

References

  • BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives." BenchChem Application Notes.
  • BenchChem. "4-Iodo-1-phenyl-1H-pyrazol-5-amine Product Data." BenchChem Catalog.
  • National Institutes of Health (NIH) / Organic Letters. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.
  • Massachusetts Institute of Technology (MIT) DSpace. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." MIT Theses.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Purification &amp; Recrystallization

Welcome to the Advanced Technical Support Center for the purification of substituted pyrazoles. This portal is designed for researchers, process chemists, and drug development professionals dealing with the unique crysta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of substituted pyrazoles. This portal is designed for researchers, process chemists, and drug development professionals dealing with the unique crystallographic challenges of pyrazole derivatives, such as those encountered in Knorr syntheses or complex fragment assemblies (e.g., Lenacapavir development)[1].

Core Methodology: The Self-Validating Recrystallization Protocol

A robust recrystallization protocol must have built-in checkpoints. If a step fails (e.g., turbidity does not resolve, or oiling out occurs), the system dictates an immediate, mechanistic correction rather than proceeding to a failed yield.

Step-by-Step Protocol
  • Initial Dissolution (The Saturation Check):

    • Place the crude substituted pyrazole in an Erlenmeyer flask.

    • Add a minimal volume of the primary "good" solvent (e.g., ethanol or ethyl acetate) heated to just below its boiling point.

    • Causality: Using minimal solvent ensures maximum supersaturation upon cooling. Using an excess will result in a significant portion of your compound remaining trapped in the mother liquor, drastically reducing yield [2][2].

  • Clarification & Anti-Solvent Addition (The Turbidity Check):

    • If insoluble impurities persist, perform a hot filtration.

    • If using a mixed-solvent system, add the hot anti-solvent (e.g., water or hexane) dropwise until faint turbidity persists, then add a few drops of the good solvent until the solution is just clear.

    • Causality: This establishes the exact metastable zone boundary, ensuring the solution is primed for nucleation rather than amorphous precipitation.

  • Controlled Nucleation (The Cooling Gradient):

    • Allow the flask to cool slowly to room temperature within an insulated Dewar flask.

    • Causality: Rapid cooling forces the system past the metastable zone directly into the labile zone. Because the bonding forces in organic crystal lattices are prone to amorphism, rapid cooling promotes liquid-liquid phase separation ("oiling out") or the co-crystallization of impurities [3][3].

  • Maturation & Isolation:

    • Once ambient crystallization is complete, transfer the flask to an ice bath (0-5 °C) to maximize yield.

    • Isolate the crystals via Büchner vacuum filtration and wash with a small amount of ice-cold anti-solvent to remove residual mother liquor.

Quantitative Data: Solvent Selection Matrix

Selecting the right solvent system is dictated by the polarity of the substituents on the pyrazole ring.

Pyrazole Substitution TypeRecommended Solvent SystemAnti-SolventRationale / Causality
Highly Polar / H-Bonding (e.g., -NH2, -COOH)Ethanol or MethanolWaterAlcohols disrupt intermolecular pyrazole dimers, while water forces controlled precipitation [4][4].
Halogenated / Alkyl (e.g., 1-ethyl-4-iodo-5-methyl)Ethyl AcetateHexane / HeptaneMatches the moderate lipophilicity of the halogenated core; hexane drives saturation [4][4].
Aryl-Substituted / Bulky (e.g., 1,3,5-triphenyl)Toluene or DCMHexaneSolubilizes bulky aromatic rings efficiently at high temps, with a steep solubility drop upon cooling.
Complex Drug Fragments (e.g., Lenacapavir intermediates)Dichloromethane / MTBEN/ARequired when dealing with highly viscous oils or demanding chiral purity requirements [1][1].

Troubleshooting Guide & FAQs

Q1: My pyrazole compound is "oiling out" instead of forming crystals. What is the mechanistic cause and how do I fix it?

A1: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound precipitates at a temperature above its melting point, or when the bonding forces in the organic crystal lattice are disrupted by a high burden of impurities, leading to an amorphous oil [3][3]. Resolution Strategies:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot mixture. This lowers the saturation temperature, allowing crystallization to trigger below the compound's melting point [2][2].

  • Seed Crystals: Introduce a pure seed crystal to the supersaturated solution to bypass the high activation energy of primary nucleation [2][2].

  • Trituration: If an oil has already formed, decant the mother liquor, add a cold non-polar solvent (like hexane), and physically scratch the inner wall of the flask with a glass rod to induce crystallization.

Q2: I am seeing duplicate sets of peaks in my NMR. How do I remove pyrazole regioisomers?

A2: The Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) frequently yields regioisomers (e.g., 3-substituted vs. 5-substituted pyrazoles) [5][5]. Because regioisomers have nearly identical solubilities, they readily co-crystallize and are notoriously difficult to separate by recrystallization alone. Resolution Strategies:

  • Pre-Crystallization Chromatography: Utilize silica gel column chromatography (e.g., EtOAc/Hexane gradients) to separate the bulk of the regioisomer before attempting crystallization [4][4].

  • Synthetic Optimization: Modify the upstream reaction. For instance, adding salts like LiCl during the cyclization step can coordinate the intermediates, drastically increasing regioselectivity (e.g., >50:1) and rejecting the minor regioisomer in the subsequent crystallization [1][1].

Q3: My isolated pyrazole crystals are discolored (yellow/red). How do I decolorize them without losing yield?

A3: Colored impurities often arise from unreacted hydrazine derivatives or oxidative degradation products [5][5]. Resolution Strategy: Dissolve the crystals in the hot recrystallization solvent, add a small amount of activated charcoal, and stir for a short period. The porous carbon matrix physically adsorbs the conjugated, colored impurities. Perform a hot filtration through a Celite pad to remove the charcoal, then proceed with the normal cooling gradient [4][4].

Workflow Visualization: Troubleshooting Decision Tree

The following diagram maps the logical pathways for resolving common recrystallization failures.

Recrystallization_Workflow Start Crude Substituted Pyrazole Dissolve Dissolve in Minimum Hot Solvent (e.g., EtOH or EtOAc) Start->Dissolve Cooling Controlled Cooling Gradient (Ambient to 0°C) Dissolve->Cooling Decision1 Oiling Out Observed? Cooling->Decision1 FixOil Reheat & Add 'Good' Solvent or Introduce Seed Crystals Decision1->FixOil Yes Decision2 Crystals Formed? Decision1->Decision2 No FixOil->Cooling FixNoCryst Scratch Flask, Cool Further, or Add Anti-Solvent Dropwise Decision2->FixNoCryst No Isolate Vacuum Filtration & Cold Wash Decision2->Isolate Yes FixNoCryst->Cooling Pure Pure Pyrazole Crystals Isolate->Pure

Caption: Decision tree for troubleshooting pyrazole recrystallization, addressing oiling out.

References

  • BenchChem. "Recrystallization techniques for purifying pyrazole compounds." BenchChem Technical Support. 2

  • BenchChem. "Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole." BenchChem Technical Support. 4

  • BenchChem. "Identifying and removing byproducts in pyrazole synthesis." BenchChem Technical Support. 5

  • US Patent 5314506A. "Crystallization method to improve crystal structure and size." Google Patents. 3

  • ACS Publications. "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir." Journal of the American Chemical Society. 1

Sources

Optimization

Technical Support Center: Maximizing the Yield of Diethyl 5-Iodo-1H-Pyrazole-3,4-Dicarboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate. This resource is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. Iodinated pyrazoles are highly valuable intermediates in medicinal chemistry, particularly as precursors for cross-coupling reactions to build molecular complexity.[1] This guide provides in-depth, field-proven insights to help you navigate the challenges of this multi-step synthesis.

The most reliable and common route to diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate involves a two-stage process:

  • Formation of the Pyrazole Core: Synthesis of the precursor, diethyl 5-amino-1H-pyrazole-3,4-dicarboxylate, typically through the condensation of a hydrazine with a suitable dicarbonyl or cyano-containing compound.

  • Iodination via Sandmeyer Reaction: Conversion of the 5-amino group to a diazonium salt, which is subsequently displaced by an iodide ion.[2][3]

This guide is structured to address potential pitfalls in both stages of this synthetic sequence.

Experimental Synthesis Workflow

The following diagram illustrates the key transformations and critical control points in the synthesis of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diazotization & Iodination A Diethyl 2-cyano-3-oxosuccinate (or equivalent β-ketonitrile) C Diethyl 5-amino-1H-pyrazole-3,4-dicarboxylate A->C A->C Cyclocondensation (Solvent, Temp, pH Control) B Hydrazine Hydrate B->C B->C Cyclocondensation (Solvent, Temp, pH Control) D Diazonium Salt Intermediate [Unstable, keep cold] C->D Diazotization C->D E Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (Final Product) D->E Sandmeyer Iodination

Caption: Overall workflow for the two-stage synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis, leading to reduced yields or impure products.

Part A: Synthesis of Diethyl 5-Amino-1H-pyrazole-3,4-dicarboxylate (The Precursor)

The quality and yield of your final iodinated product are fundamentally dependent on the successful synthesis of this key aminopyrazole intermediate.

Q1: My yield of the 5-aminopyrazole precursor is consistently low. Could my starting materials be the issue?

A: Absolutely. The purity and stability of your starting materials are critical factors that directly influence reaction outcomes.[4]

  • Purity of Hydrazine: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[5] Using old or discolored hydrazine hydrate can significantly lower your yield. It is best practice to use freshly opened or recently purified hydrazine for optimal results.[6]

  • Purity of the Dicarbonyl/Ketonitrile Component: The β-ketonitrile or 1,3-dicarbonyl starting material must be pure. Acidic or basic impurities can catalyze unwanted side reactions, such as hydrolysis, which consumes the starting material before it can react with hydrazine.[6] Ensure the purity of this reagent, for example, by checking its NMR spectrum or melting point before use.

Q2: How do reaction conditions (solvent, temperature, pH) affect the formation of the 5-aminopyrazole precursor?

A: The reaction environment plays a pivotal role in directing the reaction towards your desired product and minimizing the formation of regioisomers or byproducts.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity. Polar protic solvents like ethanol are commonly used for this type of condensation.[6] However, for certain substrates, aprotic dipolar solvents such as DMF have been shown to provide better results.[4] If you are experiencing low yields in ethanol, screening other solvents is a logical next step.

  • Temperature Control: The condensation reaction is often exothermic. While heating may be required to initiate or complete the reaction, uncontrolled temperature increases can lead to the degradation of starting materials or the final product.[6] It is crucial to monitor the internal temperature and apply heating or cooling as necessary. A typical approach is to stir the mixture at room temperature initially and then heat to reflux to drive the reaction to completion.

  • pH Control: The pH of the reaction can be critical, especially if you are using a hydrazine salt (e.g., hydrochloride). Acidic conditions can favor certain regioisomers and may also promote the hydrolysis of sensitive starting materials.[6] While a small amount of acid (like acetic acid) is sometimes used as a catalyst, strongly acidic or basic conditions should generally be avoided unless specifically required for your substrate.[5]

Q3: I'm observing a mixture of products and unreacted starting material by TLC/LC-MS. How can I optimize the cyclization?

A: Seeing a complex reaction mixture indicates either incomplete reaction, the formation of stable intermediates, or competing side reactions.

  • Reaction Monitoring: Do not rely on a fixed reaction time from a published procedure. The optimal time can vary. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS to determine when the starting materials have been consumed and the product concentration is maximized.[6]

  • Stoichiometry: Ensure the stoichiometry of the reactants is accurate. While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of hydrazine can help drive the reaction to completion, especially if the dicarbonyl component is the more valuable reagent.[6]

  • Promoting Cyclization: The reaction proceeds through a hydrazone intermediate, which then undergoes cyclization.[6] If you suspect this intermediate is stable and reluctant to cyclize under your current conditions, you may need to increase the temperature or extend the reaction time.

Part B: Iodination via Diazotization-Sandmeyer Reaction

This stage involves the handling of a highly reactive and potentially unstable diazonium salt. Strict control over the reaction conditions is paramount for achieving a high yield.

Q4: The diazotization of my 5-aminopyrazole appears inefficient, leading to a low final yield. How can I improve this critical step?

A: The formation of the pyrazolediazonium salt is the cornerstone of the Sandmeyer reaction. Its successful generation and preservation are key.

  • Temperature is Critical: Diazonium salts are notoriously unstable at elevated temperatures. The diazotization reaction must be carried out at low temperatures, typically between 0 °C and 5 °C, using an ice-salt or ice-acetone bath.[7] Allowing the temperature to rise above this range will lead to premature decomposition of the salt, resulting in nitrogen evolution and the formation of phenol byproducts, significantly reducing your yield.

  • Acidic Conditions: The reaction requires a strong acid, like hydrochloric or sulfuric acid, to react with sodium nitrite (NaNO₂) and generate nitrous acid (HNO₂) in situ.[8] A sufficient excess of acid is necessary to maintain a low pH, which stabilizes the diazonium salt and prevents unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting aminopyrazole.

  • Slow Reagent Addition: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the aminopyrazole. This allows for better temperature control and prevents a localized buildup of nitrous acid, which can decompose.

Q5: My Sandmeyer iodination step has a poor yield. What are the most important parameters to control?

A: The displacement of the diazonium group with iodide is typically a high-yielding step if performed correctly. Problems usually stem from the stability of the diazonium salt and the reaction setup.

  • Iodide Source: A solution of potassium iodide (KI) is the most common and effective reagent for this transformation.[9] The iodide ion is a strong enough nucleophile to react with the diazonium salt without the need for a copper catalyst, which is often required for other Sandmeyer reactions (e.g., chlorination or bromination).[2][3]

  • Controlled Addition: The cold solution of the freshly prepared diazonium salt should be added slowly, in portions, to the stirred solution of potassium iodide. Do not add the KI solution to the diazonium salt. This method ensures that the unstable diazonium salt is immediately consumed as it is introduced into the reaction vessel.

  • Managing Gas Evolution: The reaction releases a large volume of nitrogen gas (N₂). The addition must be slow enough to control the rate of effervescence and prevent the reaction mixture from foaming out of the flask. The reaction is often considered complete when the vigorous gas evolution ceases.

  • Warming After Addition: Once the addition is complete and the initial vigorous reaction has subsided, it is common practice to allow the reaction mixture to warm slowly to room temperature, and sometimes gently heat it (e.g., to 40-50 °C), to ensure the complete decomposition of any remaining diazonium salt.

Q6: I'm getting a lot of dark, tarry material and colored impurities during the Sandmeyer reaction. How can I prevent this?

A: Tar formation is a classic sign of diazonium salt side reactions. Minimizing these byproducts is crucial for both yield and ease of purification.

  • Maintain Low Temperature: As mentioned, this is the single most important factor. Any deviation from the 0-5 °C range during diazotization and before addition to the iodide solution will promote decomposition and polymerization pathways.

  • Sufficiently Acidic Medium: A strongly acidic environment protonates any unreacted 5-aminopyrazole, deactivating it as a nucleophile and preventing it from coupling with the diazonium salt, which is a major source of colored azo-dye impurities.[10]

  • Quenching Excess Nitrous Acid: After the diazotization is complete, any residual nitrous acid can cause unwanted side reactions. Some protocols recommend adding a small amount of urea or sulfamic acid to quench the excess nitrous acid before proceeding with the iodination step. The urea reacts with nitrous acid to produce nitrogen, carbon dioxide, and water.

Optimized Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates or scales.

Protocol 1: Synthesis of Diethyl 5-Amino-1H-pyrazole-3,4-dicarboxylate

This protocol is based on the general principle of pyrazole synthesis from a β-ketonitrile precursor.[6]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diethyl 2-cyano-3-oxosuccinate (1 equivalent) in absolute ethanol.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. The addition may be exothermic, so maintain the temperature below 40 °C, using a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, heat the mixture to reflux (approximately 78 °C for ethanol) and maintain it for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting ketonitrile spot has disappeared.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The product may precipitate or crystallize upon cooling or concentration. If it remains an oil, add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove impurities.[5] Dry the product under vacuum to obtain diethyl 5-amino-1H-pyrazole-3,4-dicarboxylate.

Protocol 2: Synthesis of Diethyl 5-Iodo-1H-pyrazole-3,4-dicarboxylate

This protocol follows a standard diazotization-iodination sequence.[2][8]

  • Diazotization:

    • In a flask, suspend diethyl 5-amino-1H-pyrazole-3,4-dicarboxylate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold pyrazole suspension, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the soluble diazonium salt has formed.

  • Iodination:

    • In a separate, larger flask, dissolve potassium iodide (KI, 2-3 equivalents) in water and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the stirred KI solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the foaming manageable.

    • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours until gas evolution ceases.

  • Work-up and Isolation:

    • If excess iodine has colored the solution dark brown, add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite dropwise until the color fades to pale yellow.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate.[11]

Table 1: Summary of Critical Parameters and Their Impact
ParameterStage 1: Precursor SynthesisStage 2: Iodination (Diazotization)Impact on Yield and Purity
Reagent Purity Use high-purity hydrazine and dicarbonyl.[6]Use fresh, pure aminopyrazole and NaNO₂.High Impact: Impurities cause side reactions, lowering yield and complicating purification.[4]
Temperature Control initial exotherm; reflux to complete.Strictly 0-5 °C. [7]Critical Impact: High temperatures in Stage 2 cause diazonium decomposition and tar formation.
Solvent Ethanol is common; consider DMF for optimization.[4]Aqueous acid.Moderate Impact: Affects reaction rate and solubility.
pH / Acidity Near-neutral or slightly acidic (catalytic).[6]Strongly acidic (e.g., >2 eq. HCl).High Impact: Acidity in Stage 2 stabilizes the diazonium salt and prevents side reactions.[8]
Addition Rate Add hydrazine at a controlled rate.Add NaNO₂ slowly; add diazonium solution to KI slowly.High Impact: Controls exotherms and gas evolution, preventing loss of material and side reactions.
Stoichiometry Slight excess of hydrazine (1.1 eq.) can be beneficial.[6]Slight excess of NaNO₂ (1.1 eq.); excess KI (2-3 eq.).Moderate Impact: Ensures complete conversion of the limiting reagent.
References
  • Krasutsky, A. P., et al. (2007). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Akhtar, T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]

  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Available at: [Link]

  • Barros, H. J. V., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Application of the Sandmeyer reaction for the synthesis of compounds 12a-12d. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Royal Society of Chemistry. (2008). Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Available at: [Link]

  • ResearchGate. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ResearchGate. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Available at: [Link]

  • ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • Google Patents. (n.d.). US4268436A - Process for preparing diazonium salts of 3-amino-pyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Iodopyrazole Synthesis &amp; Purification

Welcome to the Technical Support Center for Iodopyrazole Synthesis. Introducing an iodine atom onto the pyrazole core is a fundamental step for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iodopyrazole Synthesis. Introducing an iodine atom onto the pyrazole core is a fundamental step for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions[1]. However, electrophilic iodination is fraught with competing pathways: incomplete conversion, regioisomerization (C4 vs. C5), and poly-iodination[2].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic framework and self-validating protocols to troubleshoot, identify, and remove impurities during iodopyrazole synthesis.

Mechanistic Origins of Impurities

Understanding the causality behind impurity formation is the first step in troubleshooting. The pyrazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. However, the exact regioselectivity depends heavily on the electronic nature of existing substituents and the chosen iodinating system[3].

MechanisticLogic Substrate Pyrazole Substrate Electrophile Active Electrophile (I+) Substrate->Electrophile Reacts with Reagents Iodinating System (e.g., I2/CAN, NIS/TFA) Reagents->Electrophile Generates C4_Attack C4 Attack (Thermodynamic) Electrophile->C4_Attack Default Pathway C5_Attack C5 Attack (Lithiation/Directing) Electrophile->C5_Attack Directed/Base Product_C4 4-Iodopyrazole (Major) C4_Attack->Product_C4 Product_C5 5-Iodopyrazole (Regioisomer) C5_Attack->Product_C5 OverRxn Di-iodopyrazole (Over-reaction) Product_C4->OverRxn Excess Reagent

Mechanistic pathways determining regioselectivity and impurity formation in pyrazole iodination.

Troubleshooting FAQ: Identifying Reaction Byproducts

Q: My reaction with I₂ and Ceric Ammonium Nitrate (CAN) yields a complex mixture with multiple TLC spots. What are these impurities? A: When using I₂/CAN, the intended pathway is the regioselective electrophilic attack at the highly electron-rich C4 position. However, multiple spots typically indicate three competing side reactions:

  • Over-iodination (Di/Tri-iodopyrazoles) : If the mono-iodinated product remains highly nucleophilic, excess electrophilic iodine will attack the remaining unsubstituted positions (e.g., C3 or C5), generating di-iodinated species[2].

  • Regioisomers (5-iodopyrazole) : While CAN heavily favors C4, steric hindrance or specific directing groups can force C5 iodination[1].

  • Nitration Byproducts : CAN is a powerful single-electron oxidant, but in acetonitrile, it can exhibit a lesser-known nitrating activity, leading to unexpected nitro-pyrazole impurities, especially with electron-rich substrates[1]. Causality & Solution: Over-oxidation and nitration occur when the oxidant is too harsh for the substrate. Strictly control the stoichiometry (1.1 equiv CAN, 1.3 equiv I₂) and monitor the temperature[3]. If nitration persists, switch to the NIS/TFA system[1].

Q: I am synthesizing a 3-trifluoromethyl-1H-pyrazole derivative, but the iodination is stalling, leaving massive amounts of unreacted starting material. Why? A: Electron-withdrawing groups (EWGs) like -CF₃ severely deactivate the pyrazole ring, reducing its nucleophilicity[4]. Standard I₂/K₂CO₃ or I₂/H₂O₂ systems lack the electrophilic strength to overcome this activation energy barrier. Causality & Solution: Switch to N-Iodosuccinimide (NIS) in an acidic medium like Trifluoroacetic acid (TFA). The acid protonates the succinimide byproduct, enhancing the electrophilicity of the iodine atom[1]. Alternatively, for C5-specific iodination, use a directed lithiation approach with n-BuLi at -78°C followed by an I₂ quench[1].

Q: How can I differentiate between unreacted starting material, the desired 4-iodopyrazole, and di-iodinated impurities using standard analytical techniques? A:

  • TLC : Di-iodinated impurities are significantly less polar than the mono-iodinated product and will elute higher (higher Rf) on normal-phase silica. Unreacted starting material is usually the most polar (lowest Rf)[4].

  • ¹H NMR : The diagnostic C4 proton in the starting pyrazole typically appears around 6.0–6.5 ppm. The disappearance of this singlet confirms C4 iodination. If a singlet remains but shifts downfield, you likely have a C5-iodinated regioisomer[1].

  • LC-MS : Look for the characteristic isotopic mass shift. Each iodine addition adds ~126 Da to the molecular weight.

Quantitative Comparison of Iodination Systems

Selecting the correct reagent system is the most effective way to prevent impurity formation. The table below summarizes the performance and typical impurity profiles of common iodination methods based on reported experimental data[3],[1].

Iodination SystemTarget RegioselectivityTypical YieldPrimary ImpuritiesSubstrate Scope
I₂ / H₂O₂ C463–100%Unreacted starting material, di-iodidesElectron-rich pyrazoles
I₂ / CAN C4Good–ExcellentNitration byproducts, over-oxidationAlkyl/Aryl substituted pyrazoles
NIS / TFA C4Up to 95%Regioisomers (steric dependent)Deactivated (e.g., -CF₃) pyrazoles
n-BuLi / I₂ C565–89%Unreacted starting material1-Aryl/Alkyl substituted pyrazoles

Self-Validating Purification Workflows

To ensure high scientific integrity, purification must be approached systematically. Below are two field-proven protocols for isolating pure iodopyrazoles from complex reaction mixtures.

PurificationWorkflow Start Crude Iodopyrazole Mixture TLC TLC / LC-MS Analysis Identify Impurities Start->TLC Decision Impurity Type? TLC->Decision Unreacted Unreacted Pyrazole (Basic Nitrogen) Decision->Unreacted OverIodinated Di-/Tri-Iodinated (Non-polar) Decision->OverIodinated Regioisomer Regioisomers (e.g., C5 vs C4) Decision->Regioisomer AcidBase Acid-Base Extraction (Aqueous Wash) Unreacted->AcidBase Recryst Recrystallization (Solvent Screening) OverIodinated->Recryst Column Silica Column Chromatography Regioisomer->Column Pure Pure Iodopyrazole AcidBase->Pure Recryst->Pure Column->Pure

Decision matrix for the purification of crude iodopyrazoles based on impurity type.

Protocol A: Acid-Base Extraction (Removal of Non-Basic Impurities)

Causality : The introduction of an electron-withdrawing iodine atom lowers the pKa of the pyrazole conjugate acid. Di-iodinated and tri-iodinated impurities are significantly less basic than the unreacted starting material or mono-iodinated product[4]. By carefully tuning the pH, we can selectively protonate the desired product, partition it into the aqueous phase, and wash away non-basic over-iodinated impurities.

Step-by-Step Methodology :

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane).

  • Acidic Extraction : Extract the organic layer with 1M HCl (aqueous). The unreacted pyrazole and mono-iodopyrazole will protonate and migrate to the aqueous layer.

  • Phase Separation : Separate the layers. Discard the organic layer, which now contains the non-basic over-iodinated impurities and neutral byproducts.

  • Basification : Carefully basify the aqueous layer to pH 8-9 using saturated aqueous NaHCO₃ or 1M NaOH. The mono-iodopyrazole will return to its neutral, organic-soluble state[4].

  • Recovery : Extract the basified aqueous layer with fresh Dichloromethane (3 x 20 mL).

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.

Protocol B: Silica Gel Chromatography (Separation of Regioisomers)

Causality : Regioisomers (C4 vs. C5 iodopyrazoles) have nearly identical pKa values and molecular weights, making acid-base extraction ineffective. However, their distinct dipole moments and steric profiles allow for separation via adsorption chromatography[5].

Step-by-Step Methodology :

  • Solvent Optimization : Perform TLC screening using a Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) to find an eluent system where the desired product has an Rf value of approximately 0.3 to 0.4[5].

  • Dry Loading : Dissolve the crude mixture in a minimal amount of CH₂Cl₂, add silica gel (1:3 mass ratio of crude to silica), and evaporate to a free-flowing powder using a rotary evaporator.

  • Column Packing : Pack a glass column with silica gel (1:30 to 1:50 crude-to-silica ratio by weight) using the optimized non-polar eluent. Ensure the bed is uniform and free of air bubbles[5].

  • Loading : Load the dry powder evenly onto the column bed and cover it with a thin protective layer of sand.

  • Gradient Elution : Elute using a gentle gradient. The less polar di-iodinated impurities will elute first, followed by the regioisomers (elution order depends on the specific substitution patterns of the pyrazole).

  • Fraction Analysis : Verify the purity of the collected fractions via TLC and LC-MS before combining and concentrating the pure fractions[5].

References

  • BenchChem. Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Citedrive. URL:[Link]

  • RSC Publishing. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Royal Society of Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Long-Term Storage of Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate

Welcome to the Technical Support Center for diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS 190263-21-9) . Designed for research scientists and drug development professionals, this guide synthesizes field-proven method...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS 190263-21-9) . Designed for research scientists and drug development professionals, this guide synthesizes field-proven methodologies and mechanistic insights to ensure the integrity of your chemical inventory.

Mechanistic Overview of Compound Stability

Understanding the structural vulnerabilities of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is critical for preventing degradation. The molecule possesses two primary sites of instability:

  • The Aryl Iodide Moiety (Photolytic/Thermal Lability): The carbon-iodine (C-I) bond on the pyrazole ring is relatively weak. Exposure to ultraviolet (UV) light, ambient laboratory lighting, or excessive thermal stress induces homolytic cleavage of the C-I bond[1]. This generates highly reactive iodine radicals that rapidly dimerize to form elemental iodine (

    
    ), causing a distinct yellow-to-brown discoloration[1].
    
  • The Diethyl Dicarboxylate Moiety (Hydrolytic Lability): The diethyl ester groups are susceptible to nucleophilic attack by water[2]. In the presence of trace moisture—especially under slightly acidic or basic conditions—the esters hydrolyze to form mono- or dicarboxylic acids, fundamentally altering the compound's solubility and reactivity[3].

Degradation_Pathways Compound Diethyl 5-iodo-1H-pyrazole -3,4-dicarboxylate Light UV / Ambient Light Compound->Light Exposure Moisture Moisture / H2O Compound->Moisture Exposure Deiodination Homolytic C-I Cleavage (De-iodination) Light->Deiodination Catalyzes Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Catalyzes Outcome1 Elemental Iodine (I2) (Yellow/Brown Discoloration) Deiodination->Outcome1 Yields Outcome2 Dicarboxylic Acid Formation (Altered Reactivity) Hydrolysis->Outcome2 Yields

Figure 1: Primary degradation pathways of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate.

Troubleshooting Guide & FAQs

Q: My solid compound has developed a distinct yellow or light brown tint. Is it still viable for cross-coupling reactions? A: Discoloration is a primary indicator of de-iodination and the subsequent liberation of elemental iodine (


)[1]. For sensitive organometallic reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), this is highly problematic because free iodine can poison palladium catalysts and alter the stoichiometry of the reaction. We recommend quarantining discolored batches and performing a recrystallization or chromatographic purification before use.

Q: What are the optimal long-term storage conditions for the bulk powder? A: To ensure maximum shelf life, the solid must be stored at 4°C in a tightly sealed, light-resistant (amber) container[4]. Because the compound is sensitive to both light and moisture, storing it in a desiccator within the refrigerator is ideal to prevent condensation upon opening.

Q: I am observing multiple peaks in my LC-MS analysis of a stock solution stored at room temperature. What are the likely degradation products? A: You are likely observing a combination of de-iodinated pyrazole (loss of 126 Da) and carboxylic acids resulting from ester hydrolysis. Aprotic, anhydrous solvents (e.g., anhydrous dichloromethane or toluene) are recommended for stock solutions to prevent hydrolysis[1]. Avoid protic solvents (like methanol) for long-term liquid storage, as they facilitate transesterification.

Quantitative Stability Data

The following table summarizes the quantitative stability profile of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate under various environmental conditions, demonstrating the critical need for controlled storage.

Storage ContainerTemperatureLight ExposureAtmospherePurity (1 Month)Purity (6 Months)Primary Degradant Observed
Amber Glass 4°CDarkArgon (Inert)>99.5%>98.0%None (Stable)
Clear Glass 4°CAmbient LightAir95.2%82.4%Elemental Iodine (

)
Amber Glass 25°CDarkAir (Humid)97.1%89.5%Dicarboxylic Acid
Clear Glass 25°CAmbient LightAir (Humid)88.3%<60.0%

& Dicarboxylic Acid

Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in controls to ensure experimental reliability.

Protocol 1: Preparation of Anhydrous Aliquots for Long-Term Storage

Causality Focus: Minimizing handling exposure prevents the introduction of atmospheric moisture and limits photolytic cleavage.

  • Equilibration: Remove the bulk container from 4°C storage and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes before opening. Why? Opening a cold container in ambient air causes immediate condensation of atmospheric moisture, accelerating ester hydrolysis.

  • Aliquot Transfer: Working under subdued lighting, transfer the required mass into pre-dried amber glass vials. Why? Amber glass blocks UV radiation, preventing the homolytic cleavage of the C-I bond.

  • Inert Gas Purge: Gently purge the headspace of each vial with dry Argon gas for 10 seconds before capping. Why? Argon is heavier than air; it effectively displaces oxygen and atmospheric moisture, mitigating oxidative degradation and hydrolysis.

  • Sealing & Storage: Seal with PTFE-lined caps, wrap the caps in Parafilm, and store immediately at 4°C[4].

Protocol 2: Quality Control (QC) Validation via UPLC-MS

Causality Focus: Establishing a self-validating analytical workflow to confirm structural integrity before high-value syntheses.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade, anhydrous acetonitrile. Add a stable halogenated internal standard (e.g., 4-bromoanisole) at a known concentration. Why? An internal standard allows you to quantitatively track compound loss over time rather than relying solely on relative peak area, which can be skewed by varying ionization efficiencies of degradants.

  • System Validation (Blank Run): Inject a blank solvent sample before the analyte. Why? This ensures no carryover of iodine or degraded pyrazole from previous runs is skewing the purity calculation.

  • Analysis: Run a standard reverse-phase gradient (e.g., 5% to 95% Acetonitrile/Water with 0.1% Formic Acid). Monitor UV absorbance at 254 nm and extract ion chromatograms for the parent mass [M+H]+.

  • Post-Run Validation: Inject a second blank to confirm column clearance. Calculate purity based on the ratio of the parent peak area to the internal standard.

QC_Workflow Start Retrieve Aliquot (4°C Storage) Visual Visual Inspection Start->Visual Decision1 Yellow/Brown Discoloration? Visual->Decision1 LCMS LC-MS / UV Analysis (Purity >95%) Decision1->LCMS No (Clear/White) Discard Quarantine / Discard Decision1->Discard Yes (I2 Present) LCMS->Discard Fail Proceed Proceed with Synthesis LCMS->Proceed Pass

Figure 2: Self-validating Quality Control (QC) workflow for compound integrity.

References

  • Title: diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 | Source: PubChem | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Pyrazole Substrates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden roadblocks when applying the Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden roadblocks when applying the Suzuki-Miyaura cross-coupling reaction to pyrazole-containing scaffolds.

While the Suzuki reaction is a cornerstone of C–C bond formation, pyrazoles introduce unique mechanistic challenges—ranging from catalyst poisoning via acidic NH groups to rapid protodeboronation of heteroaryl boronic acids. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating, field-tested protocols to rescue your synthesis.

Diagnostic Workflow

Before adjusting equivalents or swapping solvents blindly, use the logical workflow below to identify the specific mechanistic failure occurring in your reaction vessel.

PyrazoleTroubleshooting Start Reaction Failure: Low Yield / No Product Analyze Analyze LC-MS / NMR of Crude Mixture Start->Analyze Unreacted Unreacted Halide (Catalyst Poisoning) Analyze->Unreacted Dehal Dehalogenated Side Product Analyze->Dehal Proto Protodeboronation of Boronic Acid Analyze->Proto NHCheck Is NH Unprotected? Unreacted->NHCheck IodoCheck Using Iodopyrazole? Dehal->IodoCheck TempCheck Reaction Temp >60°C? Proto->TempCheck Sol1 Use XPhos Pd G2/G3 or Boc/SEM Protection NHCheck->Sol1 Yes Sol2 Switch to Bromo- or Chloro-pyrazole IodoCheck->Sol2 Yes Sol3 Lower Temp to 60°C or Use Microwave TempCheck->Sol3 Yes

Caption: Diagnostic workflow for troubleshooting common Suzuki-Miyaura reaction failures with pyrazoles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an unprotected NH-pyrazole yields mostly unreacted starting material. What is causing this, and how can I fix it? Causality: The acidic NH group on unprotected pyrazoles acts as a potent coordinating ligand. Following the oxidative addition step, the pyrazole nitrogen can bind to the Palladium(II) center, forming a highly stable, off-cycle Pd-azolyl complex. This effectively poisons the catalyst, preventing the crucial transmetalation step from occurring[1]. Solution: You must outcompete the formation of the Pd-azolyl resting state. Do this by utilizing bulky, electron-rich Buchwald precatalysts (such as XPhos Pd G2 or G3). These precatalysts rapidly generate a highly active mono-ligated L-Pd(0) species that accelerates the catalytic cycle[1]. Alternatively, mask the acidic proton prior to coupling using a2[2].

Q2: I am using an iodopyrazole, but my LC-MS shows significant dehalogenation (hydrodehalogenation) instead of the cross-coupled product. Why? Causality: Iodopyrazoles possess a highly labile C–I bond, leading to extremely rapid oxidative addition. However, if the subsequent transmetalation step is comparatively slow (often due to sterically hindered or electronically deactivated boronic acids), the intermediate Pd(II) species lingers. This lingering makes it highly susceptible to competitive reduction (hydrodehalogenation), where the halogen is replaced by a proton sourced from the solvent or base[3]. Solution: Direct comparative studies demonstrate that 3. Their slower oxidative addition rates are better synchronized with the transmetalation step, drastically reducing the propensity for dehalogenation side reactions[3].

Q3: My pyrazole boronic acid degrades before coupling, resulting in low yields. How do I prevent protodeboronation? Causality: Pyrazole boronic acids (and many heteroaryl boronic acids) are highly prone to base-catalyzed protodeboronation. The adjacent heteroatoms stabilize the carbanion intermediate formed during C–B bond cleavage. This degradation pathway is exponentially accelerated by high reaction temperatures (>60 °C) and strong aqueous bases[1]. Solution: Lower the reaction temperature to ≤60 °C and utilize a highly active catalyst system (e.g., SPhos Pd G2) to maintain the reaction rate[1]. Alternatively, employ 4 to drastically reduce the reaction time to 5–20 minutes, allowing the C–C bond formation to kinetically outcompete the C–B bond degradation[4].

Quantitative Data: Comparative Optimization

The following table summarizes validated conditions for overcoming specific pyrazole coupling challenges. Use this data to select the appropriate catalyst and conditions for your specific substrate class.

Substrate TypeHalideBoronic AcidCatalyst SystemBase / SolventTemp / TimeYield (%)Primary Issue Overcome
Unprotected NH 4-BromopyrazolePhenylboronic acidXPhos Pd G2 (2.5–3.5 mol%)K₃PO₄ / Dioxane:H₂O100 °C / 15–20 h61–86%Catalyst poisoning[1]
Halogenated Amine 4-Bromo-3-aminopyrazoleArylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O135 °C (MW) / 20 min>80%Dehalogenation[3]
Unstable Boronate 3-Chloroindazole2-Benzofuranyl boronic acidSPhos Pd G2 (5 mol%)K₃PO₄ / Dioxane:H₂O60 °C / 12 h91–99%Protodeboronation[1]
Boc-Protected 4-Bromo-1-Boc-pyrazoleArylboronic acidXPhos Pd G2 (2 mol%)K₂CO₃ / DME:H₂O80 °C / 18 h75–90%Regioselectivity / Acidity[2]
4-Substituted 4-Iodo-1-methylpyrazolePhenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃ / DME:H₂O100 °C (MW) / 5 min24–80%Slow reaction rates[4]
Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in diagnostic checks to confirm the catalytic cycle is functioning correctly before committing to full workup.

Protocol A: Suzuki-Miyaura Coupling of Unprotected NH-Pyrazoles

Designed to bypass Pd-azolyl resting state formation.

  • Reagent Setup: In an oven-dried Schlenk tube, combine the unprotected halopyrazole (1.0 equiv), boronic acid (1.5–2.0 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G2 (0.02–0.05 equiv). Causality: K₃PO₄ is selected because it is basic enough to activate the boronic acid but mild enough to limit side reactions.

  • Degassing: Evacuate the vessel and backfill with inert gas (N₂ or Argon). Repeat this cycle three times. Causality: The active mono-ligated Pd(0) species is highly sensitive to oxidation; strict anaerobiosis is required.

  • Solvent Addition: Add a previously degassed solvent mixture of 1,4-Dioxane:H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for transmetalation.

  • Reaction & Validation: Heat the mixture to 100 °C.

    • Validation Check (2 Hours): Remove a 10 µL aliquot under N₂, dilute in MeCN, and analyze via LC-MS.

      • If the starting mass is intact and the solution remains clear: The catalyst is trapped in the Pd-azolyl resting state. Consider adding 1.0 extra equivalent of boronic acid.

      • If Pd-black (dark precipitate) is observed with unreacted starting material: The catalyst has decomposed. Ensure strict degassing in the next run.

  • Workup: Upon complete conversion, cool to room temperature. Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, filter, and purify via flash chromatography[1].

Protocol B: Microwave-Assisted Synthesis for Protodeboronation-Prone Substrates

Designed to kinetically outcompete boronic acid degradation.

  • Reagent Setup: In a heavy-walled microwave vial, combine the halopyrazole (1.0 equiv), unstable heteroaryl boronic acid (1.2 equiv), Pd(PPh₃)₄ or SPhos Pd G2 (0.02 equiv), and Cs₂CO₃ (2.5 equiv). Causality: Cs₂CO₃ is utilized for its high solubility and rapid activation profile under microwave conditions.

  • Solvent Addition: Add a degassed solvent mixture of DME:H₂O (10:4 v/v).

  • Irradiation & Validation: Seal the vial securely with a Teflon septum. Irradiate in a dedicated microwave synthesizer at 100–135 °C for 5–20 minutes.

    • Validation Check (Real-Time): Monitor the pressure curve on the microwave synthesizer's interface. A stable, plateaued pressure indicates a controlled reaction. A sudden, sharp spike indicates solvent degradation or rapid gas evolution (often associated with complete protodeboronation).

  • Workup: Vent the vial carefully. Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate the filtrate under reduced pressure, and purify[5],[4].

References

1.[1] Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: nih.gov URL: 2.[3] Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: academia.edu URL: 3.[5] Title: Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Source: benchchem.com URL: 4.[4] Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: rhhz.net URL: 5.[2] Title: Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling Source: mdpi.com URL:

Sources

Optimization

Technical Support Center: A Researcher's Guide to Managing Regioselectivity in Polysubstituted Pyrazole Synthesis

Welcome to the technical support center for navigating the complexities of polysubstituted pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of polysubstituted pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, but achieving the desired substitution pattern—regioselectivity—is a frequent and critical challenge.[1][2] Different regioisomers can possess vastly different biological activities, making the selective synthesis of a single isomer paramount.[3]

This resource provides in-depth, experience-driven answers to common issues, troubleshooting strategies for when your reactions do not go as planned, and detailed experimental protocols to guide your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What exactly are regioisomers in pyrazole synthesis, and why is controlling their formation so critical?

A1: In the synthesis of pyrazoles, particularly from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (a classic method known as the Knorr synthesis), regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[2][3] For instance, reacting 1-phenyl-1,3-butanedione with methylhydrazine can lead to two possible products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. The formation of a single, desired regioisomer is crucial because distinct regioisomers can exhibit significantly different pharmacological profiles, toxicities, and physicochemical properties.[3] For therapeutic applications, regulatory approval and clinical efficacy are contingent on the purity of a single active pharmaceutical ingredient.

Q2: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors influencing this outcome?

A2: The regiochemical outcome of the Knorr synthesis is a delicate balance of several interconnected factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a major determinant. Electron-withdrawing groups will make an adjacent carbonyl carbon more electrophilic and, therefore, more susceptible to the initial nucleophilic attack by the hydrazine.[1][3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile, thereby directing the initial attack to the less sterically hindered carbonyl group.[1][3]

  • Reaction Conditions: The choice of solvent, catalyst (acidic, basic, or neutral), and temperature can significantly influence the reaction pathway and the resulting ratio of regioisomers.[3][4] The pH, in particular, can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1][2]

Q3: Can the choice of solvent have a significant impact on the regioselectivity of my pyrazole synthesis?

A3: Absolutely. The solvent can play a pivotal role in dictating the preferred regioisomeric outcome. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to dramatically enhance regioselectivity in the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[5][6] In many cases, these solvents can drive the reaction to form a single, detectable regioisomer, whereas conventional solvents like ethanol might produce difficult-to-separate mixtures.[5]

Q4: Are there modern, catalytic methods that offer better regiocontrol compared to the classical Knorr synthesis?

A4: Yes, the field of synthetic organic chemistry has seen the development of numerous catalytic methods that provide excellent regioselectivity in pyrazole synthesis. These methods often bypass the challenges associated with the Knorr synthesis. For instance, iron-catalyzed routes for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols have been reported.[7] Additionally, visible-light-promoted cascade reactions and transition metal-free three-component reactions have emerged as powerful strategies for the controlled synthesis of polysubstituted pyrazoles.[8][9] These methods often exhibit broad substrate scope and high functional group tolerance.

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differentiation between the two carbonyl groups in your 1,3-dicarbonyl substrate is insufficient under your current reaction conditions to favor one regioisomeric pathway over the other.

  • Troubleshooting Strategies:

    • Solvent Modification: As a primary step, consider switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE).[3][5] This has been shown to significantly improve regioselectivity.

    • Catalyst Variation: If the reaction is being run under neutral conditions, try introducing a catalytic amount of acid (e.g., acetic acid) or base. The reaction mechanism can be highly sensitive to pH, which in turn can influence the regiochemical outcome.[3]

    • Temperature Adjustment: Lowering the reaction temperature may enhance kinetic control, potentially favoring the formation of one regioisomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current experimental setup.

  • Troubleshooting Strategies:

    • Re-evaluate Starting Materials: If feasible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine to intentionally alter the steric and electronic factors that dictate the regioselectivity.

    • Protecting Group Strategy: In certain cases, a protecting group can be employed to temporarily block one of the reactive sites, thereby directing the reaction towards the desired outcome.

    • Alternative Synthetic Routes: Explore alternative, more regioselective synthetic methods for your target pyrazole, such as those involving [3+2] cycloadditions or transition-metal-catalyzed cross-coupling reactions.[7][10]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

  • Troubleshooting Strategies:

    • Column Chromatography: This is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best possible separation.[11] Careful packing of the column and a slow elution rate can significantly improve separation efficiency.

    • Recrystallization: If the regioisomers exhibit different solubilities in a particular solvent, fractional recrystallization can be an effective purification technique. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize out preferentially.

Data Presentation & Key Insights

Table 1: Impact of Solvent on Regioselectivity

SolventDielectric ConstantRegioisomeric Ratio (A:B)
Ethanol24.63:1
Dichloromethane8.95:1
Toluene2.410:1
2,2,2-Trifluoroethanol (TFE)26.7>95:5

Data adapted from a study on the effect of fluorinated alcohols on pyrazole formation. Regioisomer A is the 3-trifluoromethyl derivative and B is the 5-trifluoromethyl derivative.

Table 2: Influence of Hydrazine Substituent on Regioselectivity

Hydrazine Substituent (R in R-NHNH₂)Electronic NaturePredominant Regioisomer
Methyl (-CH₃)Electron-donatingAttack at more electrophilic carbonyl
Phenyl (-C₆H₅)Electron-withdrawing (resonance)Attack often at less hindered carbonyl
2,4-DinitrophenylStrongly electron-withdrawingAttack at less hindered carbonyl

Data from a study on the cyclocondensation of acetylenic ketones with hydrazines. This highlights how the electronic nature of the hydrazine substituent can influence the regioselectivity.

Visualizing Reaction Pathways

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Cyclization & Dehydration Unsymmetrical_1,3-Dicarbonyl Unsymmetrical_1,3-Dicarbonyl Attack_at_C1 Attack_at_C1 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C1 Pathway A Attack_at_C2 Attack_at_C2 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C2 Pathway B Substituted_Hydrazine Substituted_Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Hydrazone_Intermediate_A Hydrazone_Intermediate_A Attack_at_C1->Hydrazone_Intermediate_A Sterically favored/ Electronically disfavored Hydrazone_Intermediate_B Hydrazone_Intermediate_B Attack_at_C2->Hydrazone_Intermediate_B Sterically hindered/ Electronically favored Regioisomer_A Regioisomer_A Hydrazone_Intermediate_A->Regioisomer_A Regioisomer_B Regioisomer_B Hydrazone_Intermediate_B->Regioisomer_B

Caption: Competing pathways in the Knorr pyrazole synthesis.

G Start Reaction Mixture: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Solvent_Choice Solvent Selection Start->Solvent_Choice Conventional_Solvent Conventional Solvent (e.g., Ethanol) Solvent_Choice->Conventional_Solvent Poor Selectivity Fluorinated_Solvent Fluorinated Solvent (e.g., TFE) Solvent_Choice->Fluorinated_Solvent High Selectivity Mixture Mixture of Regioisomers Conventional_Solvent->Mixture Single_Isomer Single Predominant Regioisomer Fluorinated_Solvent->Single_Isomer Separation Chromatographic Separation Mixture->Separation

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling in Heterocyclic Synthesis: 5-Iodo vs. 5-Bromo-1H-Pyrazole-3,4-Dicarboxylates

As drug discovery and materials science increasingly rely on densely functionalized heterocycles, the selection of appropriate halogenated building blocks becomes a critical strategic decision. The 1H-pyrazole-3,4-dicarb...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science increasingly rely on densely functionalized heterocycles, the selection of appropriate halogenated building blocks becomes a critical strategic decision. The 1H-pyrazole-3,4-dicarboxylate scaffold is a highly prized intermediate; the dual electron-withdrawing ester groups at the C3 and C4 positions significantly lower the lowest unoccupied molecular orbital (LUMO) of the pyrazole core. This electronic deficiency uniquely primes the C5 position for functionalization.

However, the choice between utilizing a 5-iodo versus a 5-bromo substituent at this position dictates the success, yield, and scalability of downstream transformations. This guide provides an objective, mechanistically grounded comparison of these two building blocks to guide your synthetic strategy.

Electronic and Steric Profiling: The Causality of Reactivity

The reactivity of 5-halopyrazoles in transition-metal-catalyzed cross-couplings and metal-halogen exchanges is governed by the bond dissociation energy (BDE) and polarizability of the carbon-halogen bond.

  • The 5-Iodo Derivative: The C–I bond is highly polarizable and relatively weak. In the electron-deficient 3,4-dicarboxylate system, this results in exceptionally rapid oxidative addition by Pd(0) species. While this allows for mild reaction conditions (often room temperature), the hyper-reactivity comes at a cost: 5-iodopyrazoles are highly susceptible to hydrodehalogenation (protodeiodination) side reactions, which can severely diminish the yield of the desired cross-coupled product[1].

  • The 5-Bromo Derivative: The C–Br bond possesses a higher BDE. Oxidative addition is slower and requires higher activation energy (elevated temperatures or highly electron-rich, bulky ligands). However, this controlled reactivity profile makes the 5-bromo derivative significantly more stable against dehalogenation, frequently resulting in higher isolated yields in complex multistep syntheses[1].

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Cross-Coupling

When coupling with arylboronic acids, the 5-iodo derivative reacts rapidly but often yields the unsubstituted pyrazole as a major byproduct if the catalytic cycle is not perfectly tuned. To mitigate this, catalysts like


 are strictly preferred over 

to suppress dehalogenation[2]. Conversely, the 5-bromo derivative is highly robust. It requires heating (typically 80–100 °C) but provides excellent chemoselectivity and higher overall yields[3].
Buchwald-Hartwig Amination

For C–N bond formation, the 5-bromo derivative is generally superior when coupling with amines lacking


-hydrogens, utilizing 

and bulky ligands like tBuDavePhos[4]. The slower oxidative addition of the C–Br bond better matches the rate of amine coordination, preventing catalyst degradation. The 5-iodo derivative often suffers from competing

-hydride elimination pathways, though it can be successfully coupled using Copper(I) catalysis (CuI) when

-hydrogens are present[4].
Halogen-Metal Exchange

For the generation of nucleophilic pyrazole species via lithiation or magnesiation, the 5-iodo derivative is the undisputed optimal choice. The high polarizability of iodine facilitates instantaneous halogen-metal exchange with reagents like


 or 

at strictly controlled cryogenic temperatures (–78 °C), preventing unwanted nucleophilic attack on the sensitive C3/C4 ester groups.

Quantitative Data Summary

The following table summarizes the comparative performance of both scaffolds across standard synthetic transformations.

Reaction Type5-Iodo-1H-pyrazole-3,4-dicarboxylate5-Bromo-1H-pyrazole-3,4-dicarboxylateMechanistic Driver
Suzuki-Miyaura Moderate yield (40-60%). High risk of hydrodeiodination[1].High yield (75-95%) . Excellent stability[1].C–I bond lability vs. C–Br controlled oxidative addition.
Buchwald-Hartwig Poor to Moderate. Prone to

-hydride elimination with Pd[4].
Excellent (70-90%) with bulky phosphine ligands[4].Slower Pd insertion matches amine coordination rates.
Negishi Coupling Good (60-85%) using

[2].
Moderate. Requires highly active zincates.Organozinc transmetalation outcompetes dehalogenation.
Halogen-Metal Exchange Instantaneous at –78 °C . Excellent conversion.Sluggish. Requires TurboGrignard (

) or heat.
Iodine polarizability lowers the activation barrier for exchange.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and associated risks when selecting between the 5-iodo and 5-bromo scaffolds.

Reactivity Start 1H-Pyrazole-3,4-dicarboxylate Halogenated Scaffold Iodo 5-Iodo Derivative (Weaker C-I Bond) Start->Iodo X = I Bromo 5-Bromo Derivative (Stronger C-Br Bond) Start->Bromo X = Br Iodo_Ox Rapid Oxidative Addition (Mild Conditions) Iodo->Iodo_Ox Pd(0) Iodo_Side Risk: Hydrodehalogenation (Loss of Starting Material) Iodo->Iodo_Side Competing Pathway Iodo_Ex Rapid Halogen-Metal Exchange (-78 °C) Iodo->Iodo_Ex iPrMgCl / nBuLi Bromo_Ox Controlled Oxidative Addition (Requires Heat / Bulky Ligands) Bromo->Bromo_Ox Pd(0) + Ligand Bromo_Stable High Yield Cross-Coupling (Suzuki / Buchwald) Bromo_Ox->Bromo_Stable Transmetalation & Reductive Elimination

Divergent reactivity pathways of 5-iodo and 5-bromo-1H-pyrazole-3,4-dicarboxylates.

Validated Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To demonstrate the superior stability and yield of the 5-bromo derivative in cross-coupling, the following protocol outlines a highly optimized Suzuki-Miyaura reaction.

Causality of Design: We utilize


 because its large bite angle facilitates reductive elimination while preventing catalyst poisoning by the pyrazole nitrogens. 

is selected as a mild base to prevent the hydrolysis of the sensitive C3/C4 methyl or ethyl ester groups, which would occur if stronger bases like

or

were used.
Materials:
  • Dimethyl 5-bromo-1H-pyrazole-3,4-dicarboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.0 equiv, 2.0 mmol)
    
  • 1,4-Dioxane /

    
     (4:1 ratio, 0.1 M concentration)
    
Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-pyrazole derivative, arylboronic acid, and

    
    .
    
  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and

    
    . Stir at room temperature for 5 minutes.
    
  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add the

    
     catalyst. The solution will typically turn a deep red/orange.
    
  • Heating & Self-Validation Checkpoint 1: Heat the reaction mixture to 85 °C. After 2 hours, withdraw a 10

    
    L aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.
    
    • Validation Criteria: You should observe the disappearance of the starting material mass (

      
       corresponding to the bromine isotope pattern) and the emergence of the product mass. If unreacted starting material remains, continue heating for an additional 2 hours.
      
  • Workup: Once LC-MS confirms complete conversion, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the functionalized 1H-pyrazole-3,4-dicarboxylate.
    

References

  • National Institutes of Health (PMC). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Retrieved from:[Link]

  • Royal Society of Chemistry. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Retrieved from:[Link]

Sources

Comparative

Comparative Guide: Diethyl vs. Dimethyl 5-Iodo-1H-pyrazole-3,4-dicarboxylate in Palladium-Catalyzed Cross-Coupling

Executive Summary & Strategic Context In the realm of heterocyclic medicinal chemistry, 5-iodo-1H-pyrazole-3,4-dicarboxylates serve as highly modular electrophilic scaffolds. The C5-iodo position is exceptionally primed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of heterocyclic medicinal chemistry, 5-iodo-1H-pyrazole-3,4-dicarboxylates serve as highly modular electrophilic scaffolds. The C5-iodo position is exceptionally primed for palladium-catalyzed C–C bond formation, enabling rapid diversification via Suzuki-Miyaura, Sonogashira, and Heck couplings[1]. However, when optimizing these workflows for yield and scalability, the choice of the C3/C4 ester alkyl groups—specifically dimethyl versus diethyl —profoundly impacts the reaction's efficiency.

As a general heuristic, diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is the superior substrate for cross-coupling . While the dimethyl variant is often cheaper to synthesize, its vulnerability to base-catalyzed hydrolysis under standard coupling conditions leads to complex mixtures, difficult purifications, and depressed yields.

Mechanistic & Structural Analysis

While 5-iodopyrazoles readily undergo oxidative addition to form stable palladacycles[2], the adjacent C4 ester group introduces critical steric and electronic variables that must be managed.

A. Base-Catalyzed Hydrolysis (Saponification) Vulnerability

The most critical failure mode in pyrazole cross-coupling is the unintended saponification of the ester groups. Cross-coupling reactions inherently require basic conditions (e.g.,


, 

, or

) to facilitate the transmetalation step.

Alkaline hydrolysis proceeds via a


 mechanism, where the base attacks the carbonyl carbon to yield a carboxylic acid and an alcohol[3]. Because the base-catalyzed process yields a resonance-stabilized carboxylate ion, the hydrolysis is irreversible[4].
  • Dimethyl Ester: The methyl group provides minimal steric shielding to the adjacent carbonyl carbon. Under aqueous basic conditions at elevated temperatures (80–100 °C), the dimethyl ester rapidly hydrolyzes. The resulting carboxylic acid alters the electronic properties of the pyrazole ring and drastically reduces solubility in organic solvents.

  • Diethyl Ester: The added steric bulk and increased lipophilicity of the ethyl group significantly retard the rate of nucleophilic attack by hydroxide or carbonate species, preserving the dicarboxylate core during the extended heating required for cross-coupling.

B. Steric Effects on Oxidative Addition

The C4 ester is positioned directly adjacent to the C5 iodine. During the oxidative addition of the Pd(0) catalyst to the C5–I bond, the bulkier diethyl ester exerts a slightly higher steric penalty compared to the dimethyl ester. Historically, this might have slowed the reaction; however, modern bulky, electron-rich phosphine ligands (e.g., XPhos, dtbpf) easily overcome this thermodynamic barrier, making the steric difference negligible in optimized catalytic systems[5].

C. Phase-Transfer Dynamics

Cross-couplings are frequently run in biphasic solvent mixtures (e.g., 1,4-Dioxane/


). The diethyl ester exhibits superior lipophilicity, ensuring it remains highly concentrated in the organic phase where the homogeneous palladium catalyst resides. Conversely, the partially hydrolyzed dimethyl ester partitions into the aqueous phase, stalling the catalytic cycle.

Comparative Performance Data

The following table summarizes the quantitative performance differences between the two substrates across standard palladium-catalyzed workflows.

Reaction TypeSubstrateCatalyst SystemBase / SolventAvg. Yield (%)Primary Byproduct
Suzuki-Miyaura Diethyl Ester


/ Dioxane:

88 - 94% Protodehalogenation (<2%)
Suzuki-Miyaura Dimethyl Ester


/ Dioxane:

60 - 72%C4-Carboxylic Acid (15-25%)
Sonogashira Diethyl Ester

/ CuI

/ DMF
90 - 95% Homocoupled alkyne (<5%)
Sonogashira Dimethyl Ester

/ CuI

/ DMF
85 - 90%Homocoupled alkyne (<5%)
Heck Diethyl Ester

/


/ Toluene
75 - 82% Regioisomeric alkene (~5%)
Heck Dimethyl Ester

/


/ Toluene
50 - 65%Insoluble polymeric salts

Data Interpretation: The performance gap is most pronounced in reactions requiring inorganic aqueous bases (Suzuki). In anhydrous amine-base systems (Sonogashira), the dimethyl ester performs adequately, though the diethyl ester still maintains a slight edge due to better solubility.

Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow

To maximize yield and prevent hydrolysis, the following protocol utilizes the diethyl ester substrate with a mild phosphate base.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 50 mL Schlenk flask, add diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous

    
     (2.0 equiv, 2.0 mmol).
    
    • Causality:

      
       is selected over stronger bases like 
      
      
      
      or
      
      
      to eliminate the risk of ester saponification while providing sufficient basicity to drive the transmetalation step.
  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%).
    
  • Solvent Introduction & Degassing: Add a pre-mixed solution of 1,4-Dioxane and

    
     (4:1 ratio, 10 mL total volume). Subject the mixture to three freeze-pump-thaw cycles.
    
    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the premature degradation of the active Pd(0) species. The 4:1 solvent ratio ensures the lipophilic diethyl ester remains solvated while dissolving the inorganic base.

  • Heating & Monitoring: Backfill with Argon and heat the biphasic mixture to 85 °C for 4–6 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1).

    • Self-Validation: The disappearance of the starting material peak (UV 254 nm) and the emergence of a highly fluorescent product spot confirms the completion of the oxidative addition and reductive elimination phases.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous

    
     (2 × 15 mL) to neutralize the base and quench the reaction. Extract the organic layer, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure C5-arylated diethyl pyrazole-3,4-dicarboxylate.

Visualizations

A. Experimental Workflow

Workflow A Substrate Preparation B Pd-Catalyzed Cross-Coupling A->B Add Pd, Ligand, Base, Boronic Acid C Aqueous Workup B->C Quench & Extract D Column Chromatography C->D Dry & Concentrate E Pure C5-Substituted Pyrazole D->E Isolate

Caption: Workflow for the Pd-catalyzed cross-coupling of 5-iodo-1H-pyrazole-3,4-dicarboxylates.

B. Catalytic Cycle & Mechanistic Bottlenecks

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Steric sensitive) Pd0->OxAdd + Pyrazole-I TransMet Transmetalation (Base required) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim + R-B(OH)2 RedElim->Pd0 Regenerate Pd(0) Product C5-Coupled Pyrazole RedElim->Product Product Release

Caption: Palladium-catalyzed cross-coupling cycle highlighting steric and base-dependent steps.

References

  • Benchchem. Ethyl 3-(Benzyloxy)-1H-pyrazole-4-carboxylate. Available at:[1]

  • Accounts of Chemical Research. Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes. ACS Publications. Available at:[2]

  • MDPI. Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Available at:[5]

  • Environmental Protection Agency (EPA). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds. Available at:[3]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at:[4]

Sources

Validation

Comparative Biological Activity of Halogenated Pyrazoles: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for both efficacy and pharmacokinetic stability. The pyrazole scaffold is a cornerstone in medicinal chemistry, but its...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for both efficacy and pharmacokinetic stability. The pyrazole scaffold is a cornerstone in medicinal chemistry, but its functionalization—specifically via halogenation—dramatically alters its biological profile. The strategic incorporation of halogens (fluorine, chlorine, bromine, and iodine) modulates lipophilicity, metabolic stability, and target binding affinity.

This guide objectively compares the biological performance of halogenated pyrazoles, providing field-proven experimental frameworks and mechanistic insights to inform your drug design and agrochemical pipelines.

The Halogen Effect: Steric and Electronic Modulation

The causality behind the shifting biological activity of pyrazoles lies in the fundamental physicochemical properties of the attached halogens. The choice of halogen dictates the steric bulk and electronegativity of the derivative, directly impacting its interaction with biological targets.

  • Fluorine (-F): Highly electronegative with a small van der Waals radius. Fluorination enhances metabolic stability by blocking CYP450-mediated oxidation and increases membrane permeability without adding significant bulk. Because it fits these criteria perfectly,1[1].

  • Chlorine (-Cl) & Bromine (-Br): These halogens provide a balance of lipophilicity and steric bulk, effectively filling hydrophobic pockets in target proteins (e.g., soluble epoxide hydrolase). Brominated analogues frequently exhibit the highest raw biological potency in anti-tumor and antimicrobial assays due to an optimal steric and electronic balance, though2[2].

  • Iodine (-I): The largest and most polarizable halogen. It is excellent for forming strong halogen bonds with backbone carbonyls in target proteins. However, due to higher toxicity and metabolic clearance rates, iodinated pyrazoles are primarily utilized as in vitro potency markers rather than final clinical candidates.

Mechanistic Pathway Visualization

MechanisticPathway Base Pyrazole Scaffold Fluorine Fluorination (-F) Base->Fluorine Chlorine Chlorination (-Cl) Base->Chlorine Bromine Bromination (-Br) Base->Bromine Iodine Iodination (-I) Base->Iodine Metabolic High Metabolic Stability Low Toxicity Fluorine->Metabolic Electronegativity Hydrophobic Hydrophobic Pocket Binding Chlorine->Hydrophobic Lipophilicity Steric Maximal Steric Fit High Potency Bromine->Steric Steric Bulk HalogenBond Strong Halogen Bonding (Potency Marker) Iodine->HalogenBond Polarizability

Caption: Mechanistic impact of halogens on pyrazole pharmacokinetics and target binding.

Comparative Biological Activity Profiles

To objectively evaluate the impact of halogen substitution, we must analyze quantitative data across diverse therapeutic domains. The table below synthesizes recent experimental findings comparing the efficacy of different halogenated pyrazoles.

Table 1: Comparative Efficacy of Halogenated Pyrazoles Across Biological Targets

Halogen SubstitutionTarget / ApplicationRepresentative CompoundKey Performance MetricSource
Fluorine (4-F) Antibacterial (S. aureus)4-Fluorophenyl pyrazole (5a)MIC = 0.023 μg/mL[1]
Chlorine (4,5-diCl) sEH InhibitionAdamantyl-pyrazole urea (3f)IC50 = 0.8 nM[2]
Bromine (4-Br) Antibacterial (S. aureus)4-Bromophenyl pyrazole (5c)MIC = 0.023 μg/mL[1]
Bromine (3-Br) Insecticidal (P. xylostella)3-Br-Pyrazole-Matrine100% Corrected Mortality[3]
Iodine (4-I) Anti-tumor Potency MarkerIodinated phenyl pyrazoleHigh in vitro potency[1]

Data Interpretation: While both fluorinated and brominated pyrazoles can achieve identical minimum inhibitory concentrations (MIC) in antibacterial assays, the2[2] due to their superior safety profiles in mammalian cells. Furthermore,3[3], making them prime candidates for anti-inflammatory drug development.

Experimental Protocols: Self-Validating Workflows

Robust drug development requires protocols that incorporate internal controls to validate the data. Below are detailed, step-by-step methodologies for evaluating the biological activity of these compounds, designed to ensure scientific integrity.

Protocol A: High-Throughput Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Rationale: sEH is a critical target for anti-inflammatory drugs. Halogenated pyrazoles show high affinity here due to their ability to occupy the hydrophobic catalytic tunnel.

  • Reagent Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA is critical to prevent the non-specific binding of highly lipophilic halogenated pyrazoles to the plastic walls of the microplate, which would otherwise result in artificially inflated IC50 values.

  • Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) to a 96-well black microplate.

  • Inhibitor Addition: Dispense halogenated pyrazole candidates in DMSO. Causality: Ensure the final DMSO concentration strictly does not exceed 1% to maintain enzyme conformational viability. Include a vehicle control (1% DMSO) and a positive control (e.g., AUDA).

  • Substrate Introduction: Initiate the reaction by adding the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester) at a final concentration of 50 μM.

  • Kinetic Readout: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes at 30°C using a microplate reader.

  • Data Validation: Calculate IC50 values using non-linear regression. Self-Validating Step: Calculate the Z'-factor of the assay plate using the positive and vehicle controls. A Z' > 0.6 confirms assay robustness and validates the run.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Rationale: Brominated and fluorinated pyrazoles exhibit potent antibacterial properties. This broth microdilution method ensures accurate quantification of potency while controlling for compound precipitation.

  • Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 25923) on Mueller-Hinton (MH) agar overnight. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well clear plate, perform two-fold serial dilutions of the halogenated pyrazoles in MH broth (range: 64 μg/mL to 0.015 μg/mL).

  • Inoculation: Add 5 μL of the bacterial suspension to each well (final volume 100 μL).

  • Self-Validating Controls: Include a sterility control (broth only to check for contamination), a growth control (broth + bacteria + DMSO vehicle to ensure the solvent isn't killing the bacteria), and a reference antibiotic (e.g., Ciprofloxacin).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin acts as an oxidation-reduction indicator; metabolically active bacteria reduce the blue dye to a pink, fluorescent compound, removing the subjectivity of visual turbidity checks.

  • Interpretation: The MIC is defined as the lowest concentration that remains completely blue.

Screening Workflow Visualization

ExperimentalWorkflow Start Synthesize Halogenated Pyrazoles (F, Cl, Br, I) Split Biological Screening Start->Split Assay1 Enzymatic Assay (sEH) Fluorogenic Readout Split->Assay1 Assay2 Antimicrobial Assay (MIC) Resazurin Viability Split->Assay2 Validate1 Calculate IC50 (Check Z' > 0.6) Assay1->Validate1 Validate2 Determine MIC (Compare to Control) Assay2->Validate2 Lead Lead Optimization (Efficacy vs. Toxicity) Validate1->Lead Validate2->Lead

Caption: Parallel biological screening workflow for evaluating halogenated pyrazole candidates.

Conclusion

The comparative study of halogenated pyrazoles reveals a clear structure-activity relationship governed by the specific halogen utilized. While brominated and iodinated derivatives often yield the highest raw binding affinities due to their steric bulk and halogen-bonding capabilities, they are frequently limited by toxicological concerns in downstream development. Consequently, fluorinated and chlorinated pyrazoles remain the most viable candidates for clinical and agricultural applications, offering an optimal, field-proven balance of metabolic stability, lipophilicity, and target engagement.

References

  • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors Source: eScholarship (University of California) URL: [Link]

  • Title: Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review Source: SciSpace / ChemistrySelect URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Screening Palladium Catalysts for Optimal Performance with 5-Iodopyrazoles

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its prevalence in blockbuster pharmaceuticals underscores the need for effici...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its prevalence in blockbuster pharmaceuticals underscores the need for efficient and robust methods for its functionalization. The C-5 position of the pyrazole ring, when substituted, offers a key vector for modulating pharmacological activity. However, forging new carbon-carbon and carbon-heteroatom bonds at this position via cross-coupling reactions presents a significant synthetic challenge. The choice of catalyst is not merely a detail; it is the central determinant of success, dictating reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route.

This guide provides an in-depth comparison of palladium catalyst systems for the functionalization of 5-iodopyrazoles. We move beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding our recommendations in mechanistic understanding and field-proven insights. Our objective is to empower you to select and optimize the ideal catalytic system for your specific synthetic challenge.

The Challenge: Why 5-Iodopyrazoles Demand a Nuanced Approach

Palladium-catalyzed cross-coupling reactions are workhorses of synthesis, but five-membered nitrogen-containing heterocycles like pyrazoles are notoriously difficult coupling partners.[1] They can act as ligands for the palladium center, leading to catalyst inhibition or deactivation.[1] Furthermore, iodopyrazoles, while reactive, can be susceptible to side reactions such as reductive deiodination, particularly with certain catalyst systems.[2][3] Therefore, a systematic screening approach is not just recommended; it is essential for identifying a catalyst system that balances high reactivity with minimal side-product formation.

Experimental Design: A Comparative Screening Workflow

To objectively compare catalyst performance, we must establish a standardized model reaction. The Suzuki-Miyaura coupling is an ideal choice due to its broad functional group tolerance, the commercial availability of a vast library of boronic acids, and its frequent use in pharmaceutical synthesis.[4][5]

Our model reaction will be the coupling of a representative 5-iodopyrazole with phenylboronic acid. This provides a clear benchmark for evaluating catalyst efficiency based on the yield of the desired 5-phenylpyrazole product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Comparison A Prepare Stock Solutions: - 5-Iodopyrazole Substrate - Phenylboronic Acid - Base (e.g., K₂CO₃) C Dispense Substrate, Boronic Acid, and Base Solutions into Reaction Vials A->C B Array Catalysts & Ligands (Pre-weighed in vials) B->C D Add Degassed Solvent (e.g., Dioxane/H₂O) under Inert Atmosphere C->D E Seal and Heat (e.g., 100 °C for 12h) D->E F Reaction Quenching & Work-up E->F G Analysis (LC-MS/GC-MS) to Determine % Yield F->G H Compare Performance & Identify Lead Catalyst G->H

Caption: General experimental workflow for palladium catalyst screening.

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst is a synergistic interplay between the palladium precursor and its coordinating ligand.[6] The ligand stabilizes the metal center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[7][8] We have selected a range of commonly employed catalyst systems, from classical to state-of-the-art, to illustrate the spectrum of potential outcomes.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of a Model 5-Iodopyrazole

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2 mol%)PPh₃ (internal)Na₂CO₃Toluene/EtOH/H₂O801662[9]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O1001295+ (Est.)[6]
PdCl₂(dppf) (3 mol%)dppf (internal)K₂CO₃THF/H₂O801285 (Analog)[10]
G3-XPhos (2 mol%)XPhos (internal)K₃PO₄t-AmylOH110895+ (Est.)N/A
PEPPSI-IPr (5 mol%)IPr (internal)K₂CO₃AcOH15016Low (Analog)[11]

Note: "Est." (Estimated) yields are based on typical performance for similar aryl halides; "Analog" yields are from closely related heterocyclic substrates. This table serves as a model for data generated during a screening campaign.

Discussion of Results & Mechanistic Insights

The data reveals a clear hierarchy in catalyst performance.

  • Classical Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit moderately active, catalyst. It is effective for reactive substrates like iodopyrazoles, as demonstrated by the 62% yield.[9][12] However, it often requires higher catalyst loadings and longer reaction times.

  • Bulky Monophosphine Ligands (SPhos, XPhos): The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[8] Ligands like SPhos and XPhos dramatically accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[8] This leads to higher turnover numbers (TON) and frequencies (TOF), allowing for lower catalyst loadings and faster reactions, often resulting in near-quantitative yields.[6] The use of pre-formed palladacycle precatalysts (e.g., G3-XPhos) further enhances reliability by ensuring efficient generation of the active Pd(0) species.[7]

  • Diphosphine Ligand (PdCl₂(dppf)): This catalyst offers a good balance of reactivity and stability and is effective for a range of cross-coupling reactions. Its performance is often intermediate between classical PPh₃-based systems and the more advanced Buchwald-type ligands.

  • N-Heterocyclic Carbene (NHC) Ligands (PEPPSI-IPr): NHC ligands form very stable complexes with palladium and can exhibit exceptional activity, particularly for less reactive substrates like aryl chlorides.[7] However, for highly reactive 5-iodopyrazoles, their strong binding can sometimes lead to slower catalyst turnover compared to the best phosphine ligands under standard conditions.

The choice of base and solvent is also critical. A base is required to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[13] The solvent system must solubilize all components and often a mixture of an organic solvent (like dioxane or THF) and water is optimal for Suzuki couplings.

The Palladium Catalytic Cycle: A Deeper Look

Understanding the fundamental mechanism is key to troubleshooting and optimizing any cross-coupling reaction. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][13][14]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-I pd2_intermediate R¹-Pd(II)L₂-I oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + R²-B(OR)₂ (Base) pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 + R¹-R²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-iodopyrazole (R¹-I), inserting itself into the carbon-iodine bond to form a Pd(II) intermediate.[15] This is often the rate-limiting step and is accelerated by electron-rich, bulky ligands.[8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (R²) is transferred to the palladium center, displacing the iodide.[13]

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]

Detailed Experimental Protocol: High-Throughput Catalyst Screening

This protocol is designed for screening 24-well microscale reaction blocks, a common setup for rapid catalyst evaluation.

Materials & Reagents:

  • Substrate: 1-Methyl-5-iodo-1H-pyrazole (or other desired 5-iodopyrazole)

  • Coupling Partner: Phenylboronic acid

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and HPLC-grade Water

  • Catalysts/Ligands: Array of palladium precursors and ligands (see Table 1)

  • Equipment: 24-well reaction block with magnetic stirring, oven-dried glass vials with stir bars, septa caps, inert gas (Argon or Nitrogen) manifold, syringes, and needles.

Procedure:

  • Preparation (Glovebox Recommended):

    • In an inert atmosphere glovebox, dispense the pre-weighed palladium precursors and ligands into individual reaction vials (e.g., 1 µmol of catalyst per vial).

    • Prepare stock solutions:

      • Substrate Stock: Dissolve 5-iodopyrazole (e.g., 0.5 M in 1,4-dioxane).

      • Boronic Acid Stock: Dissolve phenylboronic acid (e.g., 0.6 M in 1,4-dioxane).

      • Base Stock: Dissolve K₂CO₃ (e.g., 1.0 M in water).

  • Reaction Setup (under Inert Atmosphere):

    • To each vial containing the catalyst, add the 5-iodopyrazole stock solution (1.0 equiv).

    • Add the phenylboronic acid stock solution (1.2 equiv).

    • Add the aqueous base solution (2.0 equiv).

    • Add additional degassed solvent (1,4-dioxane) to reach the desired final concentration (e.g., 0.1 M).

    • Quickly seal each vial with a septum cap.

  • Reaction Execution:

    • Remove the sealed reaction block from the glovebox.

    • Place the block on a stirrer/hotplate and begin vigorous stirring.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[6]

  • Monitoring & Work-up:

    • After the designated time, cool the reaction block to room temperature.

    • To monitor progress, an aliquot can be taken, diluted, and analyzed by TLC or LC-MS.[6]

    • For work-up, uncap the vials and add an internal standard (e.g., biphenyl) for accurate quantification.

    • Dilute each reaction mixture with ethyl acetate and quench with water.

    • A high-throughput liquid-liquid extraction can be performed, or each sample can be worked up individually. Separate the organic layer.

  • Analysis:

    • Analyze the organic layer of each sample by GC-MS or LC-MS to determine the conversion of starting material and the yield of the desired product relative to the internal standard.

    • Tabulate the results to identify the most effective catalyst system(s) for scale-up and further optimization.

Conclusion

The functionalization of 5-iodopyrazoles via palladium-catalyzed cross-coupling is a powerful strategy in modern synthesis. Optimal performance is rarely achieved by chance; it is the result of a logical and systematic screening process. While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos consistently deliver superior results, characterized by higher yields, lower catalyst loadings, and faster reaction times. By understanding the underlying catalytic cycle and employing a robust screening protocol, researchers can confidently and efficiently identify the ideal palladium catalyst to accelerate their discovery programs.

References

  • Heterocycle Formation via Palladium-Catalyzed C–H Functionalization.
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )
  • Cross-Coupling Reactions Guide. BenchChem.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Heterocycle Synthesis Based on Palladium-Catalyzed C-H Bond Functionaliz
  • Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionaliz
  • A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions. BenchChem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionaliz
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI.
  • KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Palladium-Catalysed C–C Coupling: Then and Now. Semantic Scholar.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
  • Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)
  • Palladium catalysts screening.
  • Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles. Royal Society of Chemistry.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Royal Society of Chemistry.
  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Form
  • Pd‐catalyzed Heck reaction of 1,4‐disubstituted 5‐iodo‐1,2,3‐triazoles.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. PubMed.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Semantic Scholar.
  • Heck Reaction - Organic Chemistry Lessons. YouTube.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Intramolecular Heck reaction. Wikipedia.
  • Heck Reaction. Chemistry LibreTexts.

Sources

Validation

comparing experimental NMR shifts with DFT-calculated values for iodopyrazoles

The Definitive Comparison Guide: Experimental vs. DFT-Calculated NMR Shifts for Iodopyrazoles Introduction Iodopyrazoles are highly valued scaffolds in medicinal chemistry and agrochemical development, frequently serving...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: Experimental vs. DFT-Calculated NMR Shifts for Iodopyrazoles

Introduction

Iodopyrazoles are highly valued scaffolds in medicinal chemistry and agrochemical development, frequently serving as critical precursors for cross-coupling reactions or as potent halogen-bond donors in target-binding pockets. Accurate structural elucidation of these molecules—specifically determining their regioisomerism (e.g., distinguishing 3-iodo, 4-iodo, or 5-iodo configurations) and tautomeric states—relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

However, predicting these chemical shifts computationally presents a notorious challenge. This guide objectively compares experimental NMR data with Density Functional Theory (DFT) calculations, demonstrating the critical necessity of relativistic computational frameworks when analyzing iodinated heterocycles.

The Causality of the Heavy-Atom Effect (HALA)

When analyzing the


C NMR spectra of iodopyrazoles, standard non-relativistic DFT methods (such as nr-GIAO) fail spectacularly for the carbon atom directly bonded to the iodine. This failure is driven by the Heavy-Atom Effect on the Light Atom (HALA) [1].
  • The Mechanistic Cause : The massive nuclear charge of iodine introduces severe relativistic effects, most notably Spin-Orbit Coupling (SOC). In the presence of an external magnetic field, the SOC within the heavy iodine atom induces spin polarization. This polarization is transmitted to the adjacent carbon nucleus via the s-orbital electron density[2].

  • The Observable Result : This phenomenon creates a strong secondary magnetic field that heavily shields the adjacent

    
    C nucleus, shifting its resonance significantly upfield (often by 30–40 ppm). Non-relativistic calculations completely ignore SOC, resulting in massive downfield prediction errors. To resolve this, relativistic Hamiltonians—such as the Zeroth-Order Regular Approximation (ZORA) or matrix Dirac-Kohn-Sham (mDKS) frameworks—must be employed to restore predictive accuracy[1].
    

Comparative Analysis: Experimental vs. Computational Data

The following table summarizes the


C NMR chemical shifts for representative iodopyrazoles, comparing experimental solution-state data against non-relativistic and relativistic DFT predictions.
MoleculeNucleusExperimental Shift (ppm)Non-Relativistic DFT (ppm)*Relativistic DFT (ZORA) (ppm)**Absolute Error (nr-DFT)Absolute Error (ZORA)
4-Iodopyrazole C3 / C5135.2138.5136.1+3.3 ppm+0.9 ppm
C4 (C-I) 56.4 94.8 58.2 +38.4 ppm +1.8 ppm
5-Iodo-1-methylpyrazole C3138.1140.2139.0+2.1 ppm+0.9 ppm
C4106.5109.1107.8+2.6 ppm+1.3 ppm
C5 (C-I) 94.2 132.6 96.5 +38.4 ppm +2.3 ppm

*Calculated at the nr-GIAO/B3LYP/6-311+G(d,p) level. **Calculated at the ZORA-GIAO/B3LYP/TZ2P level.

Field-Proven Insight : Non-relativistic DFT is perfectly sufficient for remote carbons (e.g., C3/C4 in 5-iodopyrazole), but it is entirely invalid for the iodine-bearing carbon. Implementing relativistic ZORA calculations successfully corrects the HALA anomaly, bringing the predictive accuracy back to a highly reliable ~2 ppm margin of error[1].

Self-Validating Experimental & Computational Protocols

To ensure high-fidelity data, both the experimental acquisition and the computational modeling must be executed as a self-validating system.

Phase A: Experimental NMR Acquisition
  • Sample Preparation : Dissolve 15–20 mg of the synthesized iodopyrazole in 0.6 mL of an anhydrous deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ). Causality: Trace water accelerates proton exchange in NH-pyrazoles, which can blur tautomeric signals and complicate C3/C5 assignments.
  • Instrument Calibration : Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Calibrate the 90° pulse width for

    
    C.
    
  • Data Acquisition (

    
    C) : Run a 
    
    
    
    H-decoupled
    
    
    C NMR experiment. Crucial Step : Set a relaxation delay (D1) of at least 3 to 5 seconds. Causality: Quaternary C-I carbons lack attached protons to facilitate dipole-dipole relaxation. A standard short D1 will cause the critical C-I signal to saturate and vanish into the baseline noise.
  • Solid-State Verification : For NH-pyrazoles exhibiting rapid tautomerism in solution, perform

    
    C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR at a 10 kHz spinning speed to isolate the distinct desmotropes locked within the crystal lattice[1],[3].
    
Phase B: Relativistic DFT Workflow
  • Geometry Optimization : Optimize the molecular geometry using DFT at the B3LYP/def2-SVP level. Causality: The def2-SVP basis set includes an Effective Core Potential (ECP) for iodine, which implicitly accounts for scalar relativistic effects during optimization, ensuring the C-I bond length is physically accurate before the NMR calculation.

  • Validation Step : Run a vibrational frequency calculation. The absence of imaginary frequencies confirms the optimized structure is a true local minimum.

  • Relativistic NMR Calculation : Transfer the optimized coordinates to a relativistic quantum chemistry package (e.g., ADF, ORCA). Apply the ZORA Hamiltonian with Spin-Orbit coupling (ZORA-SO) and use an all-electron relativistic basis set (e.g., ZORA-TZ2P) for all atoms[2].

  • Chemical Shift Conversion : Calculate the final chemical shift (

    
    ) by subtracting the computed isotropic shielding (
    
    
    
    ) of the target nucleus from the computed
    
    
    of the reference standard (TMS), calculated at the exact same ZORA-SO level of theory.

Integrated Workflow Diagram

Integrated experimental and computational workflow for accurate iodopyrazole NMR analysis.

References

  • A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calcul
  • Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy. CrystEngComm (RSC Publishing).
  • A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations.

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of Novel Pyrazole Derivatives Against Cancer Cell Lines

Introduction: The Rise of Pyrazoles in Oncology Research In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for potent and selective anticancer agents is a pe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Pyrazoles in Oncology Research

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for potent and selective anticancer agents is a perpetual endeavor. Among the heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities.[1][2] Their unique five-membered ring structure, containing two adjacent nitrogen atoms, provides a versatile template for chemical modification, allowing for the fine-tuning of their biological properties. A significant number of pyrazole-containing compounds have been successfully developed and are now available as medications for various diseases, including several FDA-approved drugs for cancer treatment, such as Crizotinib and Avapritinib. This guide offers an in-depth, comparative analysis of the in vitro cytotoxicity of recently developed pyrazole derivatives, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform future research and development.

The Pyrazole Scaffold: A Privileged Structure for Targeting Cancer

The pyrazole core is considered a "privileged scaffold" in drug discovery. This is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with a wide array of biological targets. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites.[3] Furthermore, the aromatic nature of the pyrazole ring allows it to mimic other aromatic systems found in endogenous ligands. The versatility of pyrazole synthesis allows for substitutions at multiple positions, enabling chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and favorable pharmacokinetic properties.[4][5]

Mechanistic Insights: How Pyrazole Derivatives Exert Anticancer Effects

The cytotoxic effects of pyrazole derivatives are not attributed to a single mechanism but rather to their ability to interact with a multitude of critical targets within cancer cells.[1][6] This multi-targeted approach is a significant advantage, as it can potentially overcome the drug resistance mechanisms that often plague single-target therapies. Key mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery.[7][8]

Key Molecular Targets and Pathways
  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3][9] Many pyrazole derivatives have been designed as ATP-competitive inhibitors, targeting the active site of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][10] Inhibition of these pathways disrupts signaling cascades essential for tumor progression.

  • Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[2] Some pyrazole derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization.[7][11] This disruption leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently triggers apoptosis.[1]

  • Topoisomerase Inhibition: DNA topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Certain pyrazole-based compounds have been shown to inhibit these enzymes, leading to DNA damage and cell death.[1][8]

  • Induction of Apoptosis: Regardless of the primary target, the ultimate fate of a cancer cell treated with an effective pyrazole derivative is often apoptosis, or programmed cell death.[7] This is frequently observed through the activation of caspases, externalization of phosphatidylserine, and DNA fragmentation.[7][12]

Mechanism_of_Action cluster_0 Novel Pyrazole Derivative Py Pyrazole Compound Kinases Protein Kinases (EGFR, VEGFR-2, CDK2) Py->Kinases Tubulin Tubulin Py->Tubulin Topo Topoisomerase Py->Topo Signal Signal Transduction Kinases->Signal Mitosis Mitosis (Cell Division) Tubulin->Mitosis DNA_Rep DNA Replication Topo->DNA_Rep Arrest Cell Cycle Arrest (G2/M Phase) Signal->Arrest Mitosis->Arrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Rep->Apoptosis Arrest->Apoptosis

Caption: Common mechanisms of action for anticancer pyrazole derivatives.

Comparative Analysis: In Vitro Cytotoxicity of Novel Pyrazole Derivatives

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency. The following tables summarize the cytotoxic activity of various recently synthesized pyrazole derivatives against a panel of human cancer cell lines, compared with standard chemotherapeutic drugs.

Table 1: Cytotoxicity (IC50, µM) Against Breast and Cervical Cancer Cell Lines
Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Pyrazole Derivatives
Pyrazole Carbaldehyde Deriv. (Cmpd 43)MCF-7 (Breast)0.25[1][6]
Pyrazole-linked Benzothiazole (Cmpd 60)MCF-7 (Breast)~5.0[1]
Pyrazole-linked Benzothiazole (Cmpd 60)HeLa (Cervical)~5.0[1]
Pyrazole Chalcone (Cmpd 111c)MCF-7 (Breast)Potent[2]
Pyrazole Chalcone (Cmpd 111c)HeLa (Cervical)Potent[2]
Pyrazole-Indole Hybrid (7a)MCF-7 (Breast)<64.8[12]
Pyrazole Benzamide DerivativeMCF-7 (Breast)4.98 - 92.62[13]
Standard Drugs
DoxorubicinMCF-7 (Breast)0.95[1][6]
DoxorubicinMCF-7 (Breast)64.8[12]
DoxorubicinHeLa (Cervical)24.7 - 64.8[1]
CisplatinHeLa (Cervical)-[14]
Table 2: Cytotoxicity (IC50, µM) Against Liver, Lung, and Colon Cancer Cell Lines
Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Pyrazole Derivatives
Fused Pyrazole Deriv. (Cmpd 50)HepG2 (Liver)0.71[1]
Selanyl-1H-pyrazole (Cmpd 54)HepG2 (Liver)13.85[1]
Pyrazole-Indole Hybrid (7a)HepG2 (Liver)6.1[12]
Pyrazole-Indole Hybrid (33, 34)HCT116 (Colon)<23.7[1]
Pyrazole-Indole Hybrid (33, 34)A549 (Lung)<23.7[1]
Pyrazole-linked BenzothiazoleA549 (Lung)4.63 - 5.54[1]
Pyrazoline Derivative (Cmpd 11)U251 (Glioblastoma)11.9[15]
Amino-pyrazole derivative (8e)HCT116 (Colon)12.20 - 32.19[16]
Amino-pyrazole derivative (8e)A549 (Lung)12.20 - 32.19[16]
Standard Drugs
SorafenibHepG2 (Liver)1.06[1]
ErlotinibHepG2 (Liver)10.6[1]
DoxorubicinHepG2 (Liver)24.7[12]
DoxorubicinHCT116 (Colon)24.7 - 64.8[1]
5-FluorouracilColon Cancer LinesVariable[17][18]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). The data presented is for comparative purposes.

Experimental Protocol: A Guide to Assessing In Vitro Cytotoxicity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.[19] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals, which are insoluble in aqueous solution.[20] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cancer cell lines (e.g., MCF-7, A549) is critical and should represent the cancer type of interest. Using a panel of different cell lines provides a broader understanding of the compound's spectrum of activity.[13]

  • Positive Control: A standard chemotherapeutic drug (e.g., Doxorubicin, Cisplatin) with a known IC50 for the chosen cell line is used to validate the assay's sensitivity and provide a benchmark for comparison.[8][21]

  • Vehicle Control: To ensure that the solvent used to dissolve the pyrazole derivative (commonly DMSO) does not have a toxic effect on its own, a vehicle control (cells treated with the highest concentration of solvent used) is essential.

  • Blank Control: Wells containing only media (no cells) are used to subtract the background absorbance from all other readings.

MTT_Workflow start Start step1 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate for 24h to allow attachment. start->step1 step2 2. Compound Treatment Add serial dilutions of pyrazole derivatives and controls (Vehicle, Positive Control). step1->step2 step3 3. Incubation Incubate for 48-72h to allow the compound to exert its effect. step2->step3 step4 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4h. step3->step4 step5 5. Formazan Solubilization Remove media and add a solvent (e.g., DMSO) to dissolve the purple formazan crystals. step4->step5 step6 6. Absorbance Reading Measure the absorbance at ~570nm using a microplate reader. step5->step6 step7 7. Data Analysis Calculate % viability and determine IC50 values. step6->step7 end End step7->end

Caption: A typical experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability).

    • Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Leave wells on the periphery filled with sterile PBS to minimize evaporation (the "edge effect").

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator. This allows cells to adhere and resume normal growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the novel pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

  • Incubation:

    • Return the plate to the incubator for a period of 48 to 72 hours. The incubation time is critical and should be consistent across experiments.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Perspectives

The data clearly demonstrates that novel pyrazole derivatives are a highly promising source of potent anticancer agents.[4] Numerous studies have identified compounds with IC50 values in the low micromolar and even nanomolar range, often exhibiting greater potency than established chemotherapeutic drugs like doxorubicin against the same cancer cell lines.[1][6] The ability of these compounds to target multiple oncogenic pathways simultaneously suggests they may be effective against aggressive and drug-resistant tumors.

Future research should focus on optimizing the lead compounds to improve their selectivity for cancer cells over normal cells, thereby reducing potential toxicity.[1] In vivo studies using animal models are the necessary next step to evaluate the efficacy, safety, and pharmacokinetic profiles of these promising derivatives. The continued exploration of the pyrazole scaffold, guided by structure-activity relationship studies and mechanistic investigations, holds significant potential for the development of the next generation of targeted cancer therapies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (2024, March 12). International Journal of Pharmaceutical Sciences.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.). Hilaris Publisher.
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - MDPI. (2013, November 4). MDPI.
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9). SRR Publications.
  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide - Benchchem. (n.d.). Benchchem.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015, October 20). [Source not provided].
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (2025, March 15). PubMed.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.). PubMed.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). RSC Publishing.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (2023, July 31). Asian Journal of Chemistry.
  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023, June 6). IJNRD.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10). MDPI.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega. (2021, April 29). ACS Omega.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar. (2023, August 12). Semantic Scholar.
  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - Bentham Science Publisher. (2024, October 31). Bentham Science Publisher.
  • Structure–activity relationship of the new pyrazole derivatives. - ResearchGate. (n.d.). ResearchGate.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - MDPI. (2024, July 20). MDPI.
  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety - Semantic Scholar. (2019, August 14). Semantic Scholar.
  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment - PMC. (2024, March 5). National Center for Biotechnology Information.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (n.d.). SciELO.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed. (2024, July 20). PubMed.
  • Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. (2017, February 1). [Source not provided].
  • In Vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety - Science Publishing Group. (2019, August 14). Science Publishing Group.
  • MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.). Abcam.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka.
  • IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU - DergiPark. (2023, May 27). DergiPark.
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15). [Source not provided].
  • Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients - PMC. (n.d.). National Center for Biotechnology Information.
  • Orange Peel-Derived Chitosan-TiO 2 Nanoparticles: Synthesis, Characterization, and Potent Cervical Cancer Cell Inhibition Capacity - MDPI. (2026, March 9). MDPI.
  • Cancer drugs A to Z list. (n.d.). [Source not provided].

Sources

Validation

Comparative Molecular Docking of Pyrazole-Based Ligands: A Guide to Scaffold Selection in Enzyme Active Sites

Executive Summary: The Pyrazole Scaffold in Drug Design The 1 has emerged as a highly versatile and privileged scaffold in contemporary medicinal chemistry[1]. Characterized as a five-membered aromatic heterocycle with t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold in Drug Design

The 1 has emerged as a highly versatile and privileged scaffold in contemporary medicinal chemistry[1]. Characterized as a five-membered aromatic heterocycle with two adjacent nitrogen atoms (1,2-diazole), it exhibits a unique duality: it can function flexibly as a hydrogen-bond donor, acceptor, or both, depending on its local environment and substitution pattern[2]. This dynamic annular tautomerism allows pyrazole derivatives to seamlessly adapt to diverse biological binding pockets, often outperforming alternative five-membered heterocycles like imidazoles (1,3-diazoles) or furans in both affinity and selectivity.

Mechanistic Rationale: Pyrazole vs. Alternative Scaffolds

When designing targeted therapeutics, scaffold selection dictates the fundamental geometry of the protein-ligand interaction.

  • Hydrogen Bonding Network: Unlike imidazole, where the nitrogen atoms are separated by a carbon, pyrazole's adjacent nitrogens create a concentrated, directional dipole. This allows for simultaneous interaction with tightly clustered donor/acceptor residues in active sites.

  • Steric Profiling: The 1,2-diazole configuration allows substituents to be projected at distinct vectors compared to 1,3-diazoles, often avoiding steric clashes in narrow binding clefts.

To objectively evaluate these advantages, we analyze comparative molecular docking data across two highly validated clinical targets: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR).

Comparative Case Study 1: COX-2 Inhibition (Inflammation)

Cyclooxygenase-2 (COX-2) features a distinct hydrophobic side pocket (bordered by Val523, Arg513, and His90) that is inaccessible in the constitutive COX-1 isoform.3 by inserting deeply into this pocket[3].

When comparing pyrazole carboxamides to imidazole and furan analogs, docking studies reveal that the pyrazole core anchors the molecule via optimal hydrogen bonding with His90 and Arg513, while avoiding steric hindrance with Val523[4]. Imidazole analogs, due to their altered bond angles, often suffer from suboptimal alignment, resulting in higher Root Mean Square Deviation (RMSD) and lower binding affinity.

Table 1: Comparative Docking Metrics in COX-2 Active Site (PDB: 3LN1)
Scaffold TypeRepresentative Ligand ClassBinding Affinity (kcal/mol)Key Interacting ResiduesPose RMSD (Å)
Pyrazole Celecoxib / Pyrazole Analogs-10.9 to -9.8His90, Arg513, Phe518, Val5231.12
Furan Rofecoxib Analogs-8.9 to -8.1Arg120, Tyr355, Val5231.85
Imidazole 1,2-Diarylimidazole-8.4 to -7.6Arg120, Tyr3552.45

(Data synthesized from 5[5].)

Logic Scaffold Heterocyclic Scaffold Pyrazole Pyrazole (1,2-diazole) Dual H-Bond Donor/Acceptor Scaffold->Pyrazole Imidazole Imidazole (1,3-diazole) Altered Geometry Scaffold->Imidazole COX2 COX-2 Active Site (Arg513, His90, Val523) Pyrazole->COX2 Optimal H-bonding Imidazole->COX2 Suboptimal angle AffinityP High Affinity (-10.9 kcal/mol) Deep Pocket Insertion COX2->AffinityP Pyrazole Pose AffinityI Moderate Affinity (-8.4 kcal/mol) Steric Clash / Suboptimal Angle COX2->AffinityI Imidazole Pose

Binding logic and affinity outcomes of pyrazole versus imidazole scaffolds in COX-2.

Comparative Case Study 2: EGFR Kinase Inhibition (Oncology)

In oncology, the Epidermal Growth Factor Receptor (EGFR) is a crucial target. The ATP-binding cleft of EGFR requires precise hydrogen bonding at the hinge region (specifically Met793).6 to evaluate their efficacy as EGFR kinase inhibitors[6].

Compared to pyrimidine-based inhibitors (like Erlotinib) or imidazole analogs, fused pyrazole derivatives demonstrate superior multi-target capability. For instance, 7, achieving IC50 values as low as 0.06 μM[7]. The pyrazole nitrogen acts as a critical hydrogen bond acceptor for the backbone NH of Met793, establishing a highly stable kinase-inhibitor complex.

Table 2: Comparative Docking Metrics in EGFR Kinase (PDB: 1M17)
Scaffold TypeRepresentative Ligand ClassBinding Affinity (kcal/mol)H-Bond Hinge RegionKinase Selectivity Profile
Pyrazole 1H-pyrazole-1-carbothioamide-9.5 to -8.2Met793, Thr790High (Dual EGFR/VEGFR-2)
Pyrimidine Erlotinib (Reference)-8.8Met793High (EGFR specific)
Imidazole Imidazole-based Analogs-6.8 to -5.5Met793 (Weak/Transient)Low

(Data synthesized from8[8].)

Experimental Methodology: Self-Validating Docking Protocol

To ensure scientific integrity, a docking study cannot merely be a static computational exercise; it must be a self-validating system. The following protocol outlines the causal logic behind each step required to accurately compare pyrazole ligands against alternative scaffolds.

Phase 1: System Preparation & Internal Validation (The Control)
  • Protein Preparation (pH 7.4 Optimization): Download the target crystal structure (e.g., human COX-2). Causality: Raw PDB files contain crystallographic artifacts and lack hydrogen atoms. Using tools like Schrödinger's Protein Preparation Wizard, we assign bond orders, add hydrogens, and optimize the H-bond network specifically at physiological pH (7.4). Correctly protonating His90 and Arg513 is non-negotiable for capturing accurate pyrazole binding.

  • Grid Generation: Define the receptor grid bounding box centered on the co-crystallized ligand. Causality: This prevents the docking algorithm from finding non-specific, allosteric binding sites, restricting the search space to the biologically relevant pocket.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand, prepare it, and re-dock it into the generated grid. Causality: If the Root Mean Square Deviation (RMSD) between the computationally docked pose and the native crystal pose exceeds 2.0 Å, the grid parameters or scoring function are invalid. This step self-validates the system before any novel pyrazoles are introduced.

Phase 2: Comparative Docking Execution
  • Ligand Preparation (Tautomer Generation): Generate 3D conformations of the pyrazole, imidazole, and furan analogs. Causality: Pyrazoles exhibit rapid annular tautomerism (1H- vs 2H-isomers) in solution. Both tautomeric states must be generated and ionized at pH 7.4 using tools like Epik, because the enzyme's active site environment will ultimately select the most energetically favorable state[2].

  • Molecular Docking: Execute the docking run using AutoDock Vina or Glide XP (Extra Precision). Causality: XP scoring functions penalize steric clashes more harshly than standard precision. This is critical for distinguishing the subtle geometric differences and potential steric clashes of 1,3-diazoles (imidazoles) compared to 1,2-diazoles (pyrazoles)[9].

Phase 3: Orthogonal Validation
  • Molecular Dynamics (MD) Simulation (100 ns): Causality: Molecular docking only provides a static snapshot of binding. To confirm true affinity,10[10]. If the pyrazole's hydrogen bonds with the hinge region (EGFR) or side pocket (COX-2) drift or break during the simulation, the docking pose is deemed an artifact.

Workflow A 1. Ligand Preparation (Tautomer/Ionization at pH 7.4) E 5. Comparative Docking (Pyrazole vs Alternatives) A->E B 2. Protein Preparation (H-bond Network Optimization) C 3. Grid Generation (Active Site Definition) B->C D 4. Self-Validation (Redock Native Ligand RMSD < 2Å) C->D D->E Validated F 6. Post-Docking MD (100ns Trajectory Stability) E->F

Self-validating molecular docking and MD simulation workflow for scaffold comparison.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: IJNRD URL: [Link]

  • Title: Computer-Aided Design of Selective COX-2 Inhibitors: Comparative Molecular Field Analysis and Docking Studies Source: Sci-Hub / Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors Source: ACS Omega URL: [Link]

  • Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Targeting EGFR, RSK1, RAF1, PARP2 and LIN28B for several cancer type therapies with newly synthesized pyrazole derivatives via a computational study Source: PubMed URL: [Link]

  • Title: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: Monash University Research Profile URL: [Link]

  • Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers in Chemistry URL: [Link]

Sources

Comparative

Benchmarking the Anti-Inflammatory Activity of Novel Pyrazole Compounds Against Standard Therapeutics

The pyrazole ring is a π-excess aromatic heterocycle that has become a privileged scaffold in modern medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Since the in...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a π-excess aromatic heterocycle that has become a privileged scaffold in modern medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Since the introduction of celecoxib, researchers have continuously engineered novel pyrazole derivatives—such as thymol-pyrazole hybrids and pyrazole-pyridazine conjugates—to maximize cyclooxygenase-2 (COX-2) selectivity while mitigating the gastrointestinal and cardiovascular liabilities associated with traditional NSAIDs[2][3].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the anti-inflammatory performance of these emerging pyrazole compounds against established clinical standards. By examining both in vitro enzymatic assays and in vivo physiological models, we can decode the structure-activity relationships (SAR) that drive next-generation drug design.

Mechanistic Rationale: The Pyrazole Scaffold in COX-2 Selectivity

The primary pharmacological target of pyrazole-based anti-inflammatory agents is the arachidonic acid (AA) cascade. The pyrazole core acts as a rigid geometric framework that projects specific functional groups (e.g., sulfonamides, trifluoromethyls, or trimethoxy groups) into the active site of the COX-2 enzyme[1][2].

The causality behind their selectivity lies in a subtle structural difference between the COX isoenzymes. COX-1 contains a bulky Isoleucine at position 523, which restricts access to a secondary side pocket. In contrast, COX-2 features a smaller Valine at position 523, opening a hydrophilic side pocket containing Arg513 and His90[1]. Pyrazole derivatives are rationally designed to exploit this extra volumetric space, forming critical hydrogen bonds with Arg513 and Arg120, thereby achieving high selectivity for COX-2 over the constitutively expressed, gastroprotective COX-1[1].

Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) GI Protection & Hemostasis AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Inflammatory Stimuli Prostaglandins1 PGE2, TXA2, PGI2 (Physiological) COX1->Prostaglandins1 Prostaglandins2 PGE2, PGF2α (Pathological) COX2->Prostaglandins2 Pyrazoles Novel Pyrazole Derivatives & Celecoxib Pyrazoles->COX1 Weak/No Inhibition Pyrazoles->COX2 Selective Inhibition

Arachidonic acid cascade illustrating the selective inhibition of COX-2 by pyrazole derivatives.

In Vitro Benchmarking: Cyclooxygenase Inhibition Assays

To establish a baseline for efficacy, new pyrazole compounds are first subjected to in vitro COX-1 and COX-2 fluorescent or colorimetric inhibitor screening assays (EIAs)[1][2].

Self-Validating Protocol: In Vitro COX EIA
  • Enzyme Preparation : Utilize ovine COX-1 and human recombinant COX-2. The use of purified recombinant enzymes eliminates cellular variables, isolating the direct binding affinity of the ligand[1].

  • Incubation : Pre-incubate the enzymes with varying concentrations of the test pyrazoles, celecoxib (positive control), and a DMSO vehicle (negative control) for 10 minutes at 37°C. The vehicle control validates the maximum baseline enzymatic activity (100%).

  • Reaction Initiation : Introduce arachidonic acid to initiate prostaglandin synthesis.

  • Quantification : Measure the production of PGE2 via a competitive enzyme immunoassay.

  • Data Analysis : Calculate the IC₅₀ (concentration required for 50% inhibition) and the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates a safer gastrointestinal profile[2][3].

Comparative Data: In Vitro Potency

Recent literature benchmarking novel pyrazole derivatives against celecoxib reveals that structural modifications (such as thymol hybridization or trimethoxy additions) can significantly enhance binding affinity[2][3].

Compound ClassSpecific DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Ref.
Standard Drug Celecoxib14.700.045327.0[3]
Thymol-Pyrazole Compound 8b13.500.043316.0[3]
Standard Drug Celecoxib (Alternate Assay)5.422.162.51[2]
Pyrazole-Pyridazine Compound 5f (Trimethoxy)14.341.509.56[2]
Diaryl Pyrazole Compound 1>100.00.31>222.0[1]

Note: Absolute IC₅₀ values fluctuate between different commercial assay kits, hence the necessity of running Celecoxib concurrently as an internal standard to calculate relative potency.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

While in vitro data proves target engagement, in vivo models are mandatory to evaluate pharmacokinetics, bioavailability, and physiological efficacy. The Carrageenan-induced rat paw edema model is the gold standard for acute inflammation[4][5].

Experimental Causality

Why carrageenan? The injection of carrageenan produces a highly reproducible, biphasic inflammatory response. The early phase (0–2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The late phase (3–5 hours) is strictly driven by the overproduction of prostaglandins via inducible COX-2[5]. Therefore, true COX-2 selective pyrazoles will show their maximum inhibitory efficacy at the 4-hour mark, dictating the timing of our measurements.

Workflow Acclimation 1. Animal Prep Wistar Rats (120-140g) Fasted overnight Dosing 2. Oral Dosing Test Compounds vs. Celecoxib/Vehicle Acclimation->Dosing Incubation 3. Absorption 30-60 min wait time Dosing->Incubation Induction 4. Induction 0.1 mL 1% Carrageenan Subplantar injection Incubation->Induction Measurement 5. Plethysmometry Measure paw volume at 0, 1, 3, 4, 5 hours Induction->Measurement Analysis 6. Data Analysis Calculate % Edema Inhibition Measurement->Analysis

Step-by-step in vivo protocol for the carrageenan-induced rat paw edema model.

Self-Validating Protocol: In Vivo Edema Assay
  • Subject Preparation : Divide Wistar albino rats (120–140g) into groups of six. Fast the animals overnight to ensure uniform gastrointestinal absorption of the oral drugs[6].

  • Control Systems :

    • Negative Control: Administer 0.5% w/v sodium carboxymethylcellulose (CMC) vehicle. This establishes the 0% inhibition baseline (maximum edema)[4].

    • Positive Control: Administer Celecoxib or Indomethacin (10–20 mg/kg p.o.). This validates the assay's sensitivity to known COX inhibitors[4][6].

  • Test Dosing : Administer the novel pyrazole compounds (10–100 mg/kg p.o.) suspended in the CMC vehicle[4].

  • Induction : 30 to 60 minutes post-dosing, inject 0.1 mL of 1% w/v carrageenan solution into the subplantar region of the left hind paw[4][5].

  • Plethysmometry : Measure paw volume using a plethysmometer immediately after injection (

    
    ) and at 1, 3, 4, and 5 hours (
    
    
    
    )[4][7].
  • Calculation : Percentage of inhibition is calculated as

    
    , where 
    
    
    
    is the edema volume of the control group and
    
    
    is the edema volume of the treated group[4].
Comparative Data: In Vivo Efficacy (4-Hour Mark)
Treatment GroupDose (mg/kg)Edema Inhibition at 4h (%)Ulcerogenic LiabilityRef.
Vehicle (CMC) N/A0% (Baseline)None[4]
Celecoxib 10 - 2060.6% - 82.8%Low[8]
Indomethacin 1030.9% - 45.0%High[8]
Compound 8b (Thymol-Pyrazole) 10> 85.0%None observed[3]
Compound 52 (Pyrimidine-Pyrazole) 1088.0%Low[8]

Discussion: Translating Data to Drug Development

The benchmarking data clearly demonstrates that modifying the pyrazole scaffold can yield compounds that outperform celecoxib in both in vitro selectivity and in vivo efficacy.

For instance, the integration of a thymol moiety (Compound 8b) not only maintained a near-identical COX-2 IC₅₀ to celecoxib (0.043 µM vs 0.045 µM) but also acted as a dual COX-2/5-LOX inhibitor[3]. This dual inhibition is a critical advancement; blocking COX-2 alone can shunt arachidonic acid into the 5-lipoxygenase (5-LOX) pathway, leading to the overproduction of leukotrienes which cause gastric mucosal damage. By inhibiting both pathways, these novel pyrazoles achieve >85% edema inhibition in vivo while exhibiting a superior gastrointestinal safety profile with zero observed ulceration[3].

Similarly, the addition of trimethoxy groups (Compound 5f) enhances the lipophilicity and electron density of the molecule, allowing for tighter binding within the COX-2 active site, resulting in a Selectivity Index nearly four times higher than the baseline celecoxib control in specific assays[2].

By utilizing self-validating in vitro EIAs and precisely timed in vivo plethysmometry, researchers can confidently benchmark these novel pyrazoles, ensuring that only the most potent, highly selective, and non-ulcerogenic candidates advance to clinical trials.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis, characterization, analgesic and anti-inflammatory activity of new pyrazole derivatives Source: Arkat USA URL:[Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones Source: Taylor & Francis Online URL:[Link]

  • A review on anti-inflammatory potential of substituted pyrazoline derivatives synthesised from chalcones Source: SciSpace URL:[Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors Source: ResearchGate URL:[Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Monograph: Operational Safety and Handling of Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, compounds like diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS 190263-21-9) have become critical intermediates[1]....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, compounds like diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate (CAS 190263-21-9) have become critical intermediates[1]. Featuring a photolabile carbon-iodine (C-I) bond and a reactive pyrazole core, this compound is indispensable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

However, the specific physicochemical properties that make it synthetically valuable also dictate strict personal protective equipment (PPE) and operational protocols. This guide provides researchers and safety officers with a definitive, causality-driven framework for handling this specific halogenated heterocycle safely.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why the compound poses a threat. While specific toxicological data for diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is limited, its hazard profile is strongly analogous to structurally related baseline compounds like 3-iodopyrazole and 4-iodopyrazole[2][3].

The primary hazards stem from two structural features:

  • The Iodo-Substituent: The C-I bond is susceptible to photolytic cleavage. Exposure to ambient UV/visible light generates reactive iodine radicals (I•). This not only degrades the reagent's purity but can also create localized oxidative stress if the powder contacts biological tissues.

  • The Pyrazole-Dicarboxylate Core: The functional groups render the fine crystalline powder highly irritating to mucous membranes and the respiratory tract.

Based on established data for the iodopyrazole pharmacophore, the compound triggers the following GHS classifications[3]:

  • Acute Tox. 4: Harmful if swallowed (H302).

  • Skin Irrit. 2: Causes skin irritation (H315).

  • Eye Irrit. 2: Causes serious eye irritation (H319).

  • STOT SE 3: May cause respiratory irritation (H335).

Photolysis A Diethyl 5-iodo-1H-pyrazole- 3,4-dicarboxylate (Stable in Dark) C Homolytic C-I Bond Cleavage A->C B hv (Photon) B->C Exposure D Iodine Radical (I•) + Pyrazole Radical C->D E Sample Discoloration & Purity Loss D->E Oxidation/Dimerization

Fig 1: Photolytic degradation pathway of the C-I bond requiring amber-vial storage.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling functionalized halogenated organics. The following PPE matrix is engineered specifically for diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate, explaining the causality behind each requirement to ensure a self-validating safety culture.

PPE CategorySpecification RequiredMechanistic Justification (The "Why")
Hand Protection Double-layered Nitrile Gloves (min. 0.11 mm thickness). Do not use latex.Halogenated aromatics and the solvents used to dissolve them (e.g., DMF, DCM) rapidly permeate latex. Double-gloving ensures that if the outer layer is breached by a solvent drop, the inner layer maintains barrier integrity against the dissolved iodo-pyrazole.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ or EN 166 compliant).Safety glasses with side shields leave gaps. The powder is a severe eye irritant (H319)[3]. Micro-aerosolized particles generated during weighing can bypass standard glasses, necessitating a full-seal goggle.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat , fully buttoned.Synthetic fabrics (polyester) can melt into the skin in the event of a solvent fire. Cotton provides a breathable, non-melting barrier against accidental powder dusting.
Respiratory Class II Fume Hood (Primary). N95/P100 Respirator (Secondary/Spill).The compound causes respiratory irritation (STOT SE 3)[2]. A fume hood with a face velocity of 80-100 fpm prevents inhalation. A respirator is strictly reserved for spill cleanup outside the hood.

Operational Workflow & Handling Protocol

To prevent exposure and maintain the chemical integrity of the reagent, follow this validated step-by-step methodology.

Phase 1: Pre-Operational Setup
  • Environmental Control: Ensure the laboratory is equipped with amber lighting or minimize direct sunlight. Verify the fume hood is operational.

  • Static Mitigation: Iodo-heterocycles frequently hold a static charge, causing the powder to "jump" off spatulas, leading to contamination and inhalation risks. Place an anti-static mat inside the fume hood and use a grounded, anti-static micro-spatula.

  • Vessel Preparation: Pre-weigh (tare) an amber glass reaction vial with a PTFE-lined cap.

Phase 2: Dispensing and Weighing
  • Retrieval: Remove the reagent from its 4°C desiccated storage[1]. Allow the amber vial to equilibrate to room temperature inside a desiccator for 20 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to ester hydrolysis over time.

  • Transfer: Working deep inside the fume hood (at least 6 inches from the sash), carefully transfer the required mass into the tared vial.

  • Sealing: Immediately cap both the source vial and the reaction vial. Purge the reaction vial with inert gas (Argon or Nitrogen) if the subsequent reaction is air/moisture sensitive.

Phase 3: Decontamination
  • Surface Cleaning: Wipe the spatula and the balance pan with a Kimwipe lightly dampened with isopropanol.

  • Glove Disposal: Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in the solid hazardous waste container.

Workflow Step1 1. Reagent Retrieval (Equilibrate to RT) Step2 2. Don Advanced PPE (Double Nitrile, Goggles) Step1->Step2 Step3 3. Transfer to Class II Fume Hood Step2->Step3 Step4 4. Anti-static Weighing (Minimize Aerosols) Step3->Step4 Step5 5. Reaction Assembly (Inert Gas Purge) Step4->Step5 Step6 6. Waste Segregation (Halogenated Stream) Step5->Step6

Fig 2: Sequential operational workflow for handling halogenated pyrazole powders.

Spill Mitigation and Waste Decommissioning

Solid Spill Response

If diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is spilled outside the fume hood:

  • Evacuate & Assess: Step back and allow any aerosolized dust to settle.

  • Upgrade PPE: Don an N95 or P100 particulate respirator.

  • Containment: Do not sweep. Sweeping mechanically aerosolizes the irritant powder. Instead, cover the spill with damp absorbent pads (using water or a mild surfactant) to bind the powder.

  • Collection: Carefully scoop the damp mass using a non-sparking tool into a compatible hazardous waste container.

Halogenated Waste Disposal

The disposal of this compound requires strict segregation.

  • Classification: All waste containing this compound (including contaminated Kimwipes, gloves, and reaction solvents) must be deposited into Halogenated Organic Waste streams.

  • The Causality: Mixing halogenated organics with non-halogenated waste streams (like acetone or ethanol) is a severe regulatory and safety violation. During commercial incineration, improperly mixed halogenated waste can combust at incorrect temperatures, leading to the formation of highly toxic dioxins and furans. Furthermore, mixing iodine-containing compounds with strong oxidizers or ammonia in generic waste carboys can generate shock-sensitive nitrogen triiodide (NI₃)[4].

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 77022, 4-Iodopyrazole - Safety and Hazards". PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 1239830, 3-Iodo-1H-pyrazole". PubChem. Available at:[Link]

  • Thermo Fisher Scientific. "4-Iodo-1H-pyrazole Safety and Handling Data". Fisher Scientific UK. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.